molecular formula C8H9NO2 B136705 1-(2-Methoxypyridin-3-YL)ethanone CAS No. 131674-40-3

1-(2-Methoxypyridin-3-YL)ethanone

Cat. No.: B136705
CAS No.: 131674-40-3
M. Wt: 151.16 g/mol
InChI Key: JOYKURWXKUIHDB-UHFFFAOYSA-N
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Description

1-(2-Methoxypyridin-3-YL)ethanone is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methoxypyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6(10)7-4-3-5-9-8(7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYKURWXKUIHDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563055
Record name 1-(2-Methoxypyridin-3-yl)ethan-1-one
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131674-40-3
Record name 1-(2-Methoxy-3-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131674-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxypyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Methoxypyridin-3-YL)ethanone (CAS 131674-40-3): A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(2-methoxypyridin-3-yl)ethanone, a pivotal heterocyclic ketone that has garnered significant attention in the field of drug discovery and development. Its strategic substitution pattern makes it a versatile synthon for the construction of complex molecular architectures, particularly for the generation of targeted therapeutics. This document is intended for researchers, medicinal chemists, and process development scientists, offering in-depth insights into its synthesis, characterization, reactivity, and applications, with a focus on the rationale behind the chemical strategies employed.

Introduction: The Strategic Importance of a Substituted Pyridine

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, owing to its ability to engage in a variety of intermolecular interactions, including hydrogen bonding and π-stacking, with biological targets.[1] The specific arrangement of a methoxy group at the 2-position and an acetyl group at the 3-position in this compound provides a unique combination of electronic and steric properties. The methoxy group acts as a powerful directing group in electrophilic aromatic substitution and metalation reactions, while the acetyl group offers a reactive handle for a plethora of chemical transformations. This strategic placement of functional groups has made it a sought-after intermediate in the synthesis of high-value compounds, most notably kinase inhibitors for oncology and other therapeutic areas.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses.

PropertyValueSource
CAS Number 131674-40-3[2]
Molecular Formula C₈H₉NO₂[2]
Molecular Weight 151.16 g/mol [2]
Appearance Not explicitly stated, likely a solid or oil-
Storage Room temperature, dry[2]

Spectroscopic Characterization:

While a comprehensive, publicly available spectral dataset from a single peer-reviewed source is elusive, data can be inferred from related structures and supplier information.

  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.9-4.1 ppm), the acetyl group (a singlet around 2.5-2.7 ppm), and three aromatic protons on the pyridine ring, exhibiting distinct coupling patterns (doublets and a doublet of doublets) in the aromatic region (typically 7.0-8.5 ppm).

  • ¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the eight distinct carbon atoms, including the carbonyl carbon (typically in the 195-205 ppm region), the carbons of the pyridine ring, and the methyl carbons of the acetyl and methoxy groups.

  • IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically found in the range of 1680-1700 cm⁻¹. Other characteristic bands for C-O, C-N, and aromatic C-H stretching will also be present.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (151.16 g/mol ). Fragmentation patterns can provide further structural information.

Synthesis Strategies: Accessing the Core Scaffold

The most logical and widely practiced approach for the synthesis of this compound is through the directed ortho-metalation of 2-methoxypyridine. This strategy leverages the coordinating ability of the methoxy group to direct a strong base to deprotonate the adjacent C-3 position with high regioselectivity.

Directed ortho-Metalation Pathway

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic systems.[3] The methoxy group in 2-methoxypyridine is a moderately strong directing group, facilitating the removal of the C-3 proton by a strong lithium amide base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[1][4] The resulting 3-lithio-2-methoxypyridine intermediate is then quenched with a suitable acetylating agent.

Diagram of the Directed ortho-Metalation Workflow

G cluster_start Starting Material cluster_reaction1 Step 1: Lithiation cluster_reaction2 Step 2: Acetylation cluster_product Final Product start 2-Methoxypyridine lithiation Formation of 3-Lithio-2-methoxypyridine start->lithiation LDA or LiTMP THF, -78 °C acetylation Quench with Acetylating Agent lithiation->acetylation e.g., N,N-Dimethylacetamide or Acetyl Chloride product This compound acetylation->product

Caption: Synthetic workflow for this compound via directed ortho-metalation.

Experimental Protocol: A Representative Procedure

The following is a generalized, yet detailed, protocol based on established principles of directed ortho-metalation of methoxypyridines.[1][4] Note: This is a representative procedure and should be optimized for specific laboratory conditions.

Materials:

  • 2-Methoxypyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine or 2,2,6,6-Tetramethylpiperidine

  • N,N-Dimethylacetamide or Acetyl Chloride

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Step-by-Step Methodology:

  • Preparation of the Lithium Amide Base (LDA or LiTMP):

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) or 2,2,6,6-tetramethylpiperidine (1.1 equivalents) in anhydrous THF.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe.

    • Stir the solution at -78 °C for 30 minutes to ensure complete formation of the lithium amide base. Causality: Pre-forming the bulkier lithium amide base is crucial to prevent nucleophilic addition of n-BuLi to the pyridine ring.

  • Directed ortho-Lithiation:

    • To the freshly prepared LDA or LiTMP solution at -78 °C, add a solution of 2-methoxypyridine (1.0 equivalent) in anhydrous THF dropwise.

    • Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the lithiation can be monitored by quenching an aliquot with D₂O and analyzing by ¹H NMR. Trustworthiness: Maintaining a low temperature is critical to prevent decomposition of the lithiated intermediate and potential side reactions.

  • Acetylation (Quench):

    • Slowly add N,N-dimethylacetamide (1.2 equivalents) or freshly distilled acetyl chloride (1.2 equivalents) to the reaction mixture at -78 °C.

    • Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature overnight. Expertise: N,N-Dimethylacetamide is often a milder and more selective acetylating agent for organolithium species compared to the highly reactive acetyl chloride, which can sometimes lead to over-addition or other side products.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a versatile substrate for a wide range of chemical transformations.

Diagram of Key Reactions

G cluster_carbonyl Carbonyl Chemistry cluster_pyridine Pyridine Ring Chemistry center This compound reduction Reduction (e.g., NaBH₄) center->reduction Formation of Alcohol condensation Condensation (e.g., Aldol, Claisen-Schmidt) center->condensation C-C Bond Formation reductive_amination Reductive Amination center->reductive_amination Formation of Amines cross_coupling Cross-Coupling (after conversion to halide/triflate) center->cross_coupling Biaryl/Heteroaryl Synthesis demethylation O-Demethylation center->demethylation Access to Pyridone

Caption: Key reaction pathways for the functionalization of this compound.

  • Reactions at the Carbonyl Group: The acetyl group can undergo standard ketone chemistry, including reduction to the corresponding alcohol, condensation reactions (e.g., aldol or Claisen-Schmidt) to form larger carbon skeletons, and reductive amination to introduce nitrogen-containing substituents.

  • Modification of the Pyridine Ring: The pyridine ring can be further functionalized. For instance, the methoxy group can be cleaved to reveal a pyridone, or the ring can be halogenated to enable subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

This compound is a crucial intermediate in the synthesis of several clinical and preclinical kinase inhibitors. Its structure is often embedded within the core of these complex molecules, highlighting its importance in establishing the necessary pharmacophoric features for potent and selective kinase inhibition.

Intermediate in the Synthesis of PI3K/mTOR Inhibitors

The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] Several dual PI3K/mTOR inhibitors utilize a substituted pyridine core derived from this compound.

  • Omipalisib (GSK2126458): This potent PI3K/mTOR inhibitor features a complex heterocyclic system where the 2-methoxy-3-aminopyridine moiety, derived from this compound, is a key component.[6][7][8] The synthesis involves the transformation of the acetyl group into an amine, which is then elaborated to form the final sulfonamide-linked structure.[6]

  • PF-04691502: This is another dual PI3K/mTOR inhibitor where the 6-(6-methoxypyridin-3-yl) fragment is a central feature.[9][10] The synthesis of this molecule also relies on the functionalization of a 3-substituted-2-methoxypyridine precursor.

Scaffold for Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[11] The substituted pyridine motif is also found in some Aurora kinase inhibitors, where it can contribute to the specific interactions within the ATP-binding pocket of the enzyme.

Conclusion and Future Perspectives

This compound is a prime example of a "smart" building block in medicinal chemistry. Its pre-installed and strategically positioned functional groups allow for efficient and regioselective synthetic elaborations, significantly streamlining the synthesis of complex drug candidates. The continued importance of kinase inhibitors in oncology and other diseases ensures that this versatile intermediate will remain a valuable tool for drug discovery scientists. Future research may focus on developing more efficient and scalable syntheses of this compound and exploring its utility in the synthesis of inhibitors for other target classes. The principles of directed ortho-metalation, which are central to its synthesis, will undoubtedly continue to be a cornerstone of modern heterocyclic chemistry.

References

  • GSK 2126458, Omipalisib, PI3K/mTOR inhibitor. New Drug Approvals. [Link]
  • Mongin, F., & Quéguiner, G. (2003). Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization?. The Journal of Organic Chemistry, 68(6), 2243–2247. [Link]
  • Request PDF. (2008).
  • This compound. MySkinRecipes. [Link]
  • Al-Zoubi, R. M., & Al-Jaber, H. Y. (2020). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 25(15), 3456. [Link]
  • Dyadyuchenko, M. A., & Fisyuk, A. S. (2018). Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones. Chemistry of Heterocyclic Compounds, 54(5), 450-459. [Link]
  • Cheng, H., et al. (2010). Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04691502 through Structure Based Drug Design. MedChemComm, 1(1), 41-45. [Link]
  • Zhang, M., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 13, 881515. [Link]
  • Liu, Q., & Gui, L. (2018). Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold. European Journal of Medicinal Chemistry, 145, 76-88. [Link]
  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. [Link]
  • Directed (ortho)
  • Omipalisib. PubChem. [Link]
  • Directed ortho metal
  • Lima, L. M., et al. (2023). Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues. Pharmaceuticals, 16(2), 195. [Link]
  • Cheng, H., et al. (2018). Discovery of the highly potent PI3K/mTOR dual inhibitor PF-04691502 through structure based drug design. MedChemComm, 9(11), 1838-1843. [Link]

Sources

1-(2-Methoxypyridin-3-YL)ethanone molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Weight of 1-(2-Methoxypyridin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise determination of molecular weight is a cornerstone of chemical and pharmaceutical sciences, ensuring the identity, purity, and stoichiometric integrity of synthesized compounds. This guide provides a comprehensive technical overview of the molecular weight of this compound, a pivotal intermediate in modern drug discovery.[1] We will delve beyond the theoretical value to explore the multi-faceted analytical methodologies required for its empirical validation. This document details the causality behind experimental choices in mass spectrometry and NMR spectroscopy, presents self-validating protocols, and offers a framework for the rigorous characterization of this and similar heteroaromatic ketones.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative that serves as a critical building block in medicinal chemistry. Its structural motifs—a methoxypyridine ring and a reactive carbonyl group—make it a valuable precursor for the synthesis of complex, biologically active molecules.[1] It is frequently employed as a key intermediate in the development of kinase inhibitors for oncology, as well as agents targeting neurological and inflammatory diseases.[1]

In the highly regulated field of drug development, the unequivocal confirmation of a starting material's identity is non-negotiable. The molecular weight is the most fundamental of these identifiers. An accurate molecular weight confirms the correct elemental composition, validates the success of a synthetic step, and is essential for all subsequent quantitative applications, from reaction stoichiometry to formulation.

Core Physicochemical & Structural Properties

The foundational data for this compound is summarized below. The theoretical molecular weight is calculated from its elemental composition, based on the atomic weights of its constituent atoms.[2]

PropertyValueSource(s)
Molecular Formula C₈H₉NO₂[1][3]
Calculated Molecular Weight 151.16 g/mol [1][3]
CAS Number 131674-40-3[1][3][4]
IUPAC Name 1-(2-methoxy-3-pyridinyl)ethanone
Physical Form Liquid[3]
Purity (Typical) ≥98%[1][3]
InChI Key JOYKURWXKUIHDB-UHFFFAOYSA-N[3]

Experimental Determination and Structural Validation

While the theoretical molecular weight is a calculated value, its empirical confirmation requires sophisticated analytical techniques. A multi-pronged approach, primarily utilizing mass spectrometry and nuclear magnetic resonance spectroscopy, is essential for providing irrefutable evidence of both molecular weight and isomeric structure.

Mass Spectrometry (MS): The Direct Measurement of Mass

Mass spectrometry is the cornerstone technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions in the gas phase.[2][5] For a molecule like this compound, high-resolution mass spectrometry (HRMS) is the preferred method as it provides an accurate mass measurement, which can confirm the elemental formula.[6][7]

  • Ionization Technique: Electrospray Ionization (ESI) is often chosen for this type of molecule. It is a "soft" ionization technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. This simplifies the spectrum, making the molecular ion peak easy to identify. The expected m/z for the [M+H]⁺ ion of C₈H₉NO₂ would be approximately 152.0657.

  • Analyzer: An Orbitrap or Time-of-Flight (TOF) analyzer is selected for its high resolution and mass accuracy, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.[6]

cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing prep Dissolve sample (1 mg/mL) in suitable solvent (e.g., Acetonitrile/Water) infusion Direct infusion via Syringe Pump prep->infusion Introduce sample esi Electrospray Ionization (ESI) Positive Ion Mode infusion->esi Generate ions analyzer High-Resolution Analyzer (e.g., Orbitrap, TOF) esi->analyzer Separate ions detection Detection of ions based on m/z analyzer->detection spectrum Generate Mass Spectrum detection->spectrum peak Identify [M+H]⁺ peak (Expected ~152.0657) spectrum->peak formula Calculate Elemental Composition from Accurate Mass peak->formula validation Compare with theoretical formula (C₈H₉NO₂) formula->validation

Caption: High-Resolution Mass Spectrometry workflow for molecular weight validation.

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of HPLC-grade acetonitrile and deionized water containing 0.1% formic acid. The formic acid aids in the protonation of the molecule.

  • Instrument Calibration: Calibrate the high-resolution mass spectrometer according to the manufacturer's protocol using a known calibration standard mixture. Ensure mass accuracy is within 5 ppm.

  • Method Setup:

    • Ionization Mode: ESI, Positive.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Infusion Rate: 5 µL/min.

  • Sample Infusion: Infuse the sample solution directly into the ESI source using a syringe pump.

  • Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and a high-quality averaged spectrum.

  • Data Analysis:

    • Identify the most abundant peak in the spectrum. For this compound, this should correspond to the [M+H]⁺ ion.

    • Use the instrument software to calculate the elemental composition from the measured accurate mass of this ion.

    • Confirm that the calculated formula matches C₈H₉NO₂ and that the mass error is below 5 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation

While MS directly provides the molecular weight, NMR spectroscopy provides the detailed structural map of the molecule.[8] By confirming the connectivity of the atoms, NMR validates the specific isomer and, by extension, the molecular formula from which the molecular weight is calculated. For a substituted pyridine, both ¹H and ¹³C NMR are indispensable.[9][10]

  • ¹H NMR: This experiment confirms the number and environment of all protons. We expect to see signals corresponding to the acetyl methyl group (-CH₃), the methoxy methyl group (-OCH₃), and the three distinct protons on the pyridine ring. The chemical shifts and coupling constants (J-values) between the ring protons provide definitive information about their relative positions (ortho, meta, para).[9]

  • ¹³C NMR: This experiment confirms the presence of all eight carbon atoms in unique chemical environments, including the carbonyl carbon of the ketone, the carbons of the pyridine ring, and the two methyl carbons.

  • 2D NMR (COSY, HSQC/HMBC): For unambiguous assignment, 2D NMR experiments are often employed. A COSY spectrum would show correlations between coupled protons on the pyridine ring, while HSQC and HMBC spectra would link protons to their directly attached (one-bond) and more distant (two- or three-bond) carbons, respectively.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[9]

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer (e.g., 400 MHz).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of ~12 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of ~220 ppm, relaxation delay of 2 seconds.

  • Data Processing and Interpretation:

    • Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts (ppm), multiplicities (singlet, doublet, etc.), and coupling constants (Hz) to assign signals to specific protons and carbons in the molecule. Compare the observed spectrum with expected values for the proposed structure.

Group¹H Signal (ppm, multiplicity)¹³C Signal (ppm)
Acetyl -CH₃~2.6 (singlet, 3H)~25-30
Methoxy -OCH₃~4.0 (singlet, 3H)~55-60
Pyridine -H~7.0-8.5 (3 distinct multiplets)~110-165
Ketone C=ON/A~195-200
Note: These are approximate chemical shift values and can vary based on solvent and other factors.

Conclusion: A Synthesis of Analytical Evidence

The molecular weight of this compound is definitively established as 151.16 g/mol . This value, while simple to calculate theoretically, requires rigorous empirical validation in a scientific or industrial setting. The combination of high-resolution mass spectrometry, which provides an accurate mass and confirms the elemental formula, and NMR spectroscopy, which elucidates the precise atomic connectivity, constitutes a self-validating system. This dual-pronged analytical approach ensures the identity, purity, and quality of this critical pharmaceutical intermediate, underpinning the reliability and reproducibility of the drug development process.

References

  • Puddington, I. E. (1947). THE DETERMINATION OF MOLECULAR WEIGHT. Canadian Journal of Research, 25b(1), 1-6. [Link]
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  • Chemsigma. This compound [131674-40-3]. Product Page. [Link]
  • Polymer Science Learning Center.
  • Impact Analytical.
  • Chemistry LibreTexts. (2022, August 28). 2.
  • PubChem. 1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one. [Link]
  • Schwarz, M., Trška, P., & Kuthan, J. (1989). NMR spectroscopic investigation of p-substituted 2,4,4,6-tetraphenyl-1,4-dihydropyridines and their oxa and thia analogues.
  • University of York.
  • Shanghai Udchem Agricultural Technology Co., Ltd. 1-(2-methoxy-4-pyridinyl)-Ethanone. [Link]
  • Journal of the American Chemical Society.
  • Google Patents. Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd. [Link]
  • Scribd. Determination of Molecular Weight by Mass Spectros. [Link]
  • Google Patents.
  • PubChem. 2,2,2-Trifluoro-1-(3-methoxypyridin-2-YL)ethan-1-one. [Link]
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Sources

An In-depth Technical Guide to the Physical Properties of 1-(2-Methoxypyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis & Analysis Division

Introduction: A Versatile Heterocyclic Building Block

1-(2-Methoxypyridin-3-YL)ethanone (CAS No. 131674-40-3) is a substituted pyridine derivative that has garnered significant interest within the pharmaceutical and agrochemical research sectors. Its strategic placement of a methoxy group and a reactive acetyl moiety on the pyridine ring makes it a valuable intermediate for constructing more complex molecular architectures.[1] Specifically, it serves as a key building block in the synthesis of novel kinase inhibitors for oncological applications, as well as compounds targeting neurological and inflammatory diseases.[1]

This guide provides a comprehensive overview of the known and predicted physical properties of this compound. As a Senior Application Scientist, my objective is not merely to present data, but to provide context on how this information is generated and utilized in a modern research and development setting. This document is intended for researchers, synthetic chemists, and drug development professionals who require a thorough understanding of this compound's physicochemical characteristics for reaction design, process scale-up, formulation, and analytical method development.

Section 1: Core Molecular and Physical Identifiers

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work. The data presented in Table 1 summarizes the core identifiers for this compound.

PropertyValueSource(s)
IUPAC Name 1-(2-methoxy-3-pyridinyl)ethanone[2]
Synonyms 3-Acetyl-2-methoxypyridine-
CAS Number 131674-40-3[1][2][3]
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1][2]
Physical Form Liquid (at room temperature)

Section 2: Key Physicochemical Properties

The behavior of a compound in various physical states and environments dictates its handling, purification, and formulation. The following table details the most critical physicochemical data available for this compound. It is crucial to distinguish between experimentally verified data and computationally predicted values, as the latter provides a useful estimate but must be confirmed in the laboratory.

PropertyValueData TypeSource(s)
Boiling Point 62 °C at 9 TorrExperimental[4]
Density 1.093 ± 0.06 g/cm³Predicted[4][5]
pKa 1.60 ± 0.10Predicted[4]
Analysis of Physicochemical Properties
  • Boiling Point: The experimentally determined boiling point of 62 °C at a reduced pressure of 9 Torr indicates that this compound is amenable to purification by vacuum distillation.[4] This technique is essential for heat-sensitive compounds or those with high boiling points at atmospheric pressure, as it allows for vaporization at a lower temperature, thereby preventing thermal decomposition.

  • Density: The predicted density suggests the compound is slightly denser than water.[4][5] While a predicted value, it is a useful parameter for process chemists when planning for phase separations or calculating mass-volume relationships in a reactor.

  • pKa: The predicted pKa of 1.60 is for the protonated pyridine nitrogen.[4] This low value indicates that the pyridine ring is significantly less basic than pyridine itself (pKa ≈ 5.2). This is a critical insight for reaction design; the electron-withdrawing nature of the acetyl group and the electronic influence of the methoxy group reduce the nitrogen's ability to act as a base or nucleophile.

  • Solubility: While quantitative solubility data is not widely published, the molecular structure—possessing a polar carbonyl group, a methoxy ether, and a nitrogen heterocycle—suggests it is a polar aprotic molecule. Therefore, it is expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, acetone, and tetrahydrofuran (THF). Its solubility in non-polar solvents like hexanes is likely limited, a property that can be exploited for purification via precipitation or extraction.

Section 3: Spectroscopic & Spectrometric Characterization Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to reveal distinct signals for each unique proton environment.

    • Pyridine Ring Protons (3H): Three signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons will appear as doublets or doublets of doublets due to coupling with adjacent ring protons. The exact chemical shifts are influenced by the electronic effects of the methoxy and acetyl substituents.

    • Methoxy Protons (-OCH₃, 3H): A sharp singlet, typically in the range of δ 3.8-4.1 ppm.

    • Acetyl Protons (-COCH₃, 3H): A sharp singlet, typically in the range of δ 2.4-2.7 ppm.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

    • Carbonyl Carbon (C=O): A signal in the highly deshielded region, expected around δ 195-205 ppm.

    • Pyridine Ring Carbons (5C): Five distinct signals in the aromatic region (δ 110-165 ppm). The carbon attached to the methoxy group (C2) would be highly deshielded, while the others will have shifts determined by their position relative to the substituents.

    • Methoxy Carbon (-OCH₃): A signal in the region of δ 55-60 ppm.

    • Acetyl Carbon (-CH₃): A signal in the aliphatic region, expected around δ 25-30 ppm.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is invaluable for identifying key functional groups.

  • C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹. This is one of the most characteristic peaks in the spectrum.

  • C-O Stretch (Methoxy Ether): A strong band is expected around 1250-1200 cm⁻¹ (asymmetric stretch) and 1050-1000 cm⁻¹ (symmetric stretch).

  • C=C and C=N Stretches (Pyridine Ring): Several medium to strong bands are expected in the 1600-1450 cm⁻¹ region.

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

Electron Ionization Mass Spectrometry (EI-MS) would provide the molecular weight and key fragmentation patterns.

  • Molecular Ion (M⁺•): A peak corresponding to the molecular weight (m/z = 151) should be observed.

  • Key Fragmentation: The most common fragmentation pathway for aryl ketones is the alpha-cleavage, breaking the bond between the carbonyl carbon and the pyridine ring or the carbonyl carbon and the methyl group.

    • Loss of Methyl Radical ([M-15]⁺): A prominent peak at m/z 136, corresponding to the loss of a methyl radical (•CH₃), forming a stable acylium ion.

    • Loss of Acetyl Group ([M-43]⁺): A peak at m/z 108, corresponding to the loss of the acetyl group.

    • Formation of Acetyl Cation: A peak at m/z 43, corresponding to the [CH₃CO]⁺ cation, is also highly probable and could be the base peak.

The following diagram illustrates the logical workflow for predicting and interpreting the spectral data for this molecule.

G cluster_structure Molecular Structure Analysis cluster_functional Functional Group Identification cluster_prediction Predicted Spectral Features A This compound FG1 Pyridine Ring (Aromatic System, N-heterocycle) A->FG1 deconstructs into FG2 Acetyl Group (-COCH₃, Ketone) A->FG2 deconstructs into FG3 Methoxy Group (-OCH₃, Ether) A->FG3 deconstructs into P1 ¹H & ¹³C NMR: Aromatic signals (δ 7-8.5) Singlets for -OCH₃ & -COCH₃ C=O signal (δ ~200 ppm) FG1->P1 P2 IR: Strong C=O stretch (~1690 cm⁻¹) Strong C-O stretch (~1250 cm⁻¹) Aromatic C=C/C=N bands FG1->P2 P3 MS: Molecular Ion (m/z 151) Fragments at m/z 136 ([M-15]⁺) and m/z 43 ([CH₃CO]⁺) FG1->P3 FG2->P1 FG2->P2 FG2->P3 FG3->P1 FG3->P2 FG3->P3

Caption: Logical workflow for predicting spectral features from molecular structure.

Section 4: Standard Methodologies for Physical & Spectral Characterization

To ensure the quality and identity of a synthesized or purchased batch of this compound, a series of standardized analytical protocols must be followed. The following represents a self-validating system for the comprehensive characterization of this compound.

Experimental Workflow Overview

The logical flow of characterization ensures that each step builds upon the last, from basic physical properties to detailed structural confirmation.

G A Sample Receipt & Visual Inspection B Boiling Point Determination A->B Confirm Liquid State C Solubility Screening B->C Select Solvents D FT-IR Analysis C->D Prepare Sample E NMR Analysis (¹H, ¹³C, 2D) D->E Structural Backbone F Mass Spectrometry (LC-MS or GC-MS) E->F Confirm MW & Fragments G Data Consolidation & Purity Assessment F->G Final Report

Caption: Standard experimental workflow for chemical characterization.

Protocol: Boiling Point Determination (Micro Scale)

This method is suitable for determining the boiling point of small quantities of liquid under vacuum.

  • Preparation: Place a small volume (0.5 - 1.0 mL) of this compound into a small-diameter test tube.

  • Capillary Insertion: Insert a melting point capillary tube (sealed at one end) into the liquid, open end down.

  • Apparatus Setup: Attach the test tube to a thermometer and place it in a heating bath (e.g., a Thiele tube with silicone oil).

  • Heating & Vacuum: Begin heating the bath slowly while connected to a vacuum source with a pressure gauge set to the desired pressure (e.g., 9 Torr).

  • Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube.

  • Equilibrium Point: Slowly cool the apparatus. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

  • Validation: Repeat the heating and cooling cycle at least twice to ensure a reproducible result.

Protocol: Spectroscopic Sample Preparation & Analysis
  • NMR Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

    • Cap the tube and invert several times to ensure homogeneity.

    • Acquire ¹H, ¹³C, and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).[6]

  • FT-IR Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean by taking a background spectrum.

    • Place a single drop of the liquid sample directly onto the crystal.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

    • Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

  • Mass Spectrometry Sample Preparation (GC-MS):

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

    • Inject a small volume (e.g., 1 µL) into the Gas Chromatograph-Mass Spectrometer (GC-MS).

    • The GC will separate the compound from any volatile impurities before it enters the mass spectrometer for ionization (typically via Electron Ionization, EI) and analysis.

Section 5: Handling, Storage, and Safety

Proper handling and storage are paramount for maintaining the integrity of the compound and ensuring laboratory safety.

  • Safety: Based on available data, this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves, should be worn at all times. All handling should be performed in a well-ventilated chemical fume hood.

  • Storage: The compound should be stored at ambient room temperature in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture or air.[4]

References

  • ChemSrc. Ethanone, 1-(2-methoxy-3-pyridinyl)- (9CI).
  • Jizhi Med-Tech. 131674-40-3 [this compound 98%].
  • MySkinRecipes. 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone.
  • PubChem. 1-(4-Amino-6-methoxypyridin-3-YL)ethanone.
  • MySkinRecipes. This compound.
  • PubChem. 1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one.
  • Caplan, J. B., et al. "Comparison of spectral analysis methods for characterizing brain oscillations." Journal of Neuroscience Methods, vol. 153, no. 1, 2006, pp. 95-104.
  • PrepChem. Preparation of 3-acetylpyridine.
  • Organic Syntheses. 4-Acetylpyridine oxime.
  • Google Patents. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride.
  • Anderson, J. C., et al. "A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information." Royal Society of Chemistry, 2010.
  • Chemsigma. This compound [131674-40-3].

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An In-depth Technical Guide to the Spectral Analysis of 1-(2-Methoxypyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 1-(2-methoxypyridin-3-yl)ethanone (CAS No. 131674-40-3). As a key intermediate in medicinal chemistry and drug development, particularly in the synthesis of kinase inhibitors for cancer therapy, rigorous structural confirmation is paramount.[1][2] This document serves as a vital resource for researchers, scientists, and quality control professionals, offering a detailed examination of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral characteristics. The methodologies for data acquisition are detailed, and the interpretation of the spectral data is explained based on fundamental chemical principles and substituent effects. This ensures a self-validating framework for the identification and purity assessment of this critical building block.

Introduction: The Chemical and Pharmaceutical Significance

This compound is a substituted pyridine derivative featuring a methoxy group at the C2 position and an acetyl group at the C3 position. Its molecular structure presents reactive handles—the carbonyl group and the activated pyridine ring—that make it a valuable precursor in the synthesis of complex, biologically active molecules.[1] Its application extends from oncology to the development of treatments for neurological and inflammatory diseases, underscoring the need for precise and reliable analytical methods for its characterization.[1]

Compound Profile:

Property Value Source(s)
IUPAC Name 1-(2-methoxy-3-pyridinyl)ethanone
CAS Number 131674-40-3 [1][3][4]
Molecular Formula C₈H₉NO₂ [1]

| Molecular Weight | 151.16 g/mol |[1] |

This guide will deconstruct the spectral signature of this molecule, providing both the data and the scientific rationale behind its interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. The analysis of both ¹H (proton) and ¹³C NMR spectra provides unambiguous evidence for the connectivity and chemical environment of each atom in this compound.

Note: As definitive, experimentally verified spectra are not consistently published, the following assignments are based on established principles of NMR theory and substituent effects on the pyridine nucleus. These predicted values provide a robust baseline for experimental verification.

¹H NMR Spectroscopy: Proton Environments

The structure of this compound contains nine protons distributed across four distinct chemical environments. The electron-donating methoxy group (-OCH₃) at C2 and the electron-withdrawing acetyl group (-COCH₃) at C3 create a predictable pattern of shielding and deshielding on the pyridine ring protons.

Table 2.1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
H6 8.15 - 8.25 Doublet of doublets (dd) J(H6-H5) ≈ 5.0, J(H6-H4) ≈ 2.0 1H Deshielded due to proximity to the electronegative nitrogen atom.
H4 7.80 - 7.90 Doublet of doublets (dd) J(H4-H5) ≈ 7.5, J(H4-H6) ≈ 2.0 1H Deshielded by the adjacent electron-withdrawing acetyl group.
H5 7.00 - 7.10 Doublet of doublets (dd) J(H5-H4) ≈ 7.5, J(H5-H6) ≈ 5.0 1H Shielded relative to H4 and H6, positioned between two carbon atoms.
-OCH₃ 3.95 - 4.05 Singlet (s) N/A 3H Characteristic shift for a methoxy group attached to an aromatic ring.

| -COCH₃ | 2.55 - 2.65 | Singlet (s) | N/A | 3H | Characteristic shift for a methyl ketone. |

¹³C NMR Spectroscopy: Carbon Skeleton

The ¹³C NMR spectrum reveals the eight unique carbon atoms in the molecule. The chemical shifts are highly indicative of the carbon's functional group and hybridization state.

Table 2.2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O 198.0 - 202.0 Highly deshielded due to the electronegativity of the oxygen atom (ketone).
C2 162.0 - 165.0 Deshielded due to attachment to both nitrogen and an oxygen atom.
C6 145.0 - 148.0 Aromatic carbon adjacent to nitrogen, significantly deshielded.
C4 138.0 - 141.0 Aromatic carbon deshielded by the adjacent acetyl group.
C3 125.0 - 128.0 Aromatic carbon bearing the acetyl group.
C5 115.0 - 118.0 Shielded aromatic carbon, influenced by the ortho-methoxy group.
-OCH₃ 53.0 - 55.0 Typical chemical shift for a methoxy carbon.

| -COCH₃ | 28.0 - 31.0 | Typical chemical shift for a methyl carbon of a ketone. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds. Collect 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) may be required.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Visualization of NMR Workflow

NMR_Workflow Figure 1: Standard NMR Acquisition Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of Compound B Dissolve in 0.6 mL CDCl3 with TMS A->B C Insert Sample into Spectrometer B->C D Lock & Shim Instrument C->D E Acquire 1H & 13C Spectra D->E F Fourier Transform (FID -> Spectrum) E->F G Phase Correction & Baseline Correction F->G H Calibrate to TMS (0.00 ppm) G->H I Integrate Peaks & Assign Shifts H->I J J I->J Final Spectrum & Analysis

Caption: Figure 1: Standard NMR Acquisition Workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structural components.

Predicted Electron Ionization (EI) Mass Spectrum

Upon electron ionization, this compound is expected to produce a distinct molecular ion peak and undergo logical fragmentation pathways.

Table 3.1: Predicted Key Fragments in EI-MS

m/z Value Ion Assignment Fragmentation Pathway
151 [C₈H₉NO₂]⁺˙ (M⁺˙) Molecular Ion
136 [M - CH₃]⁺ Loss of a methyl radical from the acetyl group (α-cleavage).
108 [M - COCH₃]⁺ Loss of the acetyl radical (α-cleavage).

| 120 | [M - OCH₃]⁺ | Loss of a methoxy radical. |

Experimental Protocol for EI-MS
  • Sample Introduction: Introduce a dilute solution of the compound (in a volatile solvent like methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Visualization of EI-MS Workflow

MS_Workflow Figure 2: Electron Ionization MS Workflow A Sample Introduction (GC or Direct Probe) B Vaporization (Heat) A->B C Ionization Chamber (70 eV Electron Beam) B->C D Ion Acceleration C->D E Mass Analyzer (e.g., Quadrupole) D->E F Detector E->F G Mass Spectrum (Plot of Intensity vs. m/z) F->G IR_Workflow Figure 3: ATR-IR Spectroscopy Workflow A Clean ATR Crystal B Acquire Background Spectrum (No Sample) A->B C Apply Solid Sample to Crystal A->C E Process Data (Background Subtraction) B->E D Acquire Sample Spectrum C->D D->E F Final IR Spectrum E->F

Sources

An In-Depth Technical Guide to 1-(2-Methoxypyridin-3-yl)ethanone: A Key Intermediate in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1-(2-Methoxypyridin-3-yl)ethanone

This compound, with the confirmed IUPAC name This compound , is a pivotal heterocyclic building block in medicinal chemistry. Its strategic importance lies in its role as a key intermediate in the synthesis of a new generation of targeted therapeutics, particularly kinase inhibitors for the treatment of cancer and other proliferative diseases.[1] The unique arrangement of the methoxy, acetyl, and pyridine functionalities within its structure provides a versatile scaffold for the elaboration of complex molecules with high affinity and selectivity for their biological targets. This guide offers a comprehensive overview of its chemical properties, synthesis, and critical role in the development of kinase inhibitors, with a particular focus on the PI3K/mTOR signaling pathway.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug synthesis. These properties influence its reactivity, solubility, and handling characteristics.

PropertyValueSource
IUPAC Name This compoundInternal
Synonyms 1-(2-methoxy-3-pyridinyl)ethanoneInternal
CAS Number 131674-40-3[2]
Molecular Formula C₈H₉NO₂[2]
Molecular Weight 151.16 g/mol [2]
Appearance Not explicitly stated, likely a solid or oil
Solubility Not explicitly stated, likely soluble in organic solvents

The reactivity of this compound is largely dictated by the interplay between the electron-donating methoxy group and the electron-withdrawing acetyl group on the pyridine ring. This electronic arrangement influences the susceptibility of the molecule to both electrophilic and nucleophilic attack, making it a versatile synthon for a variety of chemical transformations.[1]

Synthesis of this compound: A Representative Protocol

While multiple synthetic routes to substituted pyridines exist, a common and effective strategy for the synthesis of this compound involves the functionalization of a pre-formed pyridine ring. The following protocol is a representative example based on established methodologies for similar compounds.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Methoxy-3-bromopyridine

  • n-Butyllithium (n-BuLi)

  • N,N-Dimethylacetamide (DMA)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Lithiation: Dissolve 2-methoxy-3-bromopyridine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour to ensure complete lithium-halogen exchange.

  • Acetylation: In a separate flask, dissolve N,N-dimethylacetamide (1.2 eq) in anhydrous diethyl ether.

  • Slowly add the solution of the lithiated pyridine to the N,N-dimethylacetamide solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Causality Behind Experimental Choices:

  • The use of low temperatures (-78 °C) during lithiation and acetylation is crucial to prevent side reactions and ensure the stability of the organolithium intermediate.

  • Anhydrous conditions are essential as organolithium reagents are highly reactive towards water.

  • N,N-Dimethylacetamide serves as an efficient acetylating agent in this context.

  • Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.

The Role of this compound in PI3K/mTOR Inhibitor Synthesis

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[3] Its dysregulation is a hallmark of many cancers, making it a prime target for drug development.[4] Derivatives of this compound have emerged as key components in the design of potent and selective PI3K/mTOR dual inhibitors.[3][5]

The methoxypyridine moiety is often incorporated into the final inhibitor structure to engage in crucial hydrogen bonding interactions with key amino acid residues in the kinase active site, thereby enhancing binding affinity and selectivity.[5]

Synthetic Workflow for a PI3K/mTOR Inhibitor

The following diagram illustrates a generalized synthetic workflow for the construction of a pyridopyrimidine-based PI3K/mTOR inhibitor, where this compound serves as a key starting material.

G A This compound B Condensation with Dimethylformamide Dimethyl Acetal (DMF-DMA) A->B C Enaminone Intermediate B->C D Cyclocondensation with a Substituted Guanidine C->D E Aminopyrimidine Core D->E F Suzuki or Buchwald-Hartwig Cross-Coupling E->F G Final PI3K/mTOR Inhibitor F->G

Caption: Generalized workflow for PI3K/mTOR inhibitor synthesis.

Mechanism of Action: Targeting the Kinase Hinge Region

Molecular docking studies have provided valuable insights into the binding mode of inhibitors derived from this compound within the ATP-binding pocket of PI3Kα.[5] The nitrogen atom of the pyridine ring often acts as a hydrogen bond acceptor, interacting with the backbone amide of a key hinge residue, such as Val850 in PI3Kα.[5] The methoxy group can also form a hydrogen bond with other residues, like Lys802, further anchoring the inhibitor in the active site.[5] These interactions mimic the binding of the adenine moiety of ATP, effectively blocking the kinase's catalytic activity.

G cluster_0 PI3Kα Active Site Val850 Val850 (Hinge Region) Lys802 Lys802 Tyr836 Tyr836 (Gatekeeper) Inhibitor Inhibitor Scaffold (Derived from This compound) Inhibitor->Val850 H-Bond (Pyridine N) Inhibitor->Lys802 H-Bond (Methoxy O) Inhibitor->Tyr836 π-π Stacking

Caption: Key interactions of a derivative in the PI3Kα active site.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy protons (a singlet around 3.9-4.0 ppm), and the acetyl methyl protons (a singlet around 2.5-2.6 ppm). The coupling patterns of the aromatic protons provide information about their relative positions.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (typically downfield, >190 ppm), the carbons of the pyridine ring, the methoxy carbon (around 55-60 ppm), and the acetyl methyl carbon (around 25-30 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include:

  • A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the ketone.

  • C-H stretching vibrations for the aromatic and methyl groups in the 2850-3100 cm⁻¹ region.

  • C-O stretching of the methoxy group around 1250 cm⁻¹.

  • C=N and C=C stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 151, corresponding to the molecular weight of the compound.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry, serving as a versatile and valuable intermediate in the synthesis of targeted kinase inhibitors. Its unique structural features enable the development of potent and selective drugs that can modulate key signaling pathways, such as the PI3K/mTOR pathway, which are implicated in a variety of diseases. A thorough understanding of its synthesis, reactivity, and role in drug design is essential for researchers and scientists working at the forefront of drug discovery.

References

  • Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063-4091. [Link]
  • Gao, H., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2754. [Link]
  • Li, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1476573. [Link]
  • Bonnet, P., et al. (2014). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 19(6), 7348-7383. [Link]
  • Wang, X., et al. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters, 9(5), 453-458. [Link]
  • Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & medicinal chemistry, 21(14), 4063–4091. [Link]
  • El-Sayed, N. F., et al. (2022). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of enzyme inhibition and medicinal chemistry, 37(1), 315–332. [Link]
  • MySkinRecipes. (n.d.). This compound.
  • Rovner, A. J., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(19), 11867. [Link]
  • ResearchGate. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • MySkinRecipes. (n.d.). This compound.
  • ResearchGate. (n.d.). Figure S26. 13 C NMR spectrum of 1-(3-Methoxyphenyl)ethanone oxime (2m).
  • Sambathkumar, K., & Ravichandran, G. (2016). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. Oriental Journal of Chemistry, 32(1), 355-367. [Link]

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A Technical Guide to the Structural Elucidation of 1-(2-Methoxypyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the methodologies and scientific reasoning employed in the structural elucidation of 1-(2-methoxypyridin-3-yl)ethanone. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the techniques used to confirm the molecular structure of complex organic compounds. By integrating data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, this guide not only presents the evidence for the structure but also explains the causal relationships behind the experimental choices and data interpretation, ensuring a robust and self-validating analytical process.

Introduction: The Significance of Structural Verification

This compound is a substituted pyridine derivative that serves as a crucial building block in medicinal chemistry. Its structural features, including a reactive carbonyl group and a methoxy-substituted pyridine ring, make it a valuable intermediate in the synthesis of various biologically active molecules, such as kinase inhibitors for cancer therapy and agents targeting neurological disorders.[1] The precise arrangement of these functional groups is paramount, as even minor structural variations can dramatically alter a molecule's biological activity and metabolic stability.

Therefore, rigorous structural elucidation is not merely a procedural step but a foundational requirement for advancing drug discovery and development programs. This guide details the logical workflow and multi-technique spectroscopic approach required to unequivocally confirm the identity and structure of this compound.

The Analytical Workflow: A Strategy for Unambiguous Confirmation

Structural Elucidation Workflow MS Mass Spectrometry (MS) Determine Molecular Weight & Formula IR Infrared (IR) Spectroscopy Identify Key Functional Groups MS->IR Provides Molecular Context Confirmation Final Structure Confirmation MS->Confirmation NMR_H ¹H NMR Spectroscopy Map Proton Environment & Connectivity IR->NMR_H Informs on Expected Proton Types IR->Confirmation NMR_C ¹³C NMR Spectroscopy Identify Unique Carbon Atoms NMR_H->NMR_C Correlates Proton & Carbon Skeletons NMR_H->Confirmation NMR_C->Confirmation

Caption: A logical workflow for structural elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

3.1. Theoretical Basis

Mass spectrometry (MS) is the initial and fundamental step in structural analysis. It provides the mass-to-charge ratio (m/z) of the molecular ion, which directly corresponds to the compound's molecular weight. High-resolution mass spectrometry (HRMS) can determine this value with enough precision to allow for the calculation of the elemental formula, a critical piece of information that constrains the possible atomic arrangements.

3.2. Experimental Protocol: High-Resolution Time-of-Flight (HR-TOF) MS

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) to produce protonated molecules [M+H]⁺.

  • Analysis: The ions are accelerated through a time-of-flight analyzer, which separates them based on their mass-to-charge ratio.

  • Data Interpretation: The resulting spectrum is analyzed to identify the peak corresponding to the molecular ion.

3.3. Data Interpretation and Structural Confirmation

For this compound, the expected molecular formula is C₈H₉NO₂. The theoretical monoisotopic mass for this formula is 151.0633 g/mol . HRMS analysis would be expected to yield a molecular ion peak at an m/z value that is consistent with this calculated mass, confirming the elemental composition. The fragmentation pattern can also provide clues about the structure; for instance, the loss of a methyl group (CH₃) or an acetyl group (CH₃CO) would be anticipated.

Infrared Spectroscopy: Identifying Functional Groups

4.1. Theoretical Basis

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the types of bonds present. For this compound, key functional groups include the C=O of the ketone, the C-O of the methoxy group, and the C=C and C=N bonds of the pyridine ring.

4.2. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: A small amount of the neat sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.[2]

4.3. Expected Spectral Features and Interpretation

The IR spectrum of this compound is expected to show several characteristic absorption bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3100C-H stretchAromatic (Pyridine Ring)
~2850-2960C-H stretchAliphatic (Methyl Groups)
~1680-1700C=O stretchAryl Ketone
~1570-1600C=C and C=N stretchPyridine Ring
~1250-1300C-O stretchAryl Ether (Methoxy)

The presence of a strong absorption band around 1690 cm⁻¹ is a key indicator of the ketone's carbonyl group. The bands in the 1570-1600 cm⁻¹ region are characteristic of the pyridine ring vibrations.[3][4] The C-O stretching of the methoxy group provides further confirmation of this substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule. It provides information about the chemical environment, connectivity, and spatial relationships of individual atoms.

¹H NMR Spectroscopy: Probing the Proton Environment

5.1.1. Theoretical Basis

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift), the number of neighboring protons (multiplicity), and the number of protons of each type (integration).

5.1.2. Experimental Protocol: High-Field ¹H NMR

  • Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5]

  • Data Acquisition: The ¹H NMR spectrum is recorded on a high-field spectrometer (e.g., 400 MHz or higher).

  • Data Interpretation: The chemical shifts, integration values, and coupling patterns are analyzed to assign each signal to a specific proton in the molecule.

5.1.3. Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum of this compound is expected to show the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2Doublet of doublets1HH-6 (Pyridine)
~7.8Doublet of doublets1HH-4 (Pyridine)
~7.0Doublet of doublets1HH-5 (Pyridine)
~3.9Singlet3HOCH₃
~2.6Singlet3HCOCH₃
  • Chemical Shifts: The pyridine protons are deshielded and appear in the aromatic region (7.0-8.5 ppm). The methoxy and acetyl protons are shielded and appear at higher fields.

  • Multiplicity: The coupling patterns of the pyridine protons (H-4, H-5, and H-6) reveal their connectivity. H-6 is coupled to H-5 and H-4 (long-range), H-4 is coupled to H-5 and H-6, and H-5 is coupled to H-4 and H-6.

  • Integration: The relative areas under each peak correspond to the number of protons, confirming the presence of three pyridine protons, a three-proton methoxy group, and a three-proton acetyl group.

¹³C NMR Spectroscopy: Characterizing the Carbon Framework

5.2.1. Theoretical Basis

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering a direct count of the non-equivalent carbons and information about their chemical environment.

5.2.2. Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum of this compound should display eight distinct signals, corresponding to the eight carbon atoms in the molecule.[6]

Chemical Shift (δ, ppm)Assignment
~198-202C=O (Ketone)
~160-165C-2 (Pyridine, attached to OCH₃)
~145-150C-6 (Pyridine)
~135-140C-4 (Pyridine)
~120-125C-3 (Pyridine, attached to C=O)
~110-115C-5 (Pyridine)
~53-56OCH₃
~28-32COCH₃

The downfield chemical shift of the carbonyl carbon is highly characteristic. The chemical shifts of the pyridine carbons are influenced by the electronegativity of the nitrogen atom and the electronic effects of the substituents.

NMR_Interpretation cluster_1H ¹H NMR Data cluster_13C ¹³C NMR Data H_Shifts Chemical Shifts (Proton Environments) Structure Deduced Structure: This compound H_Shifts->Structure H_Multiplicity Multiplicity (Neighboring Protons) H_Multiplicity->Structure H_Integration Integration (Proton Count) H_Integration->Structure C_Shifts Chemical Shifts (Carbon Environments) C_Shifts->Structure C_Count Number of Signals (Unique Carbons) C_Count->Structure

Caption: Integration of NMR data for structural deduction.

Conclusion: Synthesizing the Evidence for Final Confirmation

The structural elucidation of this compound is achieved through the systematic and integrated application of multiple spectroscopic techniques. Mass spectrometry confirms the molecular formula (C₈H₉NO₂). Infrared spectroscopy identifies the key functional groups: a ketone, a methoxy group, and a pyridine ring. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive connectivity map of the atoms, confirming the 2,3-disubstitution pattern on the pyridine ring. The convergence of data from these independent analytical methods provides an unambiguous and trustworthy confirmation of the molecule's structure, which is essential for its application in research and development.

References

  • SPIE Digital Library. (n.d.). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy.
  • Asian Journal of Chemistry. (1997). Infrared Spectral Studies of Some Substituted Pyridines.
  • Canadian Journal of Chemistry. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.
  • Biosynth. (n.d.). This compound | 131674-40-3.
  • CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.
  • Taylor & Francis Online. (n.d.). Infrared Spectral-Structural Correlations of Some Substituted Pyridines.
  • PubChem. (n.d.). 2-Acetylpyridine.
  • MySkinRecipes. (n.d.). This compound.
  • ACS Publications. (n.d.). Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors.
  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: -.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

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An In-depth Technical Guide to the Solubility of 1-(2-Methoxypyridin-3-YL)ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 1-(2-Methoxypyridin-3-YL)ethanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, provides detailed experimental protocols for empirical determination, and offers predictive insights based on its molecular structure. Given the absence of specific quantitative solubility data in publicly available literature for this compound, this guide emphasizes the foundational knowledge and practical methodologies required to ascertain its solubility profile in various organic solvents.

Introduction to this compound

This compound is a substituted pyridine derivative with the chemical formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol . Its structure, featuring a pyridine ring, a methoxy group, and an ethanone substituent, suggests a molecule with moderate polarity. Understanding the solubility of this compound is crucial for a variety of applications, including chemical synthesis, formulation development in the pharmaceutical industry, and analytical method development. The choice of an appropriate solvent is often dictated by the compound's solubility, which in turn affects reaction rates, crystallization, and bioavailability.[1]

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₈H₉NO₂
Molecular Weight151.16 g/mol
Physical FormLiquid
InChI KeyJOYKURWXKUIHDB-UHFFFAOYSA-N

Theoretical Framework for Solubility Prediction

The solubility of an organic compound is governed by the principle of "like dissolves like," which emphasizes that substances with similar polarities tend to be miscible.[2] The overall polarity of a molecule is a composite of its functional groups and the non-polar hydrocarbon backbone.[3]

Molecular Structure Analysis of this compound:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and possesses a lone pair of electrons, making it a polar component capable of acting as a hydrogen bond acceptor.[4][5] Pyridine itself is miscible with a wide array of both polar and non-polar solvents, including water, ethanol, ether, benzene, and chloroform.[4][5][6]

  • Methoxy Group (-OCH₃): The oxygen atom in the methoxy group also contributes to the molecule's polarity and can act as a hydrogen bond acceptor.

  • Ethanone Group (-C(O)CH₃): The carbonyl group (C=O) is polar and can accept hydrogen bonds.

  • Hydrocarbon Components: The methyl groups and the aromatic ring contribute non-polar characteristics.

Based on this structure, this compound is expected to be a polar molecule. Its solubility will be highest in polar aprotic and polar protic solvents. The presence of multiple hydrogen bond acceptors suggests good solubility in solvents that can act as hydrogen bond donors.

Factors Influencing Solubility:

  • Polarity: The polarity of the solvent will be the primary determinant of solubility.[2][7]

  • Hydrogen Bonding: The ability of the solvent to engage in hydrogen bonding with the solute will significantly impact solubility.[2][8]

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[7]

  • Molecular Size: Larger molecules can be more difficult for solvent molecules to solvate, potentially reducing solubility.[7]

Experimental Determination of Solubility

Due to the lack of published quantitative data, empirical determination of the solubility of this compound is necessary. The following are standard, reliable methods for this purpose.

Isothermal Saturation Method (Gravimetric Analysis)

This method directly measures the mass of the solute that dissolves in a specific volume of a solvent at a constant temperature to reach saturation.[9]

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking water bath or a magnetic stirrer in a temperature-controlled environment is recommended.

  • Phase Separation: Allow the undissolved solute to settle. Centrifugation can be used to expedite this process.

  • Sampling: Carefully withdraw a known volume of the clear, saturated supernatant. It is crucial to avoid disturbing the undissolved solid. Filtration through a syringe filter (e.g., 0.45 µm) at the experimental temperature is recommended.[10]

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that will not cause the solute to decompose or sublime).[9][10]

  • Mass Determination: Once the solvent is completely removed, cool the container in a desiccator and weigh it again. The difference in mass corresponds to the amount of dissolved solute.

  • Calculation: The solubility is calculated as the mass of the dissolved solute per volume of the solvent (e.g., in g/L or mg/mL).

Diagram of the Isothermal Saturation Workflow:

G A Add excess solute to known volume of solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B C Separate phases (settling/centrifugation) B->C D Withdraw and filter a known volume of supernatant C->D E Evaporate solvent from the filtered solution D->E F Weigh the dried solute residue E->F G Calculate solubility (mass/volume) F->G

Caption: Workflow for the Isothermal Saturation Method.

Spectrophotometric Method

This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis spectrum and is often faster than the gravimetric method.

Protocol:

  • Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • Create a series of standard solutions of decreasing concentrations through serial dilutions.[10]

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration. The relationship should be linear (Beer-Lambert Law).[10]

  • Saturated Solution Preparation: Prepare a saturated solution as described in steps 1 and 2 of the Isothermal Saturation Method.

  • Analysis:

    • Withdraw a clear aliquot of the saturated supernatant after filtration.

    • Accurately dilute the saturated solution with the solvent to bring the absorbance into the linear range of the calibration curve. Record the dilution factor.[9]

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation: Use the absorbance of the diluted sample and the equation from the calibration curve to determine its concentration. Multiply this concentration by the dilution factor to find the concentration of the saturated solution, which represents the solubility.

Diagram of the Spectrophotometric Method Workflow:

G cluster_0 Calibration cluster_1 Sample Analysis A Prepare stock and standard solutions B Measure absorbance of standards at λmax A->B C Plot absorbance vs. concentration B->C G Calculate concentration from calibration curve C->G D Prepare saturated solution and filter E Dilute filtered supernatant D->E F Measure absorbance of diluted sample E->F F->G H Determine solubility (Concentration x Dilution Factor) G->H

Caption: General workflow for solubility determination via spectrophotometry.

Predictive Qualitative Solubility Profile

Based on the structural analysis, the following qualitative solubility profile for this compound in common organic solvents can be predicted:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHighCapable of hydrogen bonding with the pyridine nitrogen and ether/carbonyl oxygens.
Polar Aprotic Acetone, Acetonitrile, DMSO, DMFHigh to ModerateStrong dipole-dipole interactions with the polar functional groups of the solute.[3]
Moderately Polar Dichloromethane, ChloroformModerateCan engage in dipole-dipole interactions. Chloroform can also act as a weak hydrogen bond donor.
Non-polar Hexane, Toluene, Diethyl EtherLow to Very Low"Like dissolves like" principle suggests poor interaction between a polar solute and non-polar solvents.[2][3] Diethyl ether may show slightly better solubility due to its ether linkage.

Safety, Handling, and Disposal

This compound is classified as a warning-level hazard, with H-statements indicating it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Disposal of the compound and any solutions should be in accordance with local, state, and federal regulations for chemical waste. Organic solvent waste should be collected in appropriately labeled containers.

Conclusion

References

  • What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 9). YouTube.
  • Solubility of Organic Compounds. (2023, August 31). University of Calgary.
  • Pyridine - Solubility of Things. Solubility of Things.
  • How to determine the solubility of a substance in an organic solvent? (2024, May 28).
  • Solubility of Solvent Blue 35 in organic solvents. Benchchem.
  • Solubility of Organic Compounds. Chemistry Steps.
  • This compound | 131674-40-3. Sigma-Aldrich.
  • What factors affect solubility? (2022, April 18).
  • An In-depth Technical Guide to the Solubility of Pyridine-2-sulfon
  • Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College.
  • Solubility – Introductory Organic Chemistry.
  • Pyridine - Some Industrial Chemicals. NCBI Bookshelf.
  • Pyridine. chemeurope.com.
  • This compound | 131674-40-3. Sigma-Aldrich.

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A Technical Guide to 1-(2-Methoxypyridin-3-yl)ethanone: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 1-(2-Methoxypyridin-3-yl)ethanone, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document explores the compound's commercial availability, physicochemical properties, and its critical role as a versatile intermediate in the synthesis of pharmaceutically active molecules. We will delve into its applications, particularly in the development of kinase inhibitors, and outline the analytical methodologies required for its quality control.

Introduction to this compound

This compound, with CAS Number 131674-40-3, is a substituted pyridine derivative that has garnered significant interest in the field of drug discovery.[1] Its structure, featuring a methoxypyridine ring functionalized with a reactive acetyl group, makes it an ideal scaffold for chemical elaboration. The pyridine core is a prevalent motif in numerous biologically active compounds, and the specific arrangement of the methoxy and acetyl substituents in this molecule offers unique electronic and steric properties for molecular design.[2]

Chemical Profile:

  • Molecular Formula: C₈H₉NO₂

  • Molecular Weight: 151.16 g/mol [1]

  • IUPAC Name: this compound

  • Synonyms: 2-Methoxy-3-acetylpyridine

The strategic importance of this compound lies in its utility as a precursor for more complex molecules, enabling the synthesis of diverse compound libraries for Structure-Activity Relationship (SAR) studies.[2]

Commercial Availability and Procurement

This compound is readily available from various chemical suppliers, positioning it as a convenient starting material for research and development. The compound is typically offered at reagent-grade purity, suitable for most synthetic applications. Below is a summary of its commercial availability from prominent suppliers.

SupplierAvailable QuantitiesPurity
Sigma-Aldrich Custom packagingNot specified
Aladdin 50mg, 250mg, 1g, 5g, 10gNot specified
MySkinRecipes 5g, 25g, 50g, 100g98%

This table is illustrative and availability may vary. Researchers should consult supplier catalogs for the most current information.

Physicochemical Properties and Safety Data

Understanding the physical properties and handling requirements of this compound is crucial for its safe and effective use in a laboratory setting.

PropertyValueSource
Melting Point 30 - 32 °C
Boiling Point 250 °C at 987 hPa
Appearance Solid[3]

Safety and Handling: According to its Safety Data Sheet (SDS), this compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures: Standard laboratory safety protocols should be strictly followed. Key precautionary statements include:

  • P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves, eye protection, and face protection.[4]

  • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

The compound should be stored in a well-ventilated place with the container tightly closed.

Conceptual Synthesis Workflow

While multiple proprietary methods exist for the synthesis of this compound, a general and logical synthetic approach can be conceptualized based on established organic chemistry principles. A plausible route involves the functionalization of a substituted pyridine precursor. The following diagram illustrates a conceptual workflow for its synthesis.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_workup Purification cluster_product Final Product start_A 2-Methoxy-3-bromopyridine reaction Palladium-Catalyzed Cross-Coupling Reaction start_A->reaction Substrate start_B Organometallic Reagent (e.g., Acetylating Agent) start_B->reaction Reagent workup Aqueous Workup & Extraction reaction->workup Crude Product purification Column Chromatography workup->purification product This compound purification->product Purified Product

Caption: Conceptual workflow for the synthesis of this compound.

This pathway leverages a palladium-catalyzed cross-coupling reaction, a powerful and common method for forming carbon-carbon bonds. The choice of an appropriate acetylating agent is critical for the success of the reaction.

Applications in Drug Discovery and Medicinal Chemistry

The primary value of this compound lies in its role as a versatile intermediate for creating more complex, biologically active molecules.[1]

Key Application Areas:

  • Kinase Inhibitors: This compound is a key intermediate in the synthesis of kinase inhibitors, which are crucial in cancer therapy. The methoxypyridine scaffold can be elaborated to target the ATP-binding site of various kinases.[1][2]

  • Neurological and Inflammatory Diseases: It is also used in the preparation of molecules aimed at treating neurological disorders and inflammatory diseases.[1]

  • Scaffold for SAR Studies: The reactive carbonyl group allows for a wide range of chemical transformations, such as condensation reactions, reductions, and alpha-functionalizations. This enables medicinal chemists to generate a library of analogs to explore the structure-activity relationships of a lead compound.

The following diagram illustrates how this compound serves as a central hub for generating a diverse library of compounds.

G cluster_derivatives Derivative Library for SAR core This compound deriv_A Heterocyclic Derivatives (via Condensation) core->deriv_A Reaction 1 deriv_B Functionalized Amines (via Reductive Amination) core->deriv_B Reaction 2 deriv_C Biaryl Structures (via Further Coupling) core->deriv_C Reaction 3 deriv_D Chiral Alcohols (via Asymmetric Reduction) core->deriv_D Reaction 4

Caption: Role of this compound as a scaffold in drug discovery.

Quality Control and Analytical Workflow

Ensuring the identity, purity, and stability of this compound is essential for its use in synthesis, especially in a GMP (Good Manufacturing Practices) environment. A standard analytical workflow would involve a combination of spectroscopic and chromatographic techniques.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule by analyzing the chemical shifts, integration, and coupling patterns of the hydrogen and carbon atoms.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound by separating it from any impurities or starting materials. A UV detector is typically used for quantification.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound, providing further evidence of its identity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of key functional groups, such as the carbonyl (C=O) and C-O-C ether linkages.

The diagram below outlines a typical quality control workflow for this compound.

G sample Incoming Batch of This compound identity Structural Identity Check sample->identity purity Purity Assessment sample->purity nmr ¹H & ¹³C NMR identity->nmr ms Mass Spectrometry identity->ms ftir FTIR identity->ftir hplc HPLC-UV purity->hplc release Batch Release for Use nmr->release ms->release hplc->release ftir->release

Caption: Typical quality control workflow for this compound.

Conclusion

This compound is a commercially accessible and highly valuable chemical intermediate for drug discovery and development. Its well-defined physicochemical properties and versatile reactivity make it an essential tool for medicinal chemists. The insights provided in this guide are intended to support researchers in the effective procurement, safe handling, and strategic application of this important building block in their synthetic endeavors.

References

  • This compound. MySkinRecipes. [Link]

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1-(2-Methoxypyridin-3-YL)ethanone safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 1-(2-Methoxypyridin-3-YL)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with a CAS Number of 131674-40-3, is a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of kinase inhibitors for cancer therapy. Its utility as a building block in medicinal chemistry is attributed to the reactive carbonyl and methoxypyridine functional groups, which allow for further molecular modifications. As with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling procedures for this compound, grounded in authoritative safety data and established laboratory practices.

Chemical and Physical Properties

A foundational aspect of safe chemical handling is a clear understanding of its physical and chemical properties. These properties inform storage conditions, appropriate handling techniques, and potential incompatibilities.

PropertyValueSource
CAS Number 131674-40-3
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Physical Form Liquid
Purity Typically ≥98%
Storage Temperature Room temperature, in a dry, well-ventilated area

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are skin irritation, serious eye irritation, and respiratory irritation.

GHS Pictogram:



Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

    • P264: Wash hands thoroughly after handling.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • Response:

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

    • P362+P364: Take off contaminated clothing and

An In-depth Technical Guide to 1-(2-Methoxypyridin-3-YL)ethanone: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Methoxypyridin-3-YL)ethanone, a substituted pyridine derivative, has emerged as a pivotal building block in medicinal chemistry. Its strategic placement of a methoxy and an acetyl group on the pyridine ring offers versatile handles for chemical modification, making it a valuable precursor for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed synthetic methodologies, and its significant applications in drug discovery, with a particular focus on the development of kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway.

Introduction: The Emergence of a Key Pharmaceutical Intermediate

While a singular "discovery" paper for this compound is not readily identifiable in the annals of chemical literature, its significance has grown organically with the increasing interest in pyridine-based scaffolds in drug development. The presence of both a reactive carbonyl group and a methoxypyridine moiety makes it an attractive starting material for generating libraries of compounds for high-throughput screening.[1] The methoxy group, in particular, can influence the pharmacokinetic properties of a drug candidate, potentially improving metabolic stability and binding affinity.[1] Its primary utility lies in its role as a key intermediate in the synthesis of pharmaceuticals, especially in the development of kinase inhibitors for cancer therapy, as well as treatments for neurological and inflammatory conditions.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 131674-40-3[1]
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
IUPAC Name This compoundPubChem
Appearance Not explicitly stated, likely a solid or oil-
Solubility Soluble in most organic solventsGeneral Knowledge
Storage Room temperature, dry conditions[1]

Synthesis of this compound: A Methodical Approach

The synthesis of this compound can be achieved through several synthetic routes, often starting from readily available pyridine derivatives. A common and efficient method involves the nucleophilic substitution of a leaving group at the 2-position of the pyridine ring with a methoxy group, followed by the introduction of the acetyl group at the 3-position.

Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution and Acylation

This protocol is a representative example based on established methodologies for the synthesis of similar pyridine derivatives.

Step 1: Methoxylation of 2-Chloropyridine Precursor

The initial step involves the substitution of a chlorine atom with a methoxy group.

  • Reaction: 2-Chloro-3-acetylpyridine reacts with sodium methoxide in a suitable solvent like methanol.

  • Rationale: The electron-withdrawing nature of the pyridine ring and the acetyl group facilitates nucleophilic aromatic substitution at the 2-position. Sodium methoxide is a strong nucleophile and a readily available reagent.

Step 2: Work-up and Purification

  • Procedure: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the crude product.

  • Purification: The crude this compound is then purified by column chromatography on silica gel.

Synthesis_Workflow Start 2-Chloro-3-acetylpyridine Reaction1 Nucleophilic Aromatic Substitution Start->Reaction1 Reagent1 Sodium Methoxide (NaOMe) Methanol (MeOH) Reagent1->Reaction1 Workup Reaction Quenching & Extraction Reaction1->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow for this compound.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups, particularly the carbonyl group of the ketone.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The 2-methoxypyridine moiety is a privileged scaffold in modern drug discovery, particularly in the design of kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism.[3][4][5] Its aberrant activation is frequently observed in various cancers, making it a prime target for therapeutic intervention.[4][5]

Derivatives of this compound have been investigated as potent and selective inhibitors of PI3K and mTOR.[2][6] The 2-methoxypyridine core can effectively occupy the ATP-binding pocket of these kinases, while modifications at the acetyl group allow for the introduction of various substituents to enhance potency and selectivity. For instance, sulfonamide methoxypyridine derivatives have been synthesized and evaluated as novel PI3K/mTOR dual inhibitors.[2][6]

PI3K_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Metabolism Metabolism mTORC1->Metabolism Inhibitor This compound -derived Inhibitors Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Conclusion and Future Perspectives

This compound has solidified its position as a valuable and versatile intermediate in the field of medicinal chemistry. Its straightforward synthesis and the strategic positioning of its functional groups provide a robust platform for the development of novel therapeutics. The demonstrated success of its derivatives as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR pathway, highlights its potential for the discovery of new anticancer agents. Future research will likely focus on the exploration of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles, further expanding the therapeutic applications of this important chemical scaffold.

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The Medicinal Chemistry Potential of 1-(2-Methoxypyridin-3-YL)ethanone: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents. Within this vast chemical space, 1-(2-Methoxypyridin-3-YL)ethanone emerges as a particularly promising, yet underexplored, building block for the development of novel therapeutics. This technical guide provides an in-depth analysis of the potential applications of this compound, drawing upon structure-activity relationships of analogous compounds and outlining detailed synthetic and experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative treatments for cancer, neurodegenerative diseases, and bacterial infections.

Introduction: The Strategic Value of the 2-Methoxypyridine Moiety

The 2-methoxypyridine unit is a privileged scaffold in drug discovery, offering a unique combination of physicochemical properties. The methoxy group at the 2-position influences the electron distribution of the pyridine ring, modulating its basicity and hydrogen bonding capacity. This, in turn, can significantly impact a molecule's membrane permeability, metabolic stability, and target engagement. The acetyl group at the 3-position of this compound provides a versatile synthetic handle for further molecular elaboration, allowing for the systematic exploration of chemical space and the optimization of pharmacological activity. Commercial availability of this compound further enhances its appeal as a starting point for drug discovery campaigns.

Synthesis of this compound

A robust and reproducible synthetic route is paramount for the successful utilization of any chemical scaffold in a drug discovery program. While various methods for the synthesis of substituted pyridines exist, a common and effective approach for the preparation of this compound involves a Grignard reaction with a suitable nitrile precursor.

Proposed Synthetic Pathway

The synthesis can be envisioned in two key steps: the preparation of 2-methoxypyridine-3-carbonitrile and its subsequent reaction with a methyl Grignard reagent.

Synthesis_Pathway 2-Chloropyridine-3-carbonitrile 2-Chloropyridine-3-carbonitrile 2-Methoxypyridine-3-carbonitrile 2-Methoxypyridine-3-carbonitrile 2-Chloropyridine-3-carbonitrile->2-Methoxypyridine-3-carbonitrile Nucleophilic Aromatic Substitution Sodium_Methoxide Sodium Methoxide (NaOMe) Sodium_Methoxide->2-Methoxypyridine-3-carbonitrile Methanol Methanol (MeOH) Methanol->2-Methoxypyridine-3-carbonitrile Imine_Intermediate Imine Intermediate 2-Methoxypyridine-3-carbonitrile->Imine_Intermediate Grignard Reaction Methylmagnesium_Bromide Methylmagnesium Bromide (MeMgBr) Methylmagnesium_Bromide->Imine_Intermediate THF Tetrahydrofuran (THF) THF->Imine_Intermediate Target_Compound This compound Imine_Intermediate->Target_Compound Hydrolysis Aqueous_Acid_Workup Aqueous Acid Workup (e.g., H3O+) Aqueous_Acid_Workup->Target_Compound

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from analogous reactions)

Step 1: Synthesis of 2-Methoxypyridine-3-carbonitrile

  • To a solution of 2-chloropyridine-3-carbonitrile (1.0 eq) in anhydrous methanol (10 vol), add sodium methoxide (1.5 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 2-methoxypyridine-3-carbonitrile.

Step 2: Synthesis of this compound

  • Dissolve 2-methoxypyridine-3-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) (10 vol) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylmagnesium bromide in THF (1.2 eq) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Potential Applications in Medicinal Chemistry

The structural features of this compound make it a versatile starting point for the synthesis of compounds targeting a range of therapeutic areas.

Kinase Inhibitors for Oncology

The pyridine ring is a well-established pharmacophore in the design of kinase inhibitors, with numerous approved drugs incorporating this moiety. The 2-methoxypyridine scaffold, in particular, has been shown to be a valuable component in the development of potent and selective kinase inhibitors.

Rationale: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors. The methoxy group can impart favorable physicochemical properties and the acetyl group provides a vector for the introduction of various substituents to explore the solvent-exposed regions of the ATP-binding pocket, thereby enhancing potency and selectivity.

Hypothesized Workflow for Kinase Inhibitor Development:

Kinase_Inhibitor_Workflow cluster_0 Lead Generation cluster_1 In Vitro Screening cluster_2 Lead Optimization Start This compound Derivatization Chemical Modification (e.g., Aldol Condensation, Reductive Amination) Start->Derivatization Library Library of Analogs Derivatization->Library Kinase_Assay Biochemical Kinase Assays (e.g., Kinase-Glo®, TR-FRET) Library->Kinase_Assay Hit_Identification Identification of 'Hits' Kinase_Assay->Hit_Identification SAR Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR Cell_Based_Assays Cellular Proliferation Assays SAR->Cell_Based_Assays ADME In Vitro ADME Profiling Cell_Based_Assays->ADME Optimized_Leads Optimized Lead Compounds ADME->Optimized_Leads In_Vivo_Studies In_Vivo_Studies Optimized_Leads->In_Vivo_Studies Preclinical Development

Caption: A workflow for the development of kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for assessing the inhibitory activity of compounds derived from this compound against a target kinase.

  • Materials:

    • Test compounds (dissolved in DMSO)

    • Recombinant kinase enzyme

    • Kinase substrate (peptide or protein)

    • ATP

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • White, opaque 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add a small volume (e.g., 50 nL) of the serially diluted compounds or DMSO (as a control).

    • Add the kinase enzyme and substrate mixture in kinase assay buffer to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Neuroprotective Agents for Neurodegenerative Diseases

Chronic neurodegenerative disorders such as Alzheimer's and Parkinson's disease represent a significant unmet medical need. The 2-methoxypyridine scaffold has been incorporated into molecules targeting key enzymes implicated in the pathology of these diseases, including β-secretase (BACE1) and Glycogen Synthase Kinase 3β (GSK-3β).

Rationale:

  • BACE1 Inhibition: BACE1 is a key enzyme in the production of amyloid-β peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease. The 2-methoxypyridine moiety can be a key component of non-peptidic BACE1 inhibitors, interacting with the catalytic aspartate residues in the active site.

  • GSK-3β Inhibition: GSK-3β is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and is involved in various other cellular processes relevant to neurodegeneration. The 2-methoxypyridine core can serve as a scaffold for the development of ATP-competitive GSK-3β inhibitors.

Hypothesized Signaling Pathway Intervention:

Neuroprotection_Pathway APP Amyloid Precursor Protein (APP) Abeta Amyloid-β (Aβ) Aggregation APP->Abeta Cleavage by BACE1 BACE1 BACE1->Abeta Plaques Amyloid Plaques Abeta->Plaques Neurotoxicity Neurotoxicity Plaques->Neurotoxicity Tau Tau Protein pTau Hyperphosphorylated Tau Tau->pTau Phosphorylation by GSK3b GSK-3β GSK3b->pTau NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs NFTs->Neurotoxicity Compound This compound Derivative Compound->BACE1 Inhibition Compound->GSK3b Inhibition

Caption: Potential intervention points in neurodegenerative pathways.

Antibacterial Agents

The emergence of antibiotic-resistant bacteria is a global health crisis, necessitating the development of new antibacterial agents with novel mechanisms of action. Pyridine-containing compounds have a long history in antimicrobial drug discovery.

Rationale: The pyridine ring can be found in various natural and synthetic antibacterial compounds. Its ability to participate in hydrogen bonding and π-stacking interactions allows for effective binding to bacterial enzymes or other essential cellular components. The acetyl group on this compound can be readily transformed into other functional groups, such as oximes or chalcones, which have been shown to possess antibacterial activity.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the in vitro antibacterial activity of a compound.

  • Materials:

    • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Sterile 96-well microtiter plates

  • Procedure:

    • Prepare a stock solution of the test compound.

    • In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB.

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Include positive (bacteria in broth without compound) and negative (broth only) controls.

    • Incubate the plates at 37 °C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Summary

The following table summarizes the key physicochemical properties of the core compound, this compound.

PropertyValueSource
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
CAS Number 131674-40-3
Appearance Liquid
Purity ≥98%

Conclusion and Future Directions

This compound represents a versatile and strategically valuable starting point for medicinal chemistry campaigns. Its synthetic accessibility and the proven track record of the 2-methoxypyridine scaffold in a variety of therapeutic contexts provide a strong rationale for its further investigation. The outlined synthetic and experimental protocols in this guide are intended to facilitate the exploration of this promising chemical space. Future efforts should focus on the synthesis and screening of diverse libraries of compounds derived from this core, with a particular emphasis on establishing clear structure-activity relationships for kinase inhibition, neuroprotective effects, and antibacterial activity. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing molecule.

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Harnessing 1-(2-Methoxypyridin-3-YL)ethanone as a Versatile Building Block for Novel Protein Degraders

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by previously "undruggable" proteins. The design and synthesis of heterobifunctional degraders, such as proteolysis-targeting chimeras (PROTACs), rely on the strategic selection of modular building blocks. This guide provides an in-depth technical exploration of 1-(2-Methoxypyridin-3-YL)ethanone, a heterocyclic ketone, as a high-potential, yet underexplored, building block for the development of novel protein degraders. While not yet established as a mainstream degrader scaffold, its inherent chemical functionalities and favorable physicochemical properties present a compelling case for its application in this cutting-edge field. This document will elucidate the strategic rationale for its use, provide detailed synthetic methodologies for its incorporation into degrader constructs, and outline robust protocols for the biological evaluation of the resulting compounds.

Introduction: The Imperative for Novel Building Blocks in Targeted Protein Degradation

The paradigm of TPD is shifting drug discovery from occupancy-driven inhibition to event-driven pharmacology. By hijacking the cell's natural protein disposal machinery, specifically the ubiquitin-proteasome system, TPD agents can catalytically induce the degradation of specific target proteins. The modular nature of PROTACs, comprising a target-binding ligand (warhead), an E3 ubiquitin ligase-binding ligand, and a connecting linker, allows for a high degree of chemical customizability.

The success of a PROTAC is intimately tied to the properties of its constituent parts. The selection of appropriate building blocks is therefore a critical determinant of a degrader's potency, selectivity, and drug-like properties. There is a continuous and pressing need for novel, versatile, and synthetically accessible building blocks to expand the chemical space for degrader development. This compound, a readily available chemical intermediate, possesses key features that make it an attractive candidate for this purpose.[1]

Physicochemical and Reactive Properties of this compound

This compound is a substituted pyridinyl ethanone with the chemical formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol .[1] Its structure is characterized by a pyridine ring substituted with a methoxy group at the 2-position and an acetyl group at the 3-position.

PropertyValueSource
CAS Number131674-40-3[1][2][3]
Molecular FormulaC₈H₉NO₂[1]
Molecular Weight151.16 g/mol [1][3]
Physical FormLiquid[3]
PurityTypically ≥98%[1][3]

The true potential of this molecule as a degrader building block lies in the reactivity of its functional groups:

  • The Acetyl Group: The carbonyl moiety of the acetyl group is a versatile chemical handle. It can undergo a wide range of chemical transformations, including reduction to a secondary alcohol, reductive amination to introduce an amine, and alpha-functionalization to introduce a linking point. This provides multiple avenues for the attachment of a linker, a crucial step in PROTAC synthesis.

  • The Methoxy Group: The methoxy group is a known modulator of physicochemical properties in drug molecules.[4] It can influence solubility, metabolic stability, and cell permeability. Its presence on the pyridine ring can also subtly modulate the electronic properties of the ring, potentially influencing binding interactions with a target protein.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events.[5] The pyridine scaffold itself is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[5][6]

Strategic Application in Protein Degrader Design: A Hypothetical Case Study

While direct literature evidence for the use of this compound in published protein degraders is nascent, its potential can be illustrated through a hypothetical case study. Let us consider the development of a degrader for a hypothetical kinase, "Kinase-X," for which a known inhibitor contains a 2-methoxypyridine core.

Rationale for Selection

This compound is selected as the starting building block due to its structural similarity to the core of the known Kinase-X inhibitor. The strategy is to use this building block to synthesize a warhead that retains affinity for Kinase-X, while providing a synthetic handle for linker attachment.

Proposed Synthetic Strategy

The overall workflow for the synthesis of a PROTAC based on this building block would involve three main stages: warhead synthesis, linker attachment, and conjugation to an E3 ligase ligand.

G cluster_0 Warhead Synthesis cluster_1 Linker Attachment cluster_2 Final PROTAC Assembly A This compound B Functionalization of Acetyl Group (e.g., Reductive Amination) A->B C Introduction of Linker Attachment Point B->C E Coupling Reaction C->E D Linker with Complementary Functional Group D->E G Final Coupling E->G F E3 Ligase Ligand (e.g., Thalidomide derivative) F->G H Purified PROTAC G->H

Caption: Synthetic workflow for a hypothetical PROTAC.

Detailed Experimental Protocol: Synthesis of a Warhead Intermediate

The following is a detailed, hypothetical protocol for the first stage of the synthesis: the conversion of this compound into a warhead intermediate with a primary amine for linker attachment.

Step 1: Reductive Amination of this compound

  • Reaction Setup: To a solution of this compound (1.0 eq) in methanol (0.2 M) in a round-bottom flask, add ammonium acetate (10 eq).

  • Stirring: Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl until the pH is ~2. Stir for 30 minutes. Basify the mixture with 1 M NaOH to pH ~10.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 1-(2-methoxypyridin-3-yl)ethan-1-amine.

Biological Evaluation of the Resulting Degrader

Once the final PROTAC is synthesized, a series of in vitro assays are required to determine its biological activity.

Biochemical and Cellular Binding Assays
  • Objective: To confirm that the synthesized warhead retains affinity for the target protein (Kinase-X) and that the final PROTAC can bind simultaneously to both the target and the E3 ligase.

  • Methods:

    • Isothermal Titration Calorimetry (ITC): To measure the binding affinity of the warhead to Kinase-X.

    • Surface Plasmon Resonance (SPR): To determine the binding kinetics of the PROTAC to both Kinase-X and the E3 ligase.

    • Ternary Complex Formation Assays: Using techniques like fluorescence resonance energy transfer (FRET) to demonstrate the formation of the Kinase-X-PROTAC-E3 ligase ternary complex.

Cellular Degradation Assays
  • Objective: To quantify the ability of the PROTAC to induce the degradation of Kinase-X in a cellular context.

  • Methods:

    • Western Blotting: A standard method to visualize and semi-quantify the reduction in Kinase-X protein levels after treatment with the PROTAC.

    • In-Cell Western or High-Content Imaging: For higher-throughput quantification of protein degradation.

    • Mass Spectrometry-based Proteomics: To assess the selectivity of the degrader across the entire proteome.

G A Synthesized PROTAC C Treat Cells with PROTAC (Dose-Response and Time-Course) A->C B Cell Line Expressing Target Protein B->C D Cell Lysis C->D E Western Blot Analysis D->E F Quantify Target Protein Levels E->F G Determine DC50 and Dmax F->G

Caption: Workflow for evaluating cellular degradation.

Quantitative Data Summary (Hypothetical)

The following table summarizes the type of quantitative data that would be generated from these experiments for a successful degrader.

ParameterDescriptionHypothetical Value
Warhead Binding Affinity (Kd) Binding affinity of the warhead to Kinase-X50 nM
PROTAC Binding Affinity (Kd) Binding affinity of the PROTAC to Kinase-X75 nM
Ternary Complex Cooperativity (α) A measure of the stability of the ternary complex>1
DC50 Concentration of PROTAC required to degrade 50% of the target protein25 nM
Dmax Maximum percentage of protein degradation achieved>90%

Conclusion and Future Outlook

This compound represents a promising, yet currently underutilized, building block for the synthesis of novel protein degraders. Its versatile chemical handles, combined with the privileged nature of the methoxypyridine scaffold, offer a solid foundation for the development of potent and selective degraders. The synthetic and evaluative frameworks presented in this guide provide a roadmap for researchers to explore the potential of this and other novel building blocks in the rapidly advancing field of targeted protein degradation. As the chemical toolbox for TPD continues to expand, the systematic exploration of such underexplored chemical matter will be essential for unlocking the full therapeutic potential of this exciting modality.

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A Theoretical and Spectroscopic Guide to 1-(2-Methoxypyridin-3-YL)ethanone: A Computational Chemistry Perspective for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the analysis of 1-(2-methoxypyridin-3-yl)ethanone, a key intermediate in the synthesis of advanced pharmaceutical compounds, notably kinase inhibitors.[1][2] In the pursuit of rational drug design, a deep understanding of the electronic and structural properties of such building blocks is paramount. This document outlines a detailed protocol for in-silico analysis using Density Functional Theory (DFT), offering insights into the molecule's optimized geometry, electronic structure, and predicted spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and UV-Vis). The methodologies presented herein are designed to serve as a self-validating system, where theoretical predictions can be benchmarked against experimental data to refine computational models and accelerate the drug development pipeline. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage computational chemistry for a more profound understanding of molecular properties.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, with the chemical formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol , is a substituted pyridine derivative that has garnered significant attention as a versatile building block in medicinal chemistry.[1] Its utility is particularly pronounced in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment. The pyridine ring, a common scaffold in pharmaceuticals, coupled with the methoxy and acetyl functional groups, provides multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

A thorough understanding of the molecule's conformational preferences, electronic distribution, and spectroscopic characteristics is crucial for predicting its reactivity and interaction with biological targets. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have emerged as a powerful tool for elucidating these properties at the atomic level. This guide will provide a step-by-step methodology for performing such calculations and interpreting the results in a chemically meaningful way.

Theoretical Methodology: A Validated Approach

The accuracy of theoretical calculations is highly dependent on the chosen computational method and basis set. For molecules of this nature, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has consistently provided a good balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and NMR chemical shifts of substituted pyridines and aromatic ketones. The choice of basis set is equally critical; the 6-311++G(d,p) basis set is recommended as it includes diffuse functions (++) to accurately describe the electron distribution of lone pairs and polarized functions (d,p) to account for the non-spherical nature of electron density in molecules with heteroatoms.

Computational Protocol: Step-by-Step
  • Molecular Structure Input: The initial 3D structure of this compound can be built using any standard molecular modeling software.

  • Geometry Optimization: A full geometry optimization should be performed using the B3LYP functional and the 6-311++G(d,p) basis set. This calculation will find the lowest energy conformation of the molecule. The absence of imaginary frequencies in the subsequent vibrational analysis will confirm that a true minimum on the potential energy surface has been located.

  • Vibrational Frequency Calculation: Following optimization, a frequency calculation should be performed at the same level of theory. This will provide the theoretical infrared (IR) spectrum. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation; therefore, a scaling factor (typically around 0.96-0.98 for B3LYP) is often applied for better agreement with experimental data.

  • NMR Chemical Shift Calculation: The GIAO (Gauge-Including Atomic Orbital) method is the standard for calculating NMR chemical shifts. ¹H and ¹³C NMR chemical shifts should be calculated using the B3LYP/6-311++G(d,p) optimized geometry. The calculated isotropic shielding values are then referenced to a standard, typically tetramethylsilane (TMS), to obtain the chemical shifts.

  • Electronic Properties and UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations at the B3LYP/6-311++G(d,p) level are employed to predict the electronic absorption spectrum (UV-Vis). This calculation provides the excitation energies and oscillator strengths of the electronic transitions.

Predicted Molecular Properties and Spectroscopic Data

The following sections present the predicted data for this compound based on the computational protocol described above.

Optimized Molecular Geometry

The optimized geometry of this compound reveals key structural features that influence its chemical behavior. A diagram of the optimized structure is presented below.

Caption: Optimized molecular structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. It is important to note that these are theoretical values and should be compared with experimental data for validation.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) referenced to TMS

ProtonPredicted Chemical Shift (ppm)
Pyridine-H47.5 - 7.8
Pyridine-H57.0 - 7.3
Pyridine-H68.0 - 8.3
Methoxy-CH₃3.8 - 4.1
Acetyl-CH₃2.4 - 2.7

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) referenced to TMS

CarbonPredicted Chemical Shift (ppm)
C=O195 - 200
Pyridine-C2160 - 165
Pyridine-C3120 - 125
Pyridine-C4135 - 140
Pyridine-C5115 - 120
Pyridine-C6145 - 150
Methoxy-CH₃50 - 55
Acetyl-CH₃25 - 30

Table 3: Predicted Major Infrared (IR) Vibrational Frequencies (cm⁻¹)

Vibrational ModePredicted Frequency (cm⁻¹)
C=O Stretch1680 - 1700
C=C/C=N Stretch (Pyridine)1550 - 1600
C-O Stretch (Methoxy)1250 - 1300
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000

Table 4: Predicted UV-Vis Absorption Maxima (λ_max, nm)

Electronic TransitionPredicted λ_max (nm)
π → π220 - 240
n → π270 - 290

Frontier Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.

fmo HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy_Gap Energy Gap (ΔE) HOMO->Energy_Gap Energy_Gap->LUMO

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 1-(2-Methoxypyridin-3-yl)ethanone via Directed Ortho-Metalation of 2-Methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(2-Methoxypyridin-3-yl)ethanone is a valuable substituted pyridine derivative that serves as a key building block in medicinal chemistry and drug development, particularly in the synthesis of kinase inhibitors and other biologically active molecules.[1] Traditional electrophilic substitution methods, such as Friedel-Crafts acylation, are notoriously ineffective for electron-deficient heterocycles like pyridine.[2] This application note provides a robust and highly regioselective protocol for the synthesis of this compound from commercially available 2-methoxypyridine. The strategy leverages the powerful technique of Directed ortho-Metalation (DoM), utilizing the coordinating ability of the C2-methoxy group to direct deprotonation specifically to the C3 position. This guide offers a comprehensive mechanistic rationale, a detailed step-by-step experimental protocol, safety guidelines, and troubleshooting advice tailored for researchers in organic synthesis and pharmaceutical development.

Mechanistic Rationale and Strategy Selection

The Challenge of Pyridine Functionalization

The pyridine ring is isoelectronic with benzene but possesses a nitrogen atom that renders the ring electron-deficient. This inherent electronic nature, combined with the tendency of the nitrogen lone pair to coordinate with Lewis acids, deactivates the ring towards classical electrophilic aromatic substitution (EAS) reactions.[3] Consequently, direct Friedel-Crafts acylation of 2-methoxypyridine is not a viable synthetic route, as it would likely result in N-acylation, further deactivating the system, or fail to proceed altogether.[2]

The Power of Directed ortho-Metalation (DoM)

To overcome these challenges, Directed ortho-Metalation (DoM) presents an elegant and powerful solution.[4] This strategy relies on a directing metalating group (DMG) on the aromatic ring, which coordinates to an organolithium base and directs deprotonation (lithiation) to a proximate ortho position.[5] In the case of 2-methoxypyridine, the methoxy group (-OCH₃) is an effective DMG.

Causality of Reagent Selection
  • Directing Group: The oxygen atom of the 2-methoxy group acts as a Lewis base, forming a pre-lithiation complex with the lithium base. This proximity effect dramatically lowers the kinetic barrier for the abstraction of the C3 proton, ensuring high regioselectivity over other positions (C4, C5, C6).

  • Lithiating Agent: While alkyllithium reagents like n-BuLi are strong bases, their use with pyridines can be complicated by competitive nucleophilic addition to the electron-deficient C=N bond (specifically at the C6 position).[6][7] To ensure chemoselectivity for deprotonation, a non-nucleophilic, sterically hindered base is superior. Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are ideal choices as they are strong bases but poor nucleophiles, minimizing unwanted side reactions.[7][8][9]

  • Electrophile: Following successful lithiation to form the 3-lithio-2-methoxypyridine intermediate, the reaction is quenched with an appropriate acetylating agent. N,N-dimethylacetamide (DMA) is an excellent electrophile for this purpose. It is less reactive than acetyl chloride, allowing for better control and reduced side reactions, yet efficiently transfers the acetyl group to the highly nucleophilic organolithium intermediate.

The overall transformation is depicted in the workflow below.

G cluster_prep Preparation cluster_reaction Reaction Sequence cluster_workup Work-up & Purification cluster_final Final Product prep_inert Establish Inert Atmosphere (N₂/Ar) prep_solvent Prepare Anhydrous THF Solvent prep_lda Prepare/Obtain LDA Solution cool_down Cool Reaction Vessel (-78 °C) add_sM Add 2-Methoxypyridine cool_down->add_sM add_lda Slowly Add LDA Solution add_sM->add_lda metalation Stir for 1-2h (Formation of Lithiated Intermediate) add_lda->metalation add_dma Add N,N-Dimethylacetamide (Electrophilic Quench) metalation->add_dma warm_up Warm to Room Temperature add_dma->warm_up quench Quench with Saturated NH₄Cl Solution warm_up->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash Organic Layer & Dry over Na₂SO₄ extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify via Column Chromatography concentrate->purify product This compound purify->product

Caption: High-level experimental workflow for the synthesis.

Detailed Experimental Protocol

Safety Precaution: This procedure involves pyrophoric, flammable, and corrosive reagents. It must be performed by trained personnel in a well-ventilated fume hood under a strict inert atmosphere. Appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, is mandatory.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Eq.
2-MethoxypyridineC₆H₇NO109.131.09 g10.01.0
DiisopropylamineC₆H₁₅N101.191.52 mL11.01.1
n-ButyllithiumC₄H₉Li64.064.4 mL (2.5 M in hexanes)11.01.1
N,N-DimethylacetamideC₄H₉NO87.121.12 mL12.01.2
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11~100 mL--
Saturated aq. NH₄Cl--~50 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~150 mL--
Brine (Saturated aq. NaCl)--~50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed--
Equipment
  • Two-necked round-bottom flask (250 mL), oven-dried

  • Magnetic stirrer and stir bar

  • Schlenk line or manifold for inert gas (Argon or Nitrogen)

  • Syringes and needles

  • Low-temperature bath (Dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure
  • Preparation of LDA Solution (in situ):

    • To an oven-dried 250 mL two-necked flask under a positive pressure of inert gas, add anhydrous THF (50 mL) and diisopropylamine (1.52 mL, 11.0 mmol).

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 10 minutes. A cloudy white suspension may form.

    • Stir the resulting solution at 0 °C for 30 minutes.

  • Metalation of 2-Methoxypyridine:

    • Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath.

    • In a separate, dry vial, prepare a solution of 2-methoxypyridine (1.09 g, 10.0 mmol) in anhydrous THF (10 mL).

    • Add the 2-methoxypyridine solution dropwise to the cold LDA solution over 15 minutes. The solution will typically turn a deep red or brown color, indicating the formation of the lithiated species.

    • Stir the reaction mixture at -78 °C for 1.5 hours to ensure complete metalation.

  • Electrophilic Quench:

    • Add N,N-dimethylacetamide (1.12 mL, 12.0 mmol) dropwise to the reaction mixture at -78 °C.

    • Maintain the reaction at -78 °C for an additional hour, then allow it to slowly warm to room temperature over 2 hours.

  • Work-up and Extraction:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil is purified by flash column chromatography on silica gel.

    • Use a gradient eluent system, starting with 20% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate.

    • Combine the fractions containing the desired product (monitor by TLC) and remove the solvent in vacuo to yield this compound as a pale yellow oil or solid.

    • Expected Yield: 75-85%.

Visualization of the Core Mechanism

The key to this synthesis is the coordination-driven deprotonation at the C3 position.

G start 2-Methoxypyridine + LDA complex Pre-lithiation Complex (Coordination at C2-OMe) start->complex Coordination transition Transition State (Proton Abstraction) complex->transition Deprotonation intermediate 3-Lithio-2-methoxypyridine + Diisopropylamine transition->intermediate quench Electrophilic Attack by DMA intermediate->quench + DMA product_complex Tetrahedral Intermediate quench->product_complex product This compound product_complex->product Collapse & Work-up

Sources

Application Note & Protocol: Synthesis of 1-(2-Methoxypyridin-3-yl)ethanone via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-(2-Methoxypyridin-3-yl)ethanone, a valuable ketone intermediate in medicinal chemistry and pharmaceutical development.[1] The synthesis is achieved through the nucleophilic addition of a methyl Grignard reagent to 2-methoxynicotinonitrile, followed by acidic hydrolysis of the resulting imine intermediate. This application note elaborates on the underlying reaction mechanism, provides a step-by-step procedure, outlines safety precautions, and presents a comprehensive guide for researchers in organic synthesis and drug discovery.

Introduction and Rationale

This compound (CAS No: 131674-40-3) is a key building block in the synthesis of a variety of biologically active molecules.[1] Its substituted pyridine core is a common motif in kinase inhibitors for cancer therapy and compounds targeting neurological and inflammatory diseases.[1] The presence of a reactive acetyl group and a methoxypyridine scaffold allows for extensive functionalization, making it a versatile precursor for creating compound libraries for drug screening.

The selected synthetic route, the Grignard reaction with a nitrile, is a classic and reliable method for ketone synthesis.[2][3] This approach is favored for its high efficiency and the relative accessibility of the starting materials. The core of this transformation involves the nucleophilic attack of the highly polarized carbon-magnesium bond of the Grignard reagent on the electrophilic carbon of the nitrile group.

Reaction Scheme and Mechanism

Scheme 1: Overall Synthesis of this compound Reaction scheme showing 2-methoxynicotinonitrile reacting with methylmagnesium bromide followed by acidic workup to yield this compound

Mechanistic Rationale:

The synthesis proceeds in two main stages:

  • Nucleophilic Addition: The Grignard reagent, methylmagnesium bromide (CH₃MgBr), acts as a potent nucleophile. The carbon atom in the methyl group attacks the electrophilic carbon of the nitrile (C≡N) group in 2-methoxynicotinonitrile.[3][4] This addition breaks the pi-bond of the nitrile, forming a C=N double bond and resulting in a magnesium salt of an imine (a metalloimine intermediate).[5] This intermediate is stable under the anhydrous reaction conditions and does not react further with another equivalent of the Grignard reagent, which is key to preventing the formation of a tertiary alcohol byproduct.[4]

  • Hydrolysis: Upon completion of the addition, the reaction mixture is quenched with an aqueous acid (e.g., HCl). The imine intermediate is protonated, forming an iminium ion, which is then readily hydrolyzed by water.[3][4] This process involves nucleophilic attack by water on the iminium carbon, followed by proton transfers and elimination of ammonia, ultimately yielding the desired ketone product.[4]

Experimental Protocol

3.1. Materials and Equipment

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Notes
2-MethoxynicotinonitrileC₇H₆N₂O134.145.00 g37.28Starting Material
Methylmagnesium BromideCH₃MgBr119.2315.0 mL45.03.0 M solution in Diethyl Ether
Diethyl Ether (anhydrous)(C₂H₅)₂O74.12100 mL-Reaction Solvent
Hydrochloric Acid (aq.)HCl36.46~30 mL-3 M solution for Work-up
Saturated Sodium BicarbonateNaHCO₃84.01As needed-For neutralization
Saturated Sodium ChlorideNaCl58.44As needed-For washing
Anhydrous Magnesium SulfateMgSO₄120.37As needed-For drying
Ethyl AcetateC₄H₈O₂88.11~150 mL-Extraction Solvent
HexanesC₆H₁₄86.18As needed-For Chromatography

Equipment:

  • Three-neck round-bottom flask (250 mL), flame-dried

  • Reflux condenser and nitrogen/argon inlet

  • Magnetic stirrer and stir bar

  • Addition funnel (60 mL), oven-dried

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

3.2. Step-by-Step Procedure

A. Reaction Setup:

  • Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.

  • Once cool, add 2-methoxynicotinonitrile (5.00 g, 37.28 mmol) to the flask, followed by 100 mL of anhydrous diethyl ether.

  • Stir the mixture under a positive pressure of inert gas to dissolve the starting material.

  • Cool the flask to 0 °C using an ice-water bath.

B. Grignard Addition: 5. Draw the methylmagnesium bromide solution (15.0 mL of 3.0 M solution in Et₂O, 45.0 mmol, 1.2 equivalents) into a dry syringe and transfer it to an oven-dried addition funnel attached to the reaction flask. 6. Add the Grignard reagent dropwise to the stirred solution of the nitrile over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5-10 °C. 7. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

C. Work-up and Extraction: 8. Cool the reaction mixture back down to 0 °C in an ice-water bath. 9. Very slowly and carefully quench the reaction by the dropwise addition of 3 M HCl (~30 mL) with vigorous stirring. Caution: This is an exothermic process, and gas evolution (methane) will occur. 10. Continue stirring at room temperature for 1 hour to ensure complete hydrolysis of the imine intermediate. 11. Transfer the mixture to a 500 mL separatory funnel. The layers should separate. If a solid is present, add more water and ethyl acetate to dissolve it. 12. Separate the aqueous and organic layers. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL). 13. Combine all organic layers and wash them sequentially with saturated aqueous NaHCO₃ solution (50 mL) and saturated aqueous NaCl (brine) solution (50 mL). 14. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

D. Purification: 15. Purify the crude oil by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to afford the pure this compound as a colorless to light-yellow liquid.

Workflow Visualization

G setup 1. Reaction Setup dissolve Dissolve 2-methoxynicotinonitrile in anhydrous Et₂O setup->dissolve cool1 Cool to 0 °C dissolve->cool1 addition 2. Grignard Addition cool1->addition add_g Dropwise addition of CH₃MgBr solution addition->add_g warm Warm to RT, stir 2-3h add_g->warm workup 3. Work-up & Extraction warm->workup cool2 Cool to 0 °C workup->cool2 quench Quench with 3M HCl cool2->quench hydrolysis Stir 1h for hydrolysis quench->hydrolysis extract Extract with Ethyl Acetate hydrolysis->extract wash Wash (NaHCO₃, Brine) extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify 4. Purification dry->purify chrom Flash Column Chromatography purify->chrom product Final Product: This compound chrom->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Grignard Reagents: Methylmagnesium bromide is highly reactive, flammable, and corrosive. It reacts violently with water, protic solvents, and atmospheric moisture. All operations must be conducted under a strictly anhydrous, inert atmosphere.

  • Diethyl Ether: Diethyl ether is extremely flammable and volatile. Work in a well-ventilated fume hood away from any ignition sources.

  • Quenching: The quenching step with acid is highly exothermic and releases flammable gas. Perform this addition slowly and with efficient cooling and stirring.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, throughout the procedure.

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The expected molecular weight is 151.16 g/mol .

References

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
  • Professor Dave Explains. (2023, April 6). Reaction of Nitriles and Grignard Reagents for the Synthesis of Ketones [Video]. YouTube.
  • Chemistry LibreTexts. (2023, January 22). Conversion to ketones using Grignard reagents.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • MySkinRecipes. (n.d.). This compound.

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 1-(2-Methoxypyridin-3-YL)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions utilizing 1-(2-Methoxypyridin-3-YL)ethanone derivatives. These substituted pyridinyl ketones are valuable building blocks in medicinal chemistry and materials science, leading to the synthesis of complex biaryl and heteroaryl structures.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step methodologies, and troubleshooting guidance to navigate the nuances of coupling these specific substrates.

Introduction: The Significance of Pyridinyl Ketones in Cross-Coupling

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions, functional group tolerance, and the low toxicity of its boronic acid reagents.[3][4] This palladium-catalyzed reaction forges carbon-carbon bonds, proving indispensable in the synthesis of biaryls, a common motif in pharmaceuticals.[3][5][6][7][8][9]

The focus of this guide, this compound and its derivatives, present unique challenges and opportunities in Suzuki-Miyaura couplings. The pyridine ring is a ubiquitous scaffold in drug molecules.[10] However, 2-substituted pyridines can be problematic coupling partners due to the nitrogen atom's potential to coordinate with and inhibit the palladium catalyst.[11][12][13] The electron-donating methoxy group and the electron-withdrawing acetyl group on the pyridine ring further modulate its electronic properties, influencing reactivity. Understanding these electronic effects is critical for reaction optimization.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium center.[4][14][15][16] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][14][16]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, a bromo- or chloro-substituted this compound derivative) to a Pd(0) complex. This is often the rate-determining step and results in a Pd(II) intermediate.[4]

  • Transmetalation: The organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[17][18][19][20][21]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[14][15]

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd Organoboron R²-B(OR)₂ Organoboron->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Components and Considerations

The success of a Suzuki-Miyaura coupling hinges on the careful selection of the catalyst system, base, and solvent.

ComponentRole & ConsiderationsRecommended Starting Points for Pyridinyl Ketones
Palladium Catalyst The heart of the reaction. Pd(0) is the active species, often generated in situ from a more stable Pd(II) precatalyst.[3]Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃
Ligand Stabilizes the palladium catalyst, enhances its reactivity, and influences the reaction's efficiency. Bulky, electron-rich phosphine ligands are often effective for challenging substrates like heteroaryl chlorides.[3][22]PPh₃, SPhos, XPhos, RuPhos
Base Activates the organoboron reagent for transmetalation. The choice of base can be critical and is often solvent-dependent.[14] Stronger bases may be needed for less reactive substrates.K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Must solubilize all reaction components. A mixture of an organic solvent and water is common to facilitate the dissolution of both the organic substrates and the inorganic base.Toluene/H₂O, Dioxane/H₂O, DME/H₂O
Organoboron Reagent The source of the second aryl or heteroaryl group. Boronic acids are common, but boronic esters (e.g., pinacol esters) can offer greater stability and reduce side reactions like protodeboronation.[11]Arylboronic acids or arylboronic acid pinacol esters

Experimental Protocols

The following protocols provide a generalized framework for the Suzuki-Miyaura coupling of a halo-substituted this compound with an arylboronic acid. Optimization will likely be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of a bromo-substituted pyridinyl ketone.

Materials:

  • Bromo-1-(2-Methoxypyridin-3-YL)ethanone derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • Degassed 1,4-Dioxane (4 mL)

  • Degassed Water (1 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, combine the bromo-pyridinyl ketone, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[1]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[23]

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.[1]

  • Reaction: Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3][16]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[3]

Protocol for Challenging Substrates (e.g., Chloro-pyridinyl Ketones)

Chloro-substituted pyridines are less reactive than their bromo counterparts.[14] This protocol employs a more active catalyst system.

Materials:

  • Chloro-1-(2-Methoxypyridin-3-YL)ethanone derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid pinacol ester (1.5 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.08 mmol, 8 mol%)

  • K₃PO₄ (3.0 mmol, 3.0 equiv)

  • Degassed Toluene (5 mL)

  • Degassed Water (0.5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the chloro-pyridinyl ketone, arylboronic acid pinacol ester, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Inert Atmosphere: Purge the tube with argon for 10-15 minutes.

  • Solvent Addition: Add the degassed toluene and water.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring. Monitor the reaction until the starting material is consumed.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 4.1.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Use a fresh catalyst or a more active precatalyst/ligand combination (e.g., Buchwald ligands).[11]- Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).- Increase the reaction temperature in increments.
Protodeboronation of Boronic Acid - Presence of excess water- Base-mediated decomposition- Use a boronic ester instead of a boronic acid.[11]- Use anhydrous solvents and a milder base if possible.- Minimize reaction time.
Homocoupling of Boronic Acid - Presence of oxygen- Ensure thorough degassing of solvents and maintain a strict inert atmosphere.
Dehalogenation of Pyridinyl Ketone - Hydride sources in the reaction- Use high-purity, dry solvents. Avoid certain alcohols that can act as hydride donors.[11]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound derivatives is a powerful method for the synthesis of valuable biaryl and heteroaryl compounds. While the pyridine moiety can present challenges, a systematic approach to the selection of the catalyst, ligand, base, and solvent system, as outlined in this guide, can lead to successful and high-yielding transformations. The provided protocols offer a solid foundation for further optimization and application in the fields of drug discovery and materials science.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2003). Journal of the American Chemical Society. Retrieved from [https://pubs.acs.org/doi/10.1021/ja027529+]
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, March 11). Helvetica Chimica Acta.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
  • Suzuki Coupling. Organic Chemistry Portal.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020, November 17). Angewandte Chemie International Edition.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar.
  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (2021, May 10). PubMed.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. ResearchGate.
  • Suzuki-Miyaura. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. R Discovery.
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). PMC - NIH.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020, July 31). PMC.
  • Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. NIH.
  • Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals. Organic Chemistry Portal.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2004). PMC - NIH.
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017, April 28). Chemical Science (RSC Publishing).
  • Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group.
  • Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. ResearchGate.
  • Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. ResearchGate.
  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). (2021, April 22). YouTube.
  • Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. (2022, May 22). YouTube.
  • Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. (2022, March 17). Organic Letters - ACS Publications.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022, January 4). PubMed Central.
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters - ACS Publications.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journals.
  • Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters.
  • Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions. (2019, January 4). Chemical Society Reviews (RSC Publishing).
  • Applications of biaryl cyclization in the synthesis of cyclic enkephalin analogs with a highly restricted flexibility. (2024, March 1). PMC - PubMed Central.

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Application Notes and Protocols for Palladium-Catalyzed Reactions of 2-Methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Methoxypyridines and Palladium Catalysis

2-Methoxypyridine derivatives are a cornerstone in modern medicinal chemistry and drug development. Their unique electronic properties and structural motifs are found in a wide array of pharmacologically active compounds. The ability to selectively functionalize the pyridine ring is therefore of paramount importance for the synthesis of novel drug candidates and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for the construction of carbon-carbon and carbon-heteroatom bonds, offering a mild and efficient alternative to traditional synthetic methods.[1][2]

This technical guide provides an in-depth exploration of palladium-catalyzed reactions involving 2-methoxypyridine derivatives, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, as well as C-H activation. We will delve into the mechanistic nuances, provide field-proven insights into experimental choices, and offer detailed, step-by-step protocols for key transformations.

The Influence of the 2-Methoxy Group: An Expert's Perspective

The presence of a methoxy group at the 2-position of the pyridine ring introduces several key considerations for palladium-catalyzed reactions:

  • Electronic Effects: The methoxy group is an electron-donating group, which can influence the reactivity of the pyridine ring. This can affect the rate of oxidative addition and other steps in the catalytic cycle.

  • Steric Hindrance: The methoxy group can exert steric hindrance, particularly for reactions at the adjacent 3-position. This can impact ligand coordination and substrate approach to the catalytic center.

  • Coordinating Effects: The oxygen atom of the methoxy group can potentially coordinate with the palladium catalyst, influencing the regioselectivity and efficiency of the reaction.

  • Potential Leaving Group: Under certain conditions, particularly with strong Lewis acids or high temperatures, the 2-methoxy group itself can be displaced, leading to unexpected side products. Careful control of reaction parameters is crucial to avoid this outcome.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a robust method for the formation of biaryl and heteroaryl structures.[2] When applied to 2-methoxypyridine derivatives, the choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three main steps: oxidative addition of the palladium(0) catalyst to the halo-2-methoxypyridine, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[2]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Ar-Pd(II)L2-R' Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Regeneration Product Ar-R' RedElim->Product BoronicAcid R'-B(OR)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation ArylHalide Ar-X (2-Methoxy-halopyridine) ArylHalide->OxAdd

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Protocol: Suzuki-Miyaura Coupling of 2-Methoxy-5-bromopyridine with Phenylboronic Acid

This protocol provides a general method for the Suzuki-Miyaura coupling of a 2-methoxypyridine derivative.

Materials:

  • 2-Methoxy-5-bromopyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add 2-methoxy-5-bromopyridine, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionCausality and Insights
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃These are common and effective palladium precursors that are readily reduced in situ to the active Pd(0) species.
Ligand SPhos, XPhos, or other bulky, electron-rich phosphinesBulky ligands promote the formation of monoligated palladium species, which can accelerate oxidative addition and reductive elimination, particularly for sterically hindered substrates.[3]
Base K₃PO₄, K₂CO₃, or Cs₂CO₃The base is crucial for the transmetalation step, activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.[4]
Solvent 1,4-Dioxane/Water, Toluene/Water, or DMFA mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[5]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[1][6] For 2-methoxypyridine substrates, this reaction enables the introduction of a wide range of nitrogen-containing functional groups.

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to form the C-N bond.[1]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord PdII_Amine [Ar-Pd(II)L2(HNR'R'')]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L2(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product Amine HNR'R'' Amine->AmineCoord Base Base Base->Deprotonation ArylHalide Ar-X (2-Methoxy-halopyridine) ArylHalide->OxAdd Heck_Reaction_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl OlefinCoord Olefin Coordination PdII_Aryl->OlefinCoord PdII_Olefin [Ar-Pd(II)L2(Olefin)]⁺X⁻ OlefinCoord->PdII_Olefin MigratoryInsertion Migratory Insertion PdII_Olefin->MigratoryInsertion PdII_Alkyl R-Pd(II)L2-X MigratoryInsertion->PdII_Alkyl BetaHydrideElim β-Hydride Elimination PdII_Alkyl->BetaHydrideElim Product Substituted Olefin BetaHydrideElim->Product HPdX H-Pd(II)L2-X BetaHydrideElim->HPdX BaseElim Base-mediated Elimination HPdX->BaseElim BaseElim->Pd0 Regeneration Olefin Olefin Olefin->OlefinCoord Base Base Base->BaseElim ArylHalide Ar-X (2-Methoxy-halopyridine) ArylHalide->OxAdd Sonogashira_Reaction_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_Alkyne Ar-Pd(II)L2-C≡CR' Transmetalation->PdII_Aryl_Alkyne RedElim Reductive Elimination PdII_Aryl_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR' RedElim->Product ArylHalide Ar-X (2-Methoxy-halopyridine) ArylHalide->OxAdd CuX CuX AlkyneCoord Alkyne Coordination CuX->AlkyneCoord Cu_Pi_Complex [H-C≡CR'•CuX] AlkyneCoord->Cu_Pi_Complex Deprotonation Deprotonation Cu_Pi_Complex->Deprotonation Cu_Acetylide Cu-C≡CR' Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetalation Alkyne H-C≡CR' Alkyne->AlkyneCoord Base Base Base->Deprotonation CH_Activation_Workflow Substrate 2-Methoxypyridine Substrate Coordination Coordination Substrate->Coordination Pd_Catalyst Pd(II) Catalyst (e.g., Pd(OAc)₂) Pd_Catalyst->Coordination Intermediate1 Coordinated Complex Coordination->Intermediate1 CH_Activation C-H Activation (Concerted Metalation- Deprotonation) Intermediate1->CH_Activation Palladacycle Palladacycle Intermediate CH_Activation->Palladacycle Coupling Reaction with Coupling Partner Palladacycle->Coupling Functionalized_Product Functionalized 2-Methoxypyridine Coupling->Functionalized_Product Catalyst_Regen Catalyst Regeneration Coupling->Catalyst_Regen Catalyst_Regen->Pd_Catalyst

Sources

Application Notes & Protocols: Strategic Execution of the Grignard Reaction with 1-(2-Methoxypyridin-3-yl)ethanone for the Synthesis of Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the successful execution of the Grignard reaction using 1-(2-Methoxypyridin-3-yl)ethanone as the electrophilic substrate. The Grignard reaction is a cornerstone of synthetic organic chemistry, valued for its efficacy in forming carbon-carbon bonds.[1] Its application to ketones provides a direct and versatile route to tertiary alcohols, which are crucial intermediates in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).[2][3][4] This guide elucidates the underlying mechanism, provides a detailed, field-proven protocol, outlines critical safety considerations, and offers troubleshooting advice to ensure reproducible and high-yielding results. We will focus on the reaction with methylmagnesium bromide as a representative Grignard reagent to synthesize 2-(2-methoxypyridin-3-yl)propan-2-ol.

Introduction and Strategic Considerations

The nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group is a powerful transformation for creating new stereocenters and building molecular complexity.[5] When applied to the ketone this compound, this reaction yields a valuable tertiary alcohol scaffold.

The substrate presents specific structural features that require careful consideration:

  • The Pyridine Ring: The lone pair of electrons on the pyridine nitrogen atom imparts basicity to the molecule. While generally not basic enough to quench the Grignard reagent, it can influence the reagent's coordination and reactivity.

  • The Methoxy Group: The oxygen of the ortho-methoxy group can act as a Lewis base, potentially forming a chelate with the magnesium center of the Grignard reagent. This chelation can influence the stereochemical outcome of the reaction if the ketone were prochiral and can also modulate the electrophilicity of the carbonyl carbon.[6]

Understanding these intramolecular interactions is key to optimizing reaction conditions and preventing side reactions.

Reaction Mechanism: A Stepwise Analysis

The reaction proceeds via a well-established nucleophilic addition mechanism.[1][7]

  • Nucleophilic Attack: The Grignard reagent, effectively a source of a carbanion, acts as a potent nucleophile.[3] The carbon atom bonded to the magnesium halide attacks the electrophilic carbonyl carbon of the ketone. This concerted step involves the formation of a new carbon-carbon bond and the breaking of the carbonyl π-bond, with the electrons moving to the oxygen atom.[8] The process is often depicted as proceeding through a six-membered ring transition state.[1]

  • Formation of Magnesium Alkoxide: This initial addition results in the formation of a tetrahedral magnesium alkoxide intermediate.[9] This species is stable under the anhydrous, aprotic conditions of the reaction.

  • Protonation (Workup): After the reaction is complete, a careful aqueous workup is performed.[8] The addition of a mild proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), protonates the alkoxide to yield the final tertiary alcohol product and quenches any unreacted Grignard reagent.[9]

Grignard_Reaction_Mechanism sub This compound (Substrate) inter Magnesium Alkoxide Intermediate sub->inter Nucleophilic Attack grig R-MgX (Grignard Reagent) grig->inter prod Tertiary Alcohol inter->prod Protonation workup H₃O⁺ (Aqueous Workup) workup->prod

Figure 1: A simplified flowchart of the Grignard reaction mechanism.

Detailed Experimental Protocol

This protocol details the synthesis of 2-(2-methoxypyridin-3-yl)propan-2-ol.

Materials and Equipment
Reagents & Chemicals Equipment
This compoundOven-dried round-bottom flasks (2-neck or 3-neck)
Methylmagnesium bromide (3.0 M in diethyl ether)Oven-dried reflux condenser and dropping funnel
Anhydrous Tetrahydrofuran (THF), inhibitor-freeMagnetic stirrer and stir bar
Saturated aqueous ammonium chloride (NH₄Cl)Inert atmosphere line (Nitrogen or Argon)
Ethyl acetate (EtOAc)Syringes and needles (oven-dried)
Saturated aqueous sodium chloride (Brine)Ice-water bath
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)Separatory funnel, Rotary evaporator
TLC plates (silica gel 60 F₂₅₄)Standard laboratory glassware
Critical Safety Precautions
  • Pyrophoric & Water-Reactive Reagents: Grignard reagents are highly reactive, can ignite spontaneously in air (pyrophoric), and react violently with water and other protic sources.[10][11] All operations must be conducted under a dry, inert atmosphere (N₂ or Ar).[12]

  • Flammable Solvents: Diethyl ether and THF are extremely flammable. Ensure the reaction is performed in a certified chemical fume hood, away from any ignition sources.[10][13]

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., Nomex or nitrile) are mandatory at all times.[10]

  • Exothermic Reaction: The reaction is exothermic. Maintain strict temperature control, especially during the addition of the Grignard reagent and the quenching step, to prevent a runaway reaction.[10][14] An ice bath must be readily available.[13]

  • Fire Safety: A Class D fire extinguisher (for combustible metals) or a dry chemical powder extinguisher should be accessible. DO NOT use water or carbon dioxide extinguishers on a Grignard fire.[12]

Step-by-Step Procedure

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 1. Dry Glassware p2 2. Assemble Apparatus p1->p2 p3 3. Inert Atmosphere p2->p3 r1 4. Dissolve Ketone p3->r1 r2 5. Cool to 0 °C r1->r2 r3 6. Add Grignard Reagent r2->r3 r4 7. Monitor by TLC r3->r4 w1 8. Quench Reaction r4->w1 w2 9. Phase Separation w1->w2 w3 10. Extraction w2->w3 w4 11. Dry & Concentrate w3->w4 w5 12. Purify Product w4->w5

Figure 2: Workflow for the Grignard synthesis of tertiary alcohols.

  • Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C for at least 4 hours (or overnight) and assembled hot under a stream of inert gas.[13][15] Allow to cool to room temperature under the inert atmosphere.

  • Reaction Setup: Assemble a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum on one neck, and a reflux condenser with an inert gas inlet on the other.

  • Reagent Preparation: In the reaction flask, dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.2 M solution).

  • Grignard Addition: Cool the flask to 0 °C using an ice-water bath.[9] While stirring vigorously, add the methylmagnesium bromide solution (1.2 eq) dropwise via a gas-tight syringe through the septum. The addition should be slow enough to maintain the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The reaction is complete upon the disappearance of the starting ketone spot.[9]

  • Quenching: Once complete, cool the reaction flask back down to 0 °C in an ice bath.[9] Very slowly and carefully, add saturated aqueous NH₄Cl solution dropwise to quench the reaction.[9] This process is highly exothermic; add the solution at a rate that prevents excessive boiling of the solvent.[9] Continue adding until no more gas evolves and a precipitate (magnesium salts) forms.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Shake well and separate the layers. Extract the aqueous layer two more times with ethyl acetate.[9]

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water and then with a saturated brine solution.[9] The brine wash helps remove residual water. Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude tertiary alcohol.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization, if applicable, to afford the pure 2-(2-methoxypyridin-3-yl)propan-2-ol.

Data Summary and Characterization

The success of the synthesis should be verified through standard analytical techniques.

Parameter Description
Reactants This compound, Methylmagnesium bromide
Equivalents 1.0 (Ketone), 1.2 (Grignard Reagent)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 1-3 hours
Typical Yield 75-90% (post-purification)

Product Characterization:

  • ¹H NMR: Expect a singlet corresponding to the two new methyl groups (around 1.5 ppm) and the disappearance of the acetyl methyl singlet from the starting material.

  • ¹³C NMR: Appearance of a new quaternary carbon signal (C-OH) and disappearance of the ketone carbonyl signal.

  • IR Spectroscopy: A broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of an O-H stretch, will be present. The sharp ketone C=O stretch (around 1680 cm⁻¹) will be absent.

  • Mass Spectrometry: The molecular ion peak corresponding to the expected product mass should be observed.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or low conversion 1. Inactive Grignard reagent. 2. Presence of water or protic impurities.[1]1. Titrate the Grignard reagent before use to confirm its concentration. 2. Ensure all glassware is meticulously dried and solvents are anhydrous.[13][15]
Recovery of starting material Insufficient Grignard reagent added or reagent was quenched before addition.Use a slight excess (1.2-1.5 eq) of the Grignard reagent. Re-check reagent quality and anhydrous conditions.
Formation of biphenyl byproduct (from Grignard) Can occur with aryl Grignard reagents at elevated temperatures.Maintain low reaction temperatures.
Difficult workup (emulsions) Formation of fine magnesium salt precipitates.Add more organic solvent or brine during extraction. A gentle swirl is sometimes more effective than vigorous shaking.

Conclusion

The Grignard reaction of this compound is a reliable and high-yielding method for producing tertiary alcohols that are valuable precursors in drug discovery and development. Success hinges on a deep respect for the reagent's reactivity, which mandates the strict exclusion of atmospheric moisture and protic contaminants. By adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and reproducibly synthesize these important molecular building blocks.

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  • Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment - Journal of Chemical Educ
  • Mechanism of reaction between dimethoxy ketone and Grignard reagent - Filo. [Link]
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  • Empowering alcohols as carbonyl surrogates for Grignard-type reactions - PMC - NIH. [Link]
  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]
  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - NIH. [Link]
  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. [Link]
  • The Grignard Reaction (Experiment) - Chemistry LibreTexts. [Link]
  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - ACS Public
  • A simple synthesis of 2-methoxypyridine-3-carbonitriles - Universit
  • Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions - NIH. [Link]
  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - ResearchG
  • Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)
  • Grignard Reagents Convert Esters into Tertiary Alcohols - Chemistry LibreTexts. [Link]
  • Preparation method of 2-[[[4-(3-methoxypropoxy)
  • Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran - ResearchG
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Application Note: High-Yield Synthesis of 1-(2-Methoxypyridin-3-yl)ethanol via Ketone Reduction

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Pyridyl Alcohols in Medicinal Chemistry

The 2-methoxypyridine scaffold is a privileged structural motif in modern drug discovery, appearing in a multitude of clinically relevant agents. The controlled reduction of ketone precursors, such as 1-(2-Methoxypyridin-3-YL)ethanone, to their corresponding secondary alcohols is a critical transformation. This conversion not only modifies the parent molecule's polarity and hydrogen bonding capacity but also introduces a chiral center, opening avenues for stereoselective interactions with biological targets. The resulting 1-(2-methoxypyridin-3-yl)ethanol is a key building block for advanced pharmaceutical intermediates, where the hydroxyl group serves as a handle for further functionalization in the synthesis of complex molecular architectures.

This application note provides a detailed examination of the reduction of this compound, offering both a standard, high-yield protocol using sodium borohydride and a discussion of more advanced, stereoselective methods. The causality behind experimental choices, potential challenges, and optimization strategies are discussed to ensure robust and reproducible outcomes in a research setting.

Chemical Principles and Method Selection: Navigating the Reduction of a Heterocyclic Ketone

The reduction of a ketone to a secondary alcohol is fundamentally a nucleophilic addition of a hydride ion to the carbonyl carbon. While seemingly straightforward, the presence of the 2-methoxypyridine ring in the substrate introduces several considerations that guide the choice of reducing agent and reaction conditions.

  • Chemoselectivity: The primary challenge in the reduction of functionalized aromatic ketones is to selectively reduce the carbonyl group without affecting other reducible moieties. In the case of this compound, the pyridine ring itself can be susceptible to reduction under harsh conditions (e.g., high-pressure catalytic hydrogenation). Sodium borohydride (NaBH₄) is an excellent choice for this transformation due to its mild nature; it readily reduces aldehydes and ketones while typically leaving aromatic heterocycles, esters, and amides untouched under standard conditions.[1][2]

  • Influence of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can interact with Lewis acidic reagents. While NaBH₄ is not strongly Lewis acidic, in certain catalytic systems (vide infra), this coordination can either be beneficial, leading to enhanced stereocontrol, or detrimental, causing catalyst inhibition.

  • Asymmetric Synthesis: The reduction of the prochiral ketone this compound generates a new stereocenter. For applications where a single enantiomer of the alcohol is required, achiral reducing agents like NaBH₄ will produce a racemic mixture. In such cases, enantioselective methods, such as catalytic asymmetric hydrogenation or transfer hydrogenation, are necessary. These methods employ chiral catalysts to control the facial selectivity of the hydride attack on the carbonyl group.

Detailed Experimental Protocol: Sodium Borohydride Reduction

This protocol describes a robust and high-yielding method for the synthesis of racemic 1-(2-methoxypyridin-3-yl)ethanol using sodium borohydride.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of ketone).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

  • Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent a rapid evolution of hydrogen gas, which can occur from the reaction of NaBH₄ with the protic methanol solvent.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed as indicated by TLC, carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the effervescence ceases. This step neutralizes the excess NaBH₄ and hydrolyzes the borate esters.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the resulting aqueous residue, add ethyl acetate to dissolve the product. Transfer the mixture to a separatory funnel. If solids are present, add a small amount of deionized water to dissolve them.

  • Washing: Wash the organic layer sequentially with deionized water and then with brine. The brine wash helps to remove any remaining water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-(2-methoxypyridin-3-yl)ethanol.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by flash column chromatography on silica gel.

Workflow Diagram

G cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Ketone in MeOH cool Cool to 0-5 °C start->cool add_nabh4 Add NaBH4 portion-wise cool->add_nabh4 react Stir and Monitor by TLC add_nabh4->react quench Quench with 1 M HCl react->quench evaporate Remove MeOH (Rotovap) quench->evaporate extract Extract with EtOAc evaporate->extract wash Wash with H2O and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate (Rotovap) dry->concentrate purify Purify (Column Chromatography, if needed) concentrate->purify product 1-(2-Methoxypyridin-3-yl)ethanol purify->product

Caption: Experimental workflow for the reduction of this compound.

Data Summary and Comparison of Reduction Methods

MethodReducing Agent/CatalystSolvent(s)Temperature (°C)Typical Yield (%)StereoselectivityKey Considerations
Standard Reduction Sodium Borohydride (NaBH₄)Methanol, Ethanol0 to RT>90%RacemicCost-effective, simple procedure, high yield.[1][3][4]
Asymmetric Hydrogenation H₂, Chiral Ru or Rh catalystVarious (e.g., MeOH, DCM)RT to elevatedVariable, often >80%High (up to >99% ee)Requires specialized chiral catalysts and hydrogenation equipment.
Asymmetric Transfer Hydrogenation Isopropanol or Formic Acid, Chiral Ru or Rh catalystIsopropanol, DCMRT to elevatedVariable, often >80%High (up to >99% ee)Avoids the use of high-pressure hydrogen gas.

Advanced Methods: A Gateway to Enantiopure Pyridyl Alcohols

For many pharmaceutical applications, the synthesis of a single enantiomer of 1-(2-methoxypyridin-3-yl)ethanol is essential. This requires the use of asymmetric reduction techniques.

Catalytic Asymmetric Hydrogenation

This method involves the use of a chiral transition metal catalyst (commonly based on ruthenium or rhodium) and molecular hydrogen (H₂). The chiral ligands coordinated to the metal center create a chiral environment that directs the hydrogenation to one face of the ketone, leading to the preferential formation of one enantiomer. A significant body of literature exists on the asymmetric hydrogenation of pyridyl ketones, demonstrating that high enantioselectivities can be achieved.[5] However, the coordination of the pyridine nitrogen to the metal center can sometimes be a challenge, potentially leading to catalyst inhibition or altered selectivity. Careful selection of the catalyst and reaction conditions is therefore critical.

Catalytic Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation offers a practical alternative to high-pressure hydrogenation. In this method, a stable hydrogen donor, such as isopropanol or formic acid, is used in place of H₂ gas. Chiral ruthenium and rhodium complexes are also the catalysts of choice for this transformation. This technique is often more amenable to standard laboratory setups and has been successfully applied to the enantioselective reduction of a wide range of ketones, including heterocyclic variants.

Troubleshooting and Optimization

  • Incomplete Reaction: If TLC analysis indicates the presence of unreacted starting material after an extended period, a slight excess of NaBH₄ can be added. Ensure that the methanol used is anhydrous, as water will consume the reducing agent.

  • Low Yield: Losses can occur during the workup and extraction steps. Ensure thorough extraction from the aqueous phase with a suitable organic solvent. The product alcohol has some water solubility, so multiple extractions are recommended.

  • Side Reactions: While NaBH₄ is highly chemoselective for the carbonyl group, prolonged reaction times at elevated temperatures could potentially lead to side reactions. It is advisable to maintain the recommended temperature and monitor the reaction closely.

Conclusion

The reduction of this compound is a pivotal step in the synthesis of valuable pharmaceutical intermediates. The choice of reduction methodology should be guided by the specific requirements of the research program. For routine synthesis of the racemic alcohol, the sodium borohydride method presented here is reliable, high-yielding, and cost-effective. For programs requiring enantiomerically pure material, an investment in the development of an asymmetric hydrogenation or transfer hydrogenation protocol is warranted. This application note provides a solid foundation for researchers to successfully perform this important transformation and to make informed decisions about the most appropriate synthetic strategy.

References

  • Studylib. (n.d.). Sodium Borohydride Reduction of Ketone Lab Experiment.
  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (2023, September 7).
  • Oulhadj, K., et al. (2024). Transition-Metal-Catalyzed Asymmetric Reduction of 2-Pyridine Ketones. Synthesis, 56(04), 387-400.
  • Reiss, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • NaBH4 Reduction of Ketone to Alcohol. (n.d.).
  • LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Chemistry LibreTexts.
  • Osbourn, J. (2021, July 8). Chemoselective Reduction [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate.
  • Ollevier, T. (2024). Transition-Metal-Catalyzed Asymmetric Reduction of 2-Pyridine Ketones. ResearchGate.

Sources

Topic: Nucleophilic Substitution on the Pyridine Ring of 1-(2-Methoxypyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The ability to precisely modify this heterocycle is crucial for structure-activity relationship (SAR) studies and the optimization of drug candidates. 1-(2-Methoxypyridin-3-yl)ethanone is a particularly valuable building block, featuring a pyridine ring activated for nucleophilic aromatic substitution (SNAr).[1] This application note provides a detailed guide to understanding and executing nucleophilic substitution reactions on this substrate, offering mechanistic insights and field-proven protocols for the synthesis of diverse 3-acetylpyridine derivatives.

Mechanistic Insights: Driving Forces of the Substitution

The feasibility and regioselectivity of nucleophilic substitution on this compound are governed by the inherent electronic properties of the substituted pyridine ring.

The Electronic Landscape

The pyridine ring is intrinsically electron-deficient due to the electronegativity of the nitrogen atom. This fundamental property makes the ring susceptible to attack by nucleophiles, a reactivity profile opposite to that of benzene.[2] The substitution pattern on the target molecule, this compound, further refines this reactivity:

  • Ring Nitrogen: The nitrogen atom acts as a powerful electron sink, withdrawing electron density from the ring, particularly from the C2 (ortho) and C4 (para) positions.[3][4] This effect is crucial for stabilizing the negatively charged intermediate formed during the SNAr reaction.

  • 3-Acetyl Group: Positioned meta to the nitrogen, the acetyl group is a strong electron-withdrawing group (EWG). It significantly enhances the electrophilicity of the entire ring system, making it more reactive towards nucleophiles.[2]

  • 2-Methoxy Group: This group is positioned at the highly activated C2 position and serves as the target leaving group for the substitution reaction. While methoxide is not a classical high-quality leaving group, its departure is facilitated by the strong electronic activation of the ring.

Regioselectivity and the SNAr Mechanism

Nucleophilic attack on the pyridine ring is strongly favored at the C2 and C4 positions because the resulting anionic intermediate, known as a Meisenheimer complex, can delocalize the negative charge onto the electronegative nitrogen atom, affording significant resonance stabilization.[3][4][5] In the case of this compound, the presence of the methoxy leaving group at the C2 position directs the substitution to this site.

The reaction proceeds via a two-step addition-elimination mechanism:[6]

  • Nucleophilic Addition: The nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a tetrahedral Meisenheimer intermediate.

  • Elimination: The aromaticity is restored by the expulsion of the methoxide leaving group, yielding the C2-substituted pyridine product.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Oven-dry Glassware Inert Atmosphere Setup setup Add Substrate & Solvent prep->setup reagents Add Nucleophile & Base (Controlled Temp) setup->reagents react Heat Reaction (e.g., 60 °C) reagents->react monitor Monitor Progress (TLC / LC-MS) react->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify analysis Characterization (NMR, MS, etc.) purify->analysis

Sources

Application Notes & Protocols: Strategic Use of 1-(2-Methoxypyridin-3-yl)ethanone in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. This document provides a detailed guide for medicinal chemists and drug development professionals on the strategic application of 1-(2-Methoxypyridin-3-yl)ethanone , a versatile heterocyclic building block, in the synthesis of potent and selective kinase inhibitors. We will explore its reactivity, present detailed synthetic protocols for constructing core scaffolds, and discuss the rationale behind these chemical transformations.

Introduction: The Value of the 2-Methoxypyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] Its nitrogen atom can act as a hydrogen bond acceptor, a key interaction for anchoring ligands within the ATP-binding site of kinases. The starting material, this compound (CAS No. 131674-40-3), is an exceptionally useful intermediate for several reasons.[2]

  • Reactive Handles: It possesses two primary points for chemical modification: the acetyl group's carbonyl and α-carbon, and the pyridine ring itself. The carbonyl group is primed for condensation and cyclization reactions, while the pyridine core allows for subsequent modifications to optimize pharmacokinetic properties.[2]

  • Electronic Properties: The 2-methoxy group serves as an electron-donating group, which can influence the reactivity of the pyridine ring and modulate the pKa of the pyridine nitrogen, thereby affecting binding interactions and solubility.

  • Structural Mimicry: The 2-methoxypyridine motif can act as a bioisostere for other hinge-binding motifs, providing a solid foundation for inhibitor design.

This guide will focus on a common and effective strategy: using this compound to construct a core heterocyclic system, such as a pyrimidinone, which is a well-established scaffold for targeting the kinase hinge region.

Synthetic Strategy Overview

Our synthetic approach involves a two-step sequence: a base-catalyzed Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction to build the core heterocyclic scaffold. This strategy is efficient and allows for the rapid generation of diverse analogs for structure-activity relationship (SAR) studies.

G A This compound (Starting Material) C (E)-3-(Aryl)-1-(2-methoxypyridin-3-yl)prop-2-en-1-one (Chalcone Intermediate) A->C Protocol 1: Claisen-Schmidt Condensation B Substituted Aryl Aldehyde B->C E Final Kinase Inhibitor (Aminopyrimidine Core) C->E Protocol 2: Cyclization D Guanidine Nitrate D->E

Caption: General Synthetic Workflow.

Experimental Protocols

Protocol 1: Synthesis of (E)-1-(2-methoxypyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one (Chalcone Intermediate)

This protocol details the Claisen-Schmidt condensation, a robust reaction for forming a carbon-carbon bond between an enolate (from the ethanone) and an aldehyde. The trifluoromethoxy group on the aldehyde is chosen as it is a common substituent in modern medicinal chemistry, often improving metabolic stability and cell permeability.

Rationale: The use of aqueous potassium hydroxide in ethanol provides a simple, effective, and economical system for generating the necessary enolate from this compound. The reaction proceeds at room temperature to minimize side reactions. The resulting α,β-unsaturated ketone (chalcone) is a versatile intermediate for subsequent cyclization reactions.

Materials:

  • This compound (1.0 eq)

  • 4-(Trifluoromethoxy)benzaldehyde (1.05 eq)

  • Ethanol (approx. 0.2 M concentration of the ethanone)

  • Potassium Hydroxide (KOH), 50% aqueous solution (2.0 eq)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound and dissolve it in ethanol.

  • Add 4-(Trifluoromethoxy)benzaldehyde to the solution and stir for 5 minutes at room temperature.

  • Slowly add the 50% aqueous KOH solution dropwise to the stirring mixture. A color change and/or precipitation of the product may be observed.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, pour the mixture into a beaker containing cold deionized water.

  • If a solid precipitate forms, collect it by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • If an oil forms, transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from ethanol or by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pure chalcone intermediate.

Protocol 2: Synthesis of 4-(2-methoxypyridin-3-yl)-6-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine (Final Inhibitor Core)

This protocol describes the cyclization of the chalcone intermediate with guanidine to form a 2-aminopyrimidine ring. This heterocyclic core is a classic "hinge-binder" capable of forming crucial hydrogen bonds with the kinase's backbone.

Rationale: Guanidine reacts with the α,β-unsaturated ketone system of the chalcone in a condensation reaction. Sodium ethoxide is used as a strong base to facilitate the reaction, which is heated under reflux to ensure completion. This cyclization is a common and efficient method for constructing the pyrimidine core found in many kinase inhibitors, such as those targeting JNK or Aurora kinases.[3][4]

Materials:

  • Chalcone intermediate from Protocol 1 (1.0 eq)

  • Guanidine Nitrate (1.5 eq)

  • Sodium Ethoxide (NaOEt), 21% solution in ethanol (3.0 eq)

  • Anhydrous Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone intermediate and guanidine nitrate in anhydrous ethanol.

  • Slowly add the sodium ethoxide solution to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the mixture into ice-cold water to precipitate the product.

  • Stir the resulting suspension for 30 minutes in an ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake extensively with cold water, followed by a small amount of cold ethanol to remove impurities.

  • Dry the solid under high vacuum to yield the final 2-aminopyrimidine compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Quantitative Data Summary

The following tables provide representative data for the synthesis and a hypothetical structure-activity relationship (SAR) for analogs based on the synthesized scaffold.

Table 1: Representative Synthesis Data

Step Starting Material Reagents Solvent Conditions Yield (%) Purity (LCMS)
1 This compound 4-(Trifluoromethoxy)benzaldehyde, aq. KOH Ethanol RT, 16h 85 >95%

| 2 | Chalcone Intermediate | Guanidine Nitrate, NaOEt | Ethanol | Reflux, 24h | 78 | >98% |

Table 2: Hypothetical Structure-Activity Relationship (SAR) Data

Compound R Group (at phenyl C4) Kinase Target IC₅₀ (nM)
Final Product -OCF₃ Aurora A 45
Analog 1 -H Aurora A 850
Analog 2 -Cl Aurora A 120
Analog 3 -OCH₃ Aurora A 350

| Analog 4 | -SO₂NH₂ | Aurora A | 25 |

This data is illustrative. The SAR suggests that an electron-withdrawing and hydrogen-bond-accepting group at the R position, like -OCF₃ or -SO₂NH₂, enhances inhibitory potency against the target kinase.

Mechanism of Action: Targeting the Kinase Hinge

Most small-molecule kinase inhibitors are ATP-competitive, binding to the enzyme's active site.[5] The 2-aminopyrimidine scaffold synthesized here is designed to act as a Type I inhibitor, binding to the active conformation of the kinase. Its efficacy stems from its ability to form critical hydrogen bonds with the "hinge" region, a short sequence of amino acids that connects the N- and C-lobes of the kinase domain.

G cluster_0 Kinase Hinge Region cluster_1 Inhibitor cluster_2 ATP Binding Site Hinge_NH Backbone N-H Hinge_CO Backbone C=O Inhibitor Aminopyrimidine Core (H-Bond Donor/Acceptor) Inhibitor->Hinge_NH H-Bond Inhibitor->Hinge_CO H-Bond Gatekeeper Gatekeeper Residue DFG_Motif DFG Motif

Caption: Inhibitor Binding in the ATP Pocket.

The N1 and the exocyclic amino group of the pyrimidine core form a bidentate hydrogen bond pattern with the backbone amide and carbonyl groups of the hinge, effectively mimicking the adenine portion of ATP. The 2-methoxypyridine and the substituted phenyl ring occupy adjacent hydrophobic pockets, with their specific substitutions fine-tuning the selectivity and potency of the inhibitor for different kinases.

Conclusion

This compound is a highly valuable and cost-effective starting material for the synthesis of kinase inhibitors. The straightforward and scalable protocols presented here enable the efficient construction of aminopyrimidine-based scaffolds. This core structure serves as an excellent platform for further diversification through medicinal chemistry efforts, allowing researchers to develop novel, potent, and selective inhibitors for a wide range of kinase targets, thereby contributing to the advancement of targeted therapies.

References

  • MySkinRecipes. This compound.
  • PubMed. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors.
  • ACS Publications. Fragment-Derived Selective Inhibitors of Dual-Specificity Kinases DYRK1A and DYRK1B. Journal of Medicinal Chemistry.
  • ResearchGate. 2‐Methoxy Pyridine.
  • RSC Publishing. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors.
  • bioRxiv. Combining Kinase Inhibitors for Selective Target Inhibition and Rational Polypharmacology.
  • PubChem. Kinase inhibitors - Patent US-9751837-B2.
  • MDPI. Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism.
  • Patrick, G. L. An Introduction to Drug Synthesis: Answers to end of chapter questions.
  • MDPI. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates.
  • Ahipa, T. N., & Adhikari, A. V. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 38(10), 5018-5029.
  • UPCommons. European Journal of Medicinal Chemistry.
  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • PubMed Central. Diversifying the triquinazine scaffold of a Janus kinase inhibitor.
  • The Ukrainian Biochemical Journal. Search of protein kinase CK2 inhibitors based on purine-2,6-diones derivatives.
  • Google Patents. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • MDPI. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals.
  • PubMed Central. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition.
  • PubMed Central. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
  • ResearchGate. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines.

Sources

Application Notes and Protocols for 1-(2-Methoxypyridin-3-YL)ethanone in Drug Discovery Workflows

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-(2-Methoxypyridin-3-YL)ethanone in Medicinal Chemistry

This compound, also known as 2-acetyl-3-methoxypyridine, is a heterocyclic ketone that has emerged as a strategic building block in the lexicon of medicinal chemistry. Its utility is rooted in the unique electronic and structural features of the substituted pyridine ring. The methoxy group at the 2-position and the acetyl group at the 3-position provide a versatile platform for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures with diverse biological activities. This compound serves as a key intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology and compounds targeting neurological and inflammatory disorders[1].

The pyridine nitrogen introduces a key hydrogen bond acceptor site and influences the overall physicochemical properties of the resulting molecules, such as solubility and metabolic stability. The acetyl group, with its reactive carbonyl and α-protons, is a handle for a range of classical and modern organic reactions, including condensations, functional group interconversions, and cross-coupling reactions. This combination of features allows for the systematic exploration of chemical space and the optimization of lead compounds in drug discovery programs.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the practical use of this compound in the synthesis of biologically active molecules. We will delve into detailed, field-proven protocols, explain the causality behind experimental choices, and present data in a clear and accessible format.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a starting material is paramount for successful and reproducible synthetic chemistry.

PropertyValueSource
CAS Number 131674-40-3
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance Not specified, likely a solid or oil-
Solubility Soluble in common organic solventsGeneral chemical knowledge
Storage Room temperature, in a dry place

Application I: Synthesis of Chalcones as Precursors for Bioactive Heterocycles

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that serve as important intermediates in the synthesis of various flavonoids and other heterocyclic systems with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties[2][3]. The Claisen-Schmidt condensation is the most common and efficient method for chalcone synthesis, involving the base-catalyzed reaction of an aromatic ketone with an aromatic aldehyde[4][5]. This compound is an excellent substrate for this reaction, providing access to a diverse library of pyridyl-containing chalcones.

Scientific Rationale

The α-protons of the acetyl group in this compound are acidic and can be readily deprotonated by a base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The subsequent aldol addition product readily undergoes dehydration to form the thermodynamically stable α,β-unsaturated ketone (chalcone). The choice of aromatic aldehyde allows for the introduction of various substituents, enabling the fine-tuning of the biological activity of the final products.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes a general procedure for the synthesis of a chalcone derivative from this compound and a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 10-40% aqueous)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beakers

  • Büchner funnel and filter paper

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0-1.1 equivalents of the chosen aromatic aldehyde in ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Reaction Initiation: Cool the mixture in an ice bath. Slowly add the aqueous NaOH solution dropwise to the stirred mixture. The reaction is often exothermic.

  • Reaction Progression: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC. The formation of a precipitate often indicates product formation.

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing crushed ice and water. Acidify the mixture by slowly adding dilute hydrochloric acid with constant stirring until the pH is acidic (pH ~ 2-3). This will cause the chalcone product to precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold deionized water until the filtrate is neutral. Dry the crude product.

  • Recrystallization: Recrystallize the crude chalcone from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure product.

Data Presentation: Characterization of a Representative Chalcone
CompoundYield (%)Melting Point (°C)Spectroscopic Data Highlights
(E)-3-(4-methoxyphenyl)-1-(2-methoxypyridin-3-yl)prop-2-en-1-one85110-112¹H NMR: Characteristic doublets for vinyl protons with J ≈ 15 Hz, confirming the E-isomer. IR: Strong C=O stretch around 1650 cm⁻¹.
Workflow Diagram: Chalcone Synthesis and Derivatization

G cluster_synthesis Chalcone Synthesis cluster_derivatization Further Derivatization cluster_bioassay Biological Evaluation Start This compound + Aromatic Aldehyde Reaction Claisen-Schmidt Condensation (Base, Ethanol, RT) Start->Reaction Workup Acidification & Precipitation Reaction->Workup Purification Recrystallization Workup->Purification Product Chalcone Derivative Purification->Product Cyclization Reaction with Hydrazine, Guanidine, etc. Product->Cyclization Heterocycle Pyrazoline, Pyrimidine, etc. Assay In vitro & In vivo Assays (e.g., Anti-inflammatory, Anticancer) Heterocycle->Assay Cyclization->Heterocycle caption Workflow for Chalcone Synthesis and Application.

Workflow for Chalcone Synthesis and Application.

Application II: Synthesis of Pyrazolopyrimidine Scaffolds as Kinase Inhibitors

The pyrazolopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. These compounds often act as ATP-competitive inhibitors by mimicking the purine ring of ATP and forming key hydrogen bonds with the hinge region of the kinase active site. This compound can be a key starting material for the synthesis of substituted pyrazolopyrimidines.

Scientific Rationale

A common synthetic strategy involves the initial conversion of the ketone to a more reactive intermediate, such as an enaminone, followed by cyclization with a suitable nitrogen-containing reagent like hydrazine or a substituted hydrazine. The resulting aminopyrazole can then be further reacted with a 1,3-dicarbonyl compound or its equivalent to construct the pyrimidine ring. The substituents on the final pyrazolopyrimidine can be readily modified to optimize potency, selectivity, and pharmacokinetic properties.

Hypothetical Multi-step Synthesis Protocol

This protocol outlines a plausible multi-step synthesis of a pyrazolo[1,5-a]pyrimidine derivative starting from this compound.

Step 1: Synthesis of the Enaminone Intermediate

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound in toluene.

  • Add an excess of DMF-DMA (e.g., 1.5-2.0 equivalents).

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enaminone, which can often be used in the next step without further purification.

Step 2: Synthesis of the Aminopyrazole Intermediate

Materials:

  • Crude enaminone from Step 1

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve the crude enaminone in ethanol.

  • Add hydrazine hydrate (1.0-1.2 equivalents).

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure. The crude aminopyrazole can be purified by column chromatography or recrystallization.

Step 3: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

Materials:

  • Aminopyrazole from Step 2

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

  • Acetic acid

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve the aminopyrazole in acetic acid.

  • Add the 1,3-dicarbonyl compound (1.0-1.2 equivalents).

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry to obtain the crude pyrazolo[1,5-a]pyrimidine.

  • Purify the product by column chromatography or recrystallization.

Workflow Diagram: Pyrazolopyrimidine Synthesis

G Start This compound Step1 Reaction with DMF-DMA Start->Step1 Intermediate1 Enaminone Step1->Intermediate1 Step2 Reaction with Hydrazine Intermediate1->Step2 Intermediate2 Aminopyrazole Step2->Intermediate2 Step3 Reaction with 1,3-Dicarbonyl Intermediate2->Step3 Product Pyrazolo[1,5-a]pyrimidine Step3->Product Assay Kinase Inhibition Assay Product->Assay caption Synthesis of a Pyrazolopyrimidine Kinase Inhibitor.

Synthesis of a Pyrazolopyrimidine Kinase Inhibitor.

Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Recombinant target kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well microplates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO, and then dilute further in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the recombinant kinase, the kinase substrate, and the various concentrations of the inhibitor.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified period.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is directly proportional to the kinase activity.

  • Data Analysis: Measure the luminescence or fluorescence signal using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

This compound is a highly versatile and valuable building block for the synthesis of a diverse range of biologically active molecules. The protocols and workflows detailed in these application notes provide a solid foundation for its use in drug discovery programs. The ability to readily synthesize chalcones and pyrazolopyrimidine scaffolds from this starting material opens up numerous avenues for the development of novel kinase inhibitors and other therapeutic agents. Future work in this area will likely focus on the development of more efficient and stereoselective synthetic methods, as well as the exploration of new reaction pathways to further expand the chemical space accessible from this versatile precursor.

References

  • Synthesis and Biological evaluation of some heterocyclic derivatives of Chalcones. (n.d.). ResearchGate.
  • Claisen-Schmidt Condensation. (n.d.). University of Missouri-St. Louis.
  • Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). (2011). Pharmacophore, 2(4), 243-251.
  • Mateeva, N., Gangapuram, M., Mazzio, E., Eyunni, S., Soliman, K. F. A., & Redda, K. K. (2015). Biological evaluation of synthetic chalcone and flavone derivatives as anti-inflammatory agents. Medicinal Chemistry Research, 24(4), 1672–1680.
  • Hwang, J. Y., et al. (2024). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. eLife, 12, e94656.
  • Wu, T.-S., et al. (2017). Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 27(7), 1551-1556.
  • Design, synthesis, and biological evaluation of pyrazolopyrimidine-sulfonamides as potent multiple-mitotic kinase (MMK) inhibitors (part I). (2011). Bioorganic & Medicinal Chemistry Letters, 21(18), 5633-5637.
  • Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(15), 8696.
  • This compound. (n.d.). MySkinRecipes.
  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (2020). RSC Advances, 10(42), 25066-25095.
  • Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(15), 4998.
  • Fearon, D., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. European Journal of Medicinal Chemistry, 150, 836-853.
  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. (2021). Molbank, 2021(4), M1293.
  • Weber, L. (2002). The application of multi-component reactions in drug discovery. Current Medicinal Chemistry, 9(23), 2085-2093.
  • Smalley, T. L., Jr, et al. (2004). Novel pyrazolopyrimidine derivatives as GSK-3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2121-2125.
  • Amantini, C., et al. (2009). Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles. The Journal of Organic Chemistry, 74(19), 7595-7597.
  • Claisen Schmidt Reaction (Mixed Aldol Condensation). (n.d.). PraxiLabs.
  • Claisen–Schmidt condensation. (n.d.). In Wikipedia.
  • The application of multi-component reactions in drug discovery. (2002). Semantic Scholar.
  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. (2015). Journal of the American Chemical Society, 137(4), 1542-1554.
  • Graziano, G., Stefanachi, A., Contino, M., Prieto-Díaz, R., & Ligresti, A. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification of New Anticancer Drugs. Cancers, 15(7), 2153.
  • Gao, H., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2755.
  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. (2022). Molecules, 27(9), 2901.

Sources

Application Note: Comprehensive 1D and 2D NMR Analysis of 1-(2-Methoxypyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Methoxypyridin-3-YL)ethanone is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors for cancer therapy[1]. The precise elucidation of its molecular structure is paramount for ensuring the identity and purity of synthesized intermediates and final active pharmaceutical ingredients. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of such organic molecules in solution.

This application note provides a detailed guide to the analysis of this compound using 1H and 13C NMR spectroscopy. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a comprehensive analysis based on predicted spectral data derived from established NMR principles and data from structurally analogous compounds. We will delve into the rationale behind spectral assignments, supported by a theoretical framework, and provide detailed, field-proven protocols for sample preparation and spectral acquisition, including advanced 2D NMR techniques.

Principles of NMR Analysis for Substituted Pyridines

The chemical shifts observed in the 1H and 13C NMR spectra of this compound are governed by the electronic environment of each nucleus. The pyridine ring is an electron-deficient aromatic system, which generally leads to downfield chemical shifts for its protons and carbons compared to benzene. The substituents—a methoxy group (-OCH3) at the C2 position and an acetyl group (-COCH3) at the C3 position—exert significant influence on the electron distribution within the ring, thereby affecting the chemical shifts.

The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. Its net effect is typically an increase in electron density at the ortho and para positions. The acetyl group, conversely, is a strong electron-withdrawing group, which deshields adjacent nuclei, causing their signals to appear at a lower field (higher ppm). The interplay of these electronic effects dictates the precise chemical shifts of the pyridine ring protons and carbons.

Experimental Protocols

I. Sample Preparation

A meticulously prepared sample is crucial for obtaining high-quality NMR spectra. The following protocol ensures a homogenous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.

  • Sample Weighing: Accurately weigh 10-20 mg of high-purity this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a common choice for many organic molecules. Dimethyl sulfoxide-d6 (DMSO-d6) is an alternative if solubility is an issue. For this guide, we will assume the use of CDCl3.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any suspended particles that can disrupt the magnetic field homogeneity, filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube.

  • Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added, although referencing to the residual solvent peak is more common.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

II. NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

A. 1D 1H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Spectral Width: 12-15 ppm, centered around 6-7 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64 scans.

  • Temperature: 298 K.

B. 1D 13C{1H} NMR Spectroscopy

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: 200-220 ppm, centered around 100-110 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans.

  • Temperature: 298 K.

C. 2D NMR Spectroscopy (COSY, HSQC, HMBC)

For unambiguous assignment, especially in cases of signal overlap or for identifying quaternary carbons, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): Reveals proton-proton (H-H) couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons (one-bond C-H).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (long-range C-H).

Standard pulse programs available on the spectrometer software should be used for these experiments. The number of increments and scans should be adjusted to achieve adequate resolution and signal-to-noise.

Spectral Analysis and Interpretation

The following is a predicted analysis of the 1H and 13C NMR spectra of this compound.

Predicted 1H NMR Spectrum (400 MHz, CDCl3)

The 1H NMR spectrum is expected to show three signals in the aromatic region corresponding to the pyridine ring protons, and two singlets in the aliphatic region for the methoxy and acetyl protons.

  • H6: This proton is ortho to the nitrogen atom, which is strongly electron-withdrawing, leading to a significant downfield shift. It is expected to appear as a doublet of doublets due to coupling with H5 and H4.

  • H4: This proton is para to the nitrogen and ortho to the acetyl group. The electron-withdrawing nature of the acetyl group will deshield this proton. It will appear as a doublet of doublets.

  • H5: This proton is meta to the nitrogen and will be the most upfield of the aromatic protons. It will also appear as a doublet of doublets.

  • -OCH3: The methoxy protons will appear as a sharp singlet.

  • -COCH3: The acetyl protons will also appear as a sharp singlet, typically slightly downfield from other methyl groups due to the adjacent carbonyl.

Predicted 13C NMR Spectrum (100 MHz, CDCl3)

The 13C NMR spectrum will display eight distinct signals, corresponding to the eight carbon atoms in the molecule.

  • C=O: The carbonyl carbon of the acetyl group will be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.

  • C2: This carbon is attached to both the electronegative nitrogen and oxygen atoms, causing it to be significantly deshielded.

  • C6, C4: These carbons are attached to protons and are part of the aromatic system. Their chemical shifts will be influenced by the substituents.

  • C3, C5: C3 is a quaternary carbon attached to the acetyl group, and C5 is a protonated carbon. Their positions will be determined by the overall electronic environment.

  • -OCH3: The carbon of the methoxy group.

  • -COCH3: The methyl carbon of the acetyl group.

Table 1: Predicted 1H and 13C NMR Data for this compound

Position Atom Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm) 1H Multiplicity 1H Coupling Constants (J, Hz)
1N----
2C-~163--
3C-~125--
4C-H~8.2~140ddJ(H4-H5) ≈ 7.5, J(H4-H6) ≈ 2.0
5C-H~7.1~118ddJ(H5-H4) ≈ 7.5, J(H5-H6) ≈ 5.0
6C-H~8.5~150ddJ(H6-H5) ≈ 5.0, J(H6-H4) ≈ 2.0
7 (-COCH3)C-~200--
8 (-COCH3)C-H3~2.6~28s-
9 (-OCH3)C-H3~4.0~54s-

Note: These are predicted values and may vary slightly in an experimental spectrum. dd = doublet of doublets, s = singlet.

Structural Elucidation Workflow using 2D NMR

The following diagram illustrates the logical workflow for assigning the NMR signals of this compound using a combination of 1D and 2D NMR experiments.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_assignment Final Assignment H1_NMR 1H NMR (Identify proton signals and multiplicities) COSY COSY (Correlate coupled protons, e.g., H4-H5-H6 spin system) H1_NMR->COSY Input for H-H correlations HSQC HSQC (Connect protons to their directly attached carbons) H1_NMR->HSQC Proton dimension HMBC HMBC (Connect protons to carbons 2-3 bonds away, crucial for quaternary carbons) H1_NMR->HMBC Proton dimension C13_NMR 13C NMR (Identify carbon signals) C13_NMR->HSQC Carbon dimension C13_NMR->HMBC Carbon dimension COSY->HSQC Confirm protonated carbons HSQC->HMBC Assign directly attached groups Final_Structure Unambiguous Structure Elucidation HMBC->Final_Structure Connect fragments and assign quaternary carbons (C2, C3, C=O)

Caption: Workflow for structural elucidation using 1D and 2D NMR.

Molecular Structure and Key HMBC Correlations

The following diagram shows the chemical structure of this compound with atom numbering and highlights the expected key long-range correlations in an HMBC spectrum that would be critical for confirming the assignment of the quaternary carbons and the overall connectivity.

Caption: Key expected HMBC correlations for structural confirmation.

Conclusion

This application note has outlined a comprehensive approach to the 1H and 13C NMR analysis of this compound. By employing a combination of 1D and 2D NMR techniques, researchers can confidently elucidate and verify the structure of this important pharmaceutical intermediate. The provided protocols for sample preparation and data acquisition represent best practices in the field, ensuring high-quality, reproducible results. The detailed interpretation, based on predicted spectral data, serves as a robust guide for scientists and drug development professionals working with this and structurally related compounds.

References

  • MySkinRecipes. (n.d.). This compound.
  • PubChem. (n.d.). 1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one. National Institutes of Health.
  • Royal Society of Chemistry. (2017). Supporting Information.
  • Agilent Technologies. (n.d.). Interpretation of 2D NMR Spectra.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • PubChem. (n.d.). 3-Methoxypyridine. National Institutes of Health.

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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1-(2-Methoxypyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and reproducible protocol for the preparative high-performance liquid chromatography (HPLC) purification of 1-(2-Methoxypyridin-3-YL)ethanone, a key intermediate in medicinal chemistry and drug development.[1] The method utilizes reversed-phase chromatography, which is ideally suited for separating non-polar and weakly polar compounds based on hydrophobic interactions.[2] This guide provides a comprehensive walkthrough from analytical method development and scaling to a preparative protocol, including system parameters, sample preparation, fraction collection, and post-purification analysis. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Introduction

This compound is a heterocyclic building block whose structural features, including reactive carbonyl and methoxypyridine groups, make it valuable in the synthesis of biologically active molecules.[1] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and for ensuring the quality and reliability of final drug candidates. Preparative HPLC is a powerful technique for isolating and purifying significant quantities of a target compound from a sample mixture.[3] It operates on the principle of separating components at the molecular level as they pass through a column packed with a stationary phase.[3][4] This document outlines a systematic approach to developing and executing an efficient preparative HPLC purification for this specific compound.

Compound Analysis & Methodological Rationale

A successful purification strategy begins with understanding the physicochemical properties of the target analyte.

Compound Properties: this compound

PropertyValueSource
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
Appearance Liquid
Predicted Polarity Moderately PolarInferred from structure
UV Absorbance ~220 nm, ~270 nmEstimated from pyridyl and acetyl chromophores[5]

Methodological Rationale: Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the chosen methodology due to the compound's characteristics. RP-HPLC employs a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase (usually a mixture of water and acetonitrile or methanol).[2] The separation is driven by hydrophobic interactions; less polar (more hydrophobic) compounds are retained longer on the column.[2] this compound, with its aromatic pyridine ring and acetyl group, possesses sufficient hydrophobicity to interact effectively with a C18 stationary phase, while its polarity allows for elution with a standard water/acetonitrile gradient. This technique is well-suited for separating aromatic ketones and related polar compounds.[6]

Materials and Equipment
  • HPLC System: Preparative HPLC system with a binary pump, autosampler, column oven, UV-Vis or Diode Array Detector (DAD), and an automated fraction collector.[4][7]

  • Analytical HPLC System: For method development and purity analysis.

  • Columns:

    • Analytical: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Preparative: C18 column with matching stationary phase chemistry (e.g., 21.2 x 150 mm, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile (ACN), methanol, and ultrapure water.

  • Additives: Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade.

  • Sample: Crude this compound.

  • Vials: Autosampler vials, fraction collection tubes/vessels.

Experimental Protocols
4.1 Part 1: Analytical Method Development

The first step in preparative chromatography is to develop an optimized analytical separation.[8] This allows for the determination of ideal separation conditions on a smaller, faster scale before scaling up.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a stock solution of the crude material at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before analysis.

  • Initial Scouting Gradient:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: 254 nm and 270 nm.

    • Gradient: Start with a broad gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution time of the target compound.

  • Gradient Optimization: Based on the scouting run, create a shallower, more focused gradient around the elution point of the target compound to maximize resolution between it and nearby impurities. The goal is to achieve a resolution (Rs) of >1.5 between the target peak and its closest eluting impurity.

4.2 Part 2: Method Scale-Up and Preparative Purification

Once an optimized analytical method is established, the parameters are scaled to the larger preparative column. The primary goal of scaling is to maintain the separation quality while increasing the load capacity.[7]

Scale-Up Calculations:

The flow rate and injection volume can be scaled geometrically based on the column cross-sectional area:

  • Scaling Factor (SF) = (d_prep² / d_anal²)

    • Where d_prep is the internal diameter of the preparative column and d_anal is the internal diameter of the analytical column.

  • Preparative Flow Rate = Analytical Flow Rate × SF

  • Preparative Injection Volume = Analytical Injection Volume × SF

Workflow Diagram: From Crude to Pure Compound

Caption: Overall workflow for HPLC purification.

Step-by-Step Preparative Protocol:

  • Sample Preparation for Loading: Dissolve the crude material in the minimum amount of a suitable solvent (e.g., DMSO, methanol, or the initial mobile phase) to create a highly concentrated solution.[9] This "concentration overloading" is preferred in preparative HPLC to maximize the amount of sample separated per run.[7][9] Ensure the sample is fully dissolved and filter if necessary.

  • System Setup:

    • Install the preparative C18 column.

    • Equilibrate the entire system with the initial mobile phase conditions (e.g., 95% A, 5% B) at the calculated preparative flow rate until a stable baseline is achieved.

  • Purification Run: Inject the concentrated sample onto the column and begin the scaled-up gradient method.

  • Fraction Collection: Set the fraction collector to trigger based on the UV detector signal.[7] Collect eluent in separate tubes as the target peak is detected. It is advisable to collect the beginning (front), apex, and end (tail) of the peak in separate fractions for individual purity analysis.

  • Post-Purification Analysis:

    • Analyze an aliquot from each collected fraction using the developed analytical HPLC method to determine its purity.

    • Combine the fractions that meet the required purity specification (e.g., >98%).

    • Remove the HPLC solvents from the pooled fractions using a rotary evaporator or lyophilizer to yield the pure, isolated this compound.

Optimized Method Parameters

The following table summarizes a typical set of optimized parameters for the preparative purification.

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min21.2 mL/min
Gradient 20% to 50% B in 15 min20% to 50% B in 15 min
Injection Vol. 5-20 µL~400-1600 µL (Loading Study Dependent)
Temperature 30 °C30 °C
Detection 270 nm270 nm
Data Analysis and Purity Confirmation

The success of the purification is validated by analyzing the collected fractions. This process ensures that only high-purity fractions are combined.

Logic Diagram: Purity Validation Workflow

Purity_Validation Frac Collected Fractions (Front, Apex, Tail) Inject Inject Aliquot into Analytical HPLC Frac->Inject Chrom Obtain Chromatogram for Each Fraction Inject->Chrom Integrate Integrate Peak Areas Chrom->Integrate Calc Calculate % Purity (Area_target / Area_total) * 100 Integrate->Calc Decision Purity > 98%? Calc->Decision Pool Pool Fractions Decision->Pool Yes Discard Discard or Reprocess Decision->Discard No

Caption: Decision workflow for fraction analysis.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the preparative HPLC purification of this compound. By following a systematic approach of analytical method development, logical scaling, and careful post-purification analysis, researchers can reliably obtain this key synthetic intermediate with high purity. The principles and steps outlined herein are broadly applicable to the purification of similar small organic molecules, providing a foundational guide for scientists in pharmaceutical and chemical research.

References
  • Agilent Technologies. (n.d.). Principles and practical aspects of preparative liquid chromatography.
  • Teledyne ISCO. (n.d.). The Power of Preparative HPLC Systems. Teledyne Labs.
  • University of Warwick. (n.d.). Principles in preparative HPLC.
  • Welch Materials. (2025, February 28). Key Concepts and Considerations of Preparative Liquid Chromatography.
  • LCGC International. (2018). Introduction to Preparative HPLC.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Namjesnik-Dejanovic, K., & Cabaniss, G. E. (2004). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology, 38(1), 261-268. [Link]
  • National Center for Biotechnology Information. (n.d.). 1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one. PubChem.
  • MySkinRecipes. (n.d.). This compound.
  • Zhang, T., et al. (2013). Separation of aliphatic and aromatic ketones on Xbridge C18 (3.5μm, 4.6mm×150mm) column with FID and UV detection at 254nm. ResearchGate.
  • Shanghai udchem Agricultural Technology Co., Ltd. (n.d.). 1-(2-methoxy-4-pyridinyl)-Ethanone.
  • National Center for Biotechnology Information. (n.d.). 2,2,2-Trifluoro-1-(3-methoxypyridin-2-YL)ethan-1-one. PubChem.
  • Zabiegala, B., et al. (2007). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. ResearchGate.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column.
  • National Center for Biotechnology Information. (n.d.). 2-(2-Methoxyphenyl)-1-(pyridin-3-YL)ethanone. PubChem.
  • St. Jean, R. A., & Fegley, M. W. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57378. [Link]
  • St. Jean, R. A., & Fegley, M. W. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1165-1170. [Link]
  • Kochel, A., et al. (2011). 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1995. [Link]
  • National Center for Biotechnology Information. (n.d.). Ethanone, 1-(2-amino-4,5-dimethoxyphenyl)-. PubChem.
  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(2-pyridinyl)-. NIST WebBook.
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Application Notes and Protocols for the Scale-Up Synthesis of 1-(2-Methoxypyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

1-(2-Methoxypyridin-3-YL)ethanone is a valuable building block in medicinal chemistry and drug discovery.[1] It serves as a key intermediate in the synthesis of a variety of biologically active compounds. The presence of the methoxy and acetyl groups on the pyridine ring offers multiple points for further chemical modification, making it a versatile scaffold for the development of novel therapeutics. This document provides a comprehensive guide to the scale-up synthesis of this important intermediate, focusing on practical and scalable methodologies. Two primary synthetic strategies will be detailed: a classical Friedel-Crafts acylation and a highly regioselective Directed ortho-Metalation (DoM) approach.

Chemical and Physical Properties

PropertyValue
IUPAC Name This compound
Synonyms 2-Methoxy-3-acetylpyridine
CAS Number 131674-40-3
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance Liquid
Purity ≥98% (typical)

Synthetic Strategies: An Overview

The synthesis of this compound can be approached through several synthetic routes. The choice of method often depends on the desired scale, available starting materials, and the need for regiochemical control.

G cluster_0 Synthetic Approaches Start 2-Methoxypyridine FC Friedel-Crafts Acylation Start->FC Acetic Anhydride / Lewis Acid DoM Directed ortho-Metalation (DoM) Start->DoM 1. n-BuLi 2. Acylating Agent Product This compound FC->Product DoM->Product

Caption: Overview of synthetic routes to this compound.

This guide will focus on two of the most effective methods for the preparation of this ketone:

  • Friedel-Crafts Acylation: A classic and widely used method for the acylation of aromatic and heteroaromatic compounds.[2]

  • Directed ortho-Metalation (DoM): A powerful and highly regioselective method for the functionalization of substituted aromatic and heteroaromatic rings.[3][4]

Part 1: Friedel-Crafts Acylation

Scientific Rationale

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that allows for the introduction of an acyl group onto an aromatic ring.[5] In this case, the electron-rich 2-methoxypyridine acts as the nucleophile, attacking an acylium ion generated in situ from an acylating agent and a Lewis acid catalyst. The methoxy group is an activating group and directs the substitution to the ortho and para positions. Due to the steric hindrance at the C6 position and the electronic influence of the pyridine nitrogen, the acylation is expected to favor the C3 and C5 positions. Careful optimization of reaction conditions is necessary to achieve good regioselectivity for the desired C3 isomer.

G cluster_0 Friedel-Crafts Acylation Mechanism reagents Acetic Anhydride + AlCl₃ acylium Acylium Ion [CH₃CO]⁺ reagents->acylium Generates Electrophile intermediate Sigma Complex (Resonance Stabilized) acylium->intermediate pyridine 2-Methoxypyridine pyridine->intermediate Nucleophilic Attack product This compound intermediate->product Deprotonation G cluster_1 Directed ortho-Metalation (DoM) Mechanism start 2-Methoxypyridine lithiated 3-Lithio-2-methoxypyridine start->lithiated Deprotonation at C3 nBuLi n-Butyllithium (n-BuLi) nBuLi->lithiated tetrahedral_int Tetrahedral Intermediate lithiated->tetrahedral_int Nucleophilic Attack acyl_agent N,N-Dimethylacetamide (Acylating Agent) acyl_agent->tetrahedral_int product This compound tetrahedral_int->product Work-up

Caption: Simplified mechanism of the Directed ortho-Metalation of 2-methoxypyridine.

Scale-Up Protocol: Directed ortho-Metalation

This protocol is designed for a 50 g scale synthesis and requires strict anhydrous and inert conditions.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
2-Methoxypyridine109.1350 g0.458
n-Butyllithium (2.5 M in hexanes)64.06202 mL0.504
N,N-Dimethylacetamide87.1242.6 g (45.5 mL)0.489
Anhydrous Tetrahydrofuran (THF)-1 L-
Saturated Ammonium Chloride Solution-As needed-
Diethyl Ether-For extraction-
Anhydrous Sodium Sulfate-As needed-

Equipment:

  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Low-temperature thermometer

  • Septa

  • Syringes and needles

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a 2 L three-necked round-bottom flask with a mechanical stirrer, a low-temperature thermometer, and a septum. Flame-dry the glassware under vacuum and backfill with an inert gas (e.g., argon).

  • Initial Charging: Add anhydrous THF (1 L) and 2-methoxypyridine (50 g) to the flask via syringe.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of n-Butyllithium: Slowly add n-butyllithium (2.5 M in hexanes, 202 mL) dropwise via syringe over 1 hour, maintaining the internal temperature below -70 °C.

  • Metalation: Stir the reaction mixture at -78 °C for 2 hours.

  • Quenching with Electrophile: Slowly add N,N-dimethylacetamide (42.6 g) dropwise via syringe over 30 minutes, keeping the temperature below -70 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight.

  • Quenching: Carefully quench the reaction by slowly adding saturated ammonium chloride solution (500 mL).

  • Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3 x 200 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (300 mL), and dry over anhydrous sodium sulfate.

  • Concentration: Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Safety Precautions

General:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [6][7]* An emergency eyewash and safety shower should be readily accessible.

Reagent-Specific Hazards:

  • Aluminum Chloride: Corrosive and reacts violently with water, releasing HCl gas. Handle in a dry environment and avoid contact with skin and eyes. [8]* n-Butyllithium: Pyrophoric (ignites spontaneously in air) and reacts violently with water. Handle under an inert atmosphere using proper syringe and cannula techniques. [9]* Acetic Anhydride and Acetyl Chloride: Corrosive and lachrymatory. Handle with care in a fume hood.

  • Dichloromethane: A potential carcinogen. Avoid inhalation and skin contact.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Analytical Data:

TechniqueExpected Results
¹H NMR Signals corresponding to the methoxy group, the acetyl group, and the three protons on the pyridine ring. The chemical shifts and coupling patterns will be characteristic of the 3-substituted isomer.
¹³C NMR Resonances for all eight carbon atoms in the molecule, including the carbonyl carbon, the carbons of the pyridine ring, and the methyl carbons of the methoxy and acetyl groups.
GC-MS A single major peak with a mass-to-charge ratio (m/z) corresponding to the molecular ion of the product (151.16). The fragmentation pattern will be consistent with the structure.
HPLC A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase used.

Conclusion

Both the Friedel-Crafts acylation and the Directed ortho-Metalation are viable and scalable methods for the synthesis of this compound. The choice between the two methods will depend on the specific requirements of the synthesis. The Friedel-Crafts acylation is a more traditional and cost-effective method but may require more optimization to control regioselectivity. The DoM approach offers excellent regioselectivity but requires handling of pyrophoric reagents and strict anhydrous conditions. Both protocols, when executed with care and appropriate safety measures, can provide high-quality material for further use in drug discovery and development.

References

  • Directed (ortho) Metallation. (n.d.).
  • Directed ortho metalation - Grokipedia. (n.d.).
  • ortho metalation - Andrew G Myers Research Group. (n.d.).
  • Friedel-Crafts acylation. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • Friedel-Crafts acylation of 2-methoxynaphthalene with acetic anhydride catalyzed by phosphotungstic acid in ionic liquid - Bulgarian Chemical Communications. (n.d.).
  • Purification by Recrystallization - CUNY. (n.d.).
  • US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents. (2012, September 13).
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.).
  • Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H) - PubMed. (n.d.).
  • This compound - MySkinRecipes. (n.d.).

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Troubleshooting & Optimization

Technical Support Center: Purification of Polar Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of polar pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these often-elusive compounds. The inherent basicity of the pyridine nitrogen, combined with the presence of polar functional groups (e.g., -OH, -NH2, -COOH), creates a unique set of purification hurdles that demand a nuanced and informed approach. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, grounded in established scientific principles and practical field experience.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and challenges faced during the purification of polar pyridine derivatives.

Q1: What are the fundamental challenges in purifying polar pyridine derivatives?

A1: The primary difficulties arise from a combination of their inherent chemical properties:

  • High Polarity: Polar functional groups lead to high solubility in polar solvents like water and methanol, making extraction and precipitation challenging. In reversed-phase chromatography (RPC), this results in poor retention.[1]

  • Basicity: The lone pair of electrons on the pyridine nitrogen (pKa typically 5-6) readily interacts with acidic surfaces, most notably the residual silanol groups on standard silica gel.[2][3] This interaction is a major cause of peak tailing in chromatography.

  • Amphoteric Nature: Derivatives with both acidic (e.g., carboxylic acid, hydroxyl) and basic (amino, pyridine nitrogen) groups can exist in multiple ionization states depending on the pH, complicating separations.[4]

  • Instability: Some pyridine derivatives can be sensitive to the acidic nature of silica gel or may be prone to degradation under certain purification conditions.[3]

Q2: My polar pyridine derivative shows severe peak tailing in normal-phase chromatography. What is the primary cause and how can I fix it?

A2: The most common cause of peak tailing for basic compounds like pyridines on silica gel is the strong interaction between the basic nitrogen and acidic silanol groups on the silica surface.[3] This leads to non-ideal chromatographic behavior.

  • Solution 1: Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase to compete with your compound for the active silanol sites. Common choices include:

    • Triethylamine (TEA): Typically 0.1-1% (v/v).

    • Ammonia Solution: A mobile phase of Dichloromethane/Methanol/Ammonia is a classic choice for purifying basic compounds.[5]

  • Solution 2: Use a Different Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds as it lacks the acidic silanol groups.

    • Amino- or Cyano-bonded Silica: These phases are less acidic than bare silica and can offer better peak shapes.[6]

Q3: My compound is too polar and elutes in the solvent front during reversed-phase chromatography (RPC). How can I achieve retention?

A3: This is a common problem for highly polar molecules. Here are several strategies to increase retention on a C18 or similar column:

  • Increase the Aqueous Content: Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase.[1]

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed with polar groups near the silica surface to enhance the retention of polar analytes.[1]

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the best solution for very polar compounds. It uses a polar stationary phase (like silica or a diol phase) with a high-organic, low-aqueous mobile phase. The polar analyte partitions into the aqueous layer on the surface of the stationary phase, leading to retention.[7][8][9][10][11]

  • Ion-Pairing Chromatography: For ionizable pyridine derivatives, adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic compounds) to the mobile phase can form a neutral complex that is better retained by the non-polar stationary phase. However, these reagents are often non-volatile and can be difficult to remove from the final product.

Q4: When should I consider crystallization over chromatography for my polar pyridine derivative?

A4: Crystallization is an excellent purification technique, especially for large-scale work, if your compound is a solid and you can find a suitable solvent system.

  • Advantages of Crystallization:

    • Can provide very high purity in a single step.

    • Scalable and often more economical than preparative chromatography.

    • Avoids potential degradation on stationary phases.

  • Challenges with Polar Pyridines:

    • High solubility in polar solvents can make it difficult to achieve supersaturation and induce crystallization.[1]

    • Finding a suitable single or binary solvent system can be challenging. An ideal system is one where the compound is soluble at high temperatures but poorly soluble at low temperatures.

    • Sometimes, adding an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the solvent it's dissolved in) can induce crystallization.[1]

Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific purification techniques.

Guide 1: Troubleshooting Normal-Phase Flash Chromatography

Problem: Significant streaking or tailing of the target compound on the TLC plate and poor separation during column chromatography.

Underlying Cause: Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica gel.

Troubleshooting Workflow:

start Start: Tailing observed on TLC add_base Add 0.5-1% Triethylamine (TEA) or Ammonia to eluent start->add_base check_tlc Re-run TLC add_base->check_tlc improved Tailing Improved? check_tlc->improved yes Yes improved->yes no No improved->no run_column Proceed with column chromatography using the modified eluent yes->run_column switch_phase Switch to alternative stationary phase (e.g., Alumina, Amino-propylated silica) no->switch_phase end End: Improved Purification run_column->end switch_phase->end

Caption: Workflow for troubleshooting tailing in normal-phase chromatography.

Detailed Protocol:

  • Initial Assessment (TLC):

    • Dissolve your crude sample in a suitable solvent (e.g., dichloromethane, methanol).

    • Spot the TLC plate (standard silica gel 60 F254).

    • Develop the plate in your chosen eluent system (e.g., a gradient of methanol in dichloromethane).

    • Observe the spot shape. Significant tailing indicates a strong interaction.

  • Mobile Phase Modification:

    • To your chosen eluent, add a basic modifier. A good starting point is 0.5% (v/v) triethylamine (TEA).

    • Alternatively, for very basic compounds, a system like Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 90:9:1) can be effective.[5]

    • Rationale: The basic modifier will preferentially bind to the acidic silanol sites on the silica, effectively "masking" them from your pyridine derivative. This allows your compound to travel through the column with fewer strong, non-specific interactions, resulting in a more symmetrical peak shape.

  • Re-evaluate with Modified Eluent:

    • Run a new TLC using the modified mobile phase. You should observe a significant reduction in tailing and a more compact spot.

    • If tailing persists, consider increasing the concentration of the basic modifier slightly or switching to a different base.

  • Column Chromatography:

    • Pack your column with silica gel slurried in the non-polar component of your modified eluent.

    • Load your sample (dry loading is often preferred for polar compounds to improve resolution).

    • Run the column using the optimized mobile phase containing the basic modifier.

  • Alternative Stationary Phases:

    • If mobile phase modification is insufficient, the interaction with silica is too strong. In this case, switch to a more inert or basic stationary phase like neutral alumina or amino-propylated silica gel.[5]

Guide 2: Optimizing Reversed-Phase HPLC for Polar Pyridines

Problem: The target compound has little to no retention and elutes with the solvent front.

Underlying Cause: The compound is too hydrophilic (polar) to interact sufficiently with the non-polar C18 stationary phase.

Troubleshooting Workflow:

start Start: No retention in RPC modify_mobile_phase Decrease Organic Content (e.g., from 50% to 5% Acetonitrile) start->modify_mobile_phase check_retention1 Check for Retention modify_mobile_phase->check_retention1 retention_ok Sufficient Retention? check_retention1->retention_ok yes1 Yes retention_ok->yes1 no1 No retention_ok->no1 optimize_gradient Optimize Gradient yes1->optimize_gradient switch_to_hilic Switch to HILIC no1->switch_to_hilic end End: Successful Separation optimize_gradient->end switch_to_hilic->end

Caption: Workflow for improving retention of polar compounds in RPC.

Detailed Protocol:

  • Initial Analysis:

    • Confirm the lack of retention using a standard C18 column with a typical starting gradient (e.g., 5-95% acetonitrile in water).

  • Mobile Phase Adjustment:

    • Drastically reduce the initial organic concentration in your mobile phase. For highly polar compounds, you may need to start as low as 0-5% organic solvent.

    • Rationale: According to reversed-phase theory, polar compounds have a higher affinity for the polar mobile phase. By making the mobile phase even more polar (i.e., higher water content), you increase the relative hydrophobicity of your compound, encouraging it to interact with and be retained by the stationary phase.

  • pH Control:

    • The pKa of most pyridine derivatives is in the range of 5-6.[2][12] The ionization state of your compound can significantly affect its retention.

    • At low pH (e.g., pH 2-3 using formic acid or TFA): The pyridine nitrogen will be protonated (cationic). This can increase polarity, potentially decreasing retention on a standard C18 column. However, it can be beneficial for peak shape by ensuring a single ionic species is present.

    • At neutral pH: The compound may be partially protonated, leading to broad peaks.

    • At high pH (e.g., pH 8-10 using ammonium formate or bicarbonate): The pyridine will be neutral. This can increase retention on a C18 column. Crucially, ensure your column is stable at high pH. Standard silica-based columns will dissolve above pH 8.[3] Use a hybrid or polymer-based column for high-pH methods.

  • Consider HILIC:

    • If the above strategies fail, your compound is likely too polar for effective RPC. HILIC is the recommended alternative.[8][9][10]

    • HILIC Principle: A polar stationary phase (e.g., bare silica, diol, amino) is used with a mobile phase consisting of a high percentage of a non-polar solvent (typically acetonitrile) and a small amount of a polar solvent (water). The water forms a layer on the stationary phase, and polar analytes are retained by partitioning into this layer.[11]

    • Typical HILIC Gradient: Start with a high organic concentration (e.g., 95% acetonitrile) and gradient to a higher aqueous concentration (e.g., 50% acetonitrile). This is the opposite of a reversed-phase gradient.

Guide 3: Ion-Exchange Chromatography (IEC)

Problem: A mixture of polar pyridine derivatives with different charges (e.g., aminopyridines, hydroxypyridines, pyridine carboxylic acids) needs to be separated.

Underlying Cause: The compounds have different net charges at a given pH, allowing for separation based on electrostatic interactions.

Troubleshooting Workflow:

start Start: Mixture of ionizable pyridines determine_pI Determine pI/pKa of compounds start->determine_pI select_column Select Column and Buffer pH determine_pI->select_column cation_exchange Cation Exchange (e.g., Dowex 50) pH < pI (Compound is positive) select_column->cation_exchange Basic Pyridines anion_exchange Anion Exchange pH > pI (Compound is negative) select_column->anion_exchange Acidic Pyridines bind_elute Bind-Elute Protocol cation_exchange->bind_elute anion_exchange->bind_elute load_sample Load sample in low salt buffer bind_elute->load_sample wash_column Wash with low salt buffer load_sample->wash_column elute_product Elute with high salt or pH gradient wash_column->elute_product collect_fractions Collect and analyze fractions elute_product->collect_fractions

Caption: Workflow for separation using Ion-Exchange Chromatography.

Detailed Protocol:

  • Determine the Charge Properties:

    • Identify the pKa of the functional groups on your pyridine derivative. The pyridine nitrogen itself is basic. An amino group is also basic, while a carboxylic acid or hydroxyl group is acidic.

    • For basic derivatives (e.g., aminopyridines): At a pH below the pKa of the amine/pyridine nitrogen, the compound will be positively charged (cationic).

    • For acidic derivatives (e.g., pyridine carboxylic acid): At a pH above the pKa of the carboxylic acid, the compound will be negatively charged (anionic).

  • Select the Right Column and Buffer:

    • For cationic compounds: Use a cation-exchange resin (e.g., Dowex 50, SP Sepharose). The resin is negatively charged. Choose a buffer pH that is at least 1 pH unit below the pKa of your compound to ensure it is fully protonated.[13]

    • For anionic compounds: Use an anion-exchange resin (e.g., DEAE Sepharose, Q Sepharose). The resin is positively charged. Choose a buffer pH that is at least 1 pH unit above the pKa of your compound to ensure it is fully deprotonated.

  • Perform the Separation (Bind-Elute Mode):

    • Equilibration: Equilibrate the column with a low-ionic-strength buffer (the "binding buffer") at the chosen pH.

    • Loading: Dissolve your sample in the binding buffer and load it onto the column. Your target compound should bind to the resin, while neutral or like-charged impurities will flow through.

    • Washing: Wash the column with several column volumes of the binding buffer to remove any unbound impurities.

    • Elution: Elute your bound compound by increasing the ionic strength of the buffer (a "salt gradient," e.g., 0-1 M NaCl) or by changing the pH to neutralize the charge on your compound, causing it to detach from the resin. A simple method for removing excess 2-aminopyridine involves using a Dowex 50X8 column and eluting with an ammonium acetate buffer.[14]

Data Summary Table

Table 1: Common pKa Values and Recommended Chromatographic Starting Points

Compound TypeExampleApproximate pKa (Pyridine N)Key ChallengeRecommended Starting Technique
Basic Pyridine 2-Aminopyridine~6.9Strong interaction with silicaNormal-phase with basic modifier (TEA/NH3) or HILIC
Acidic Pyridine Nicotinic Acid~4.8 (COOH), ~2.0 (N)Multiple ionization statesAnion-Exchange Chromatography or HILIC
Hydroxypyridine 4-Hydroxypyridine~3.3 (N), ~11 (OH)High polarity, TautomerismHILIC or Reversed-Phase with polar-endcapped column
Neutral Polar Nicotinamide~3.3High polarity, poor RPC retentionHILIC[7]

Note: pKa values are approximate and can vary based on substitution.[12][15][16][17]

References

  • Anumula, K. R., & Dhume, S. T. (1998). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Glycobiology, 8(7), 685-692. [Link]
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  • Analytical Sciences. (2011). Separation of Inorganic Anions on a Pyridine Stationary Phase in Ion Chromatography. Journal of the Japan Society for Analytical Chemistry, 27(11), 987-991. [Link]
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  • ResearchGate. (2025). Effect of Pyridine on Polymorphic Crystallization of 1,3-Di(9-anthryl)- propan-2-ol. Does It Affect p/p Interaction or Hydrogen Bonding?
  • Chirita, R. G., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies, 34(10-11), 856-880. [Link]
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  • ACS Publications. (2021). Temperature- and Solvent-Induced Crystal-Form Transformations of the Pyridine@p-tert-butylcalix[18]arene Host–Guest System.
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  • MDPI. (2018). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.
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  • ChemRxiv. (2025). Crystallization-Induced Coordination Diversity of Cu(I)-Pyridine Halide Complexes Resulting in Optical Tunability.
  • MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor.
  • MDPI. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways.
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Technical Support Center: Optimizing Suzuki Coupling Conditions for Methoxypyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but a deeper understanding of the mechanistic principles governing the Suzuki coupling of methoxypyridines. This resource aims to empower you to troubleshoot effectively and optimize your reactions based on a solid foundation of scientific reasoning. Methoxypyridines, while valuable building blocks, present unique challenges due to the electronic properties and potential for catalyst inhibition by the pyridine nitrogen. This guide will walk you through these challenges with practical, field-proven solutions.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address the most common problems encountered during the Suzuki coupling of methoxypyridines.

Q1: My reaction yield is low, or the reaction is not going to completion. What are the likely causes and how can I fix it?

A1: Low yield is a frequent issue and can stem from several factors. Let's break down the most probable causes and their solutions systematically.

1. Inefficient C-Cl Bond Activation (for Chloro-methoxypyridines):

  • The "Why": Aryl chlorides are significantly less reactive than bromides or iodides in the oxidative addition step of the catalytic cycle.[1] The electron-donating nature of the methoxy group can further deactivate the C-Cl bond, making this step even more challenging.[1]

  • The Solution: Employ a more active catalytic system.

    • Catalyst Choice: Instead of standard Pd(PPh₃)₄, consider more robust palladium pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂.

    • Ligand Selection: This is often the most critical factor. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, RuPhos, XPhos), are essential for promoting the oxidative addition of aryl chlorides.[2] They stabilize the palladium center and facilitate the cleavage of the strong C-Cl bond.

2. Catalyst Deactivation or Inhibition:

  • The "Why": The lone pair of electrons on the pyridine nitrogen, especially in 2-substituted pyridines, can coordinate to the palladium catalyst.[3] This coordination can inhibit the catalyst or even completely shut down the catalytic cycle.[4]

  • The Solution:

    • Ligand Choice: Use bulky ligands that sterically hinder the coordination of the pyridine nitrogen to the palladium center.

    • Reaction Temperature: Increasing the temperature can sometimes overcome weaker catalyst inhibition.

3. Protodeboronation of the Boronic Acid:

  • The "Why": Protodeboronation is a major side reaction where the boronic acid reacts with a proton source (often water) to replace the C-B bond with a C-H bond, effectively destroying your nucleophile.[5][6] Pyridine boronic acids are particularly susceptible to this decomposition pathway.[6][7] The rate of protodeboronation is highly dependent on pH.[6]

  • The Solution:

    • Use Stabilized Boronic Acid Derivatives: Instead of the free boronic acid, employ more stable alternatives like MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates.[5][8] These act as "slow-release" sources of the boronic acid, keeping its concentration low in the reaction mixture and minimizing decomposition.[9][10]

    • Anhydrous Conditions: While many Suzuki couplings tolerate water, if protodeboronation is severe, switching to rigorously anhydrous conditions can help.

4. Inappropriate Base or Solvent:

  • The "Why": The base plays a crucial role in activating the boronic acid for transmetalation.[8][11] The solvent must solubilize all components and be stable at the reaction temperature.

  • The Solution: Screen a variety of bases and solvents.

    • Bases: For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃.[2][12]

    • Solvents: Common choices include ethereal solvents like 1,4-dioxane or THF, often with a small amount of water, or polar aprotic solvents like DMF.[1][2][12] A screening of different solvent systems is highly recommended.

Below is a troubleshooting workflow to guide your optimization process:

G start Low Yield / Incomplete Reaction chloride Is the starting material a methoxypyridyl chloride? start->chloride boronic_acid Is protodeboronation suspected? chloride->boronic_acid No buchwald Switch to Buchwald Ligands (e.g., SPhos, RuPhos) with Pd(OAc)2 or Pd2(dba)3 chloride->buchwald Yes catalyst Standard Catalyst System (e.g., Pd(PPh3)4)? boronic_acid->catalyst No mida Use MIDA Boronate or Organotrifluoroborate boronic_acid->mida Yes base_solvent Screen Bases & Solvents catalyst->base_solvent Yes strong_base Try stronger bases (K3PO4, Cs2CO3) base_solvent->strong_base

Caption: Troubleshooting workflow for low-yield Suzuki couplings of methoxypyridines.

Q2: I am observing significant amounts of a homocoupled product from my boronic acid. What causes this and how can I prevent it?

A2: The formation of a biaryl product derived from the coupling of two boronic acid molecules is known as homocoupling.

  • The "Why": Homocoupling is often promoted by the presence of Pd(II) species and oxygen in the reaction mixture.[13] If your palladium pre-catalyst is not efficiently reduced to the active Pd(0) state, or if the reaction is not properly degassed, the remaining Pd(II) can catalyze this undesired side reaction.

  • The Solution:

    • Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed before adding the catalyst. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.

    • Use a Pd(0) Source: Using a catalyst that is already in the Pd(0) oxidation state, such as Pd(PPh₃)₄, can sometimes mitigate this issue, although these catalysts can be less active for challenging substrates.[2]

    • Control Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess can sometimes lead to more homocoupling.

Q3: My 2-methoxypyridine substrate is giving particularly low yields. Is there a specific reason for this?

A3: Yes, the "2-pyridyl problem" is a well-documented challenge in cross-coupling chemistry.

  • The "Why": 2-Substituted pyridines, including 2-methoxypyridines, are notoriously difficult substrates.[3] There are two primary reasons for this:

    • Catalyst Inhibition: As mentioned earlier, the nitrogen atom at the 2-position is sterically well-positioned to chelate to the palladium center, leading to catalyst deactivation.[3]

    • Rapid Protodeboronation: 2-Pyridylboronic acids are exceptionally unstable and prone to rapid protodeboronation.[6][7] This is due to a specific decomposition mechanism involving a zwitterionic intermediate that is most prevalent at neutral pH.[6]

  • The Solution: A combination of strategies is usually required.

    • Stabilized Boron Reagents: It is highly recommended to use MIDA boronates or other stable derivatives for 2-pyridyl substrates to counter protodeboronation.[5]

    • Optimized Catalyst System: A highly active catalyst system, often involving bulky Buchwald-type ligands, is necessary to ensure the rate of the desired cross-coupling outcompetes the rate of catalyst inhibition and boronic acid decomposition.[7]

    • Base Selection: The choice of base is critical. Counterintuitively, for 2-pyridineboronic acids, moving away from neutral pH by using either a stronger acid or base can slow the rate of protodeboronation by shifting the equilibrium away from the highly reactive zwitterionic form.[6]

FAQs: Optimizing Suzuki Coupling for Methoxypyridines

1. What is the general catalytic cycle for the Suzuki-Miyaura coupling?

The reaction proceeds through a series of steps involving a palladium catalyst:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the methoxypyridine, forming a palladium(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the product and regenerating the active palladium(0) catalyst.[2][14]

Suzuki_Cycle cluster_0 Catalytic Cycle A Pd(0)L_n B [Ar-Pd(II)L_n-X] A->B Oxidative Addition (+ Ar-X) C [Ar-Pd(II)L_n-Ar'] B->C Transmetalation (+ Ar'B(OR)2 / Base) C->A Reductive Elimination (- Ar-Ar') D Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

2. Which palladium catalyst and ligand combination should I start with?

For methoxypyridyl chlorides, a robust system is needed. For methoxypyridyl bromides, more standard conditions may suffice. The following table provides good starting points.[2]

ElectrophilePalladium Pre-catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Notes
Methoxy-chloro pyridinePd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-110Buchwald ligands are often essential for C-Cl activation.[2]
Methoxy-bromo pyridinePd(PPh₃)₄ (2-5)-Na₂CO₃ (2)DME/H₂O80-90A classic, reliable system for more reactive bromides.[2]
Methoxy-bromo pyridinePdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF100Effective for a broad range of substrates.[2]

3. How do I properly set up and monitor the reaction?

A generalized protocol for screening conditions is provided below.

Experimental Protocol: Suzuki Coupling of a Methoxypyridine

  • Reagent Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add the methoxypyridine halide (1.0 equiv.), the boronic acid or its derivative (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas or in a glovebox, add the palladium pre-catalyst and the ligand.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Track the reaction's progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Separate the organic layer, dry it (e.g., with Na₂SO₄), and concentrate it under reduced pressure.

  • Purification: Purify the crude product, typically by silica gel column chromatography.

4. What are MIDA boronates and why are they useful?

MIDA boronates are boronic acids protected with N-methyliminodiacetic acid. They are highly stable, often crystalline solids that are compatible with chromatography.[8] Under the basic, aqueous conditions of the Suzuki reaction, they slowly hydrolyze to release the active boronic acid. This "slow release" mechanism is particularly beneficial for coupling unstable boronic acids, like 2-pyridyl boronic acids, as it keeps the instantaneous concentration low, thereby suppressing side reactions like protodeboronation.[5][8]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. Protodeboronation.
  • Molander, G. A., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(43), 18002–18014.
  • Molander, G. A., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(43), 18002-18014.
  • Buchwald, S. L., & Billingsley, K. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(21), 3442-3446.
  • Suzuki, A. (2005). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 81(7), 233-246.
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119.
  • Genov, M., & Feringa, B. L. (2007). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. Chemical Communications, (20), 2057-2059.
  • ResearchGate. Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application. Chemical Society Reviews, 43(1), 412-443.
  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?.
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Öcal, N., & Er, M. (2012). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 17(5), 5656-5667.

Sources

avoiding demethylation of 2-methoxypyridines during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Unwanted Demethylation

Welcome to the technical support center for handling 2-methoxypyridines in organic synthesis. This resource is designed to provide you with in-depth troubleshooting guides and frequently asked questions to address the common challenge of demethylation of the 2-methoxy group on a pyridine ring during chemical reactions. As Senior Application Scientists, we have curated this guide to not only offer solutions but also to explain the underlying chemical principles to empower you in your experimental design.

Understanding the Challenge: The Lability of the 2-Methoxy Group

The methoxy group at the 2-position of a pyridine ring is susceptible to cleavage under a variety of reaction conditions, leading to the formation of the corresponding 2-pyridone. This undesired side reaction can significantly lower the yield of the desired product and complicate purification. The propensity for demethylation is attributed to the electronic nature of the pyridine ring, where the nitrogen atom can be protonated or coordinate to a Lewis acid, activating the C2-O bond for nucleophilic attack.

Frequently Asked Questions (FAQs)

Q1: I am observing significant demethylation of my 2-methoxypyridine substrate during a reaction with a strong acid. Why is this happening and what can I do to prevent it?

A1: Strong Brønsted acids like HBr can readily protonate the pyridine nitrogen.[1][2] This protonation enhances the electrophilicity of the pyridine ring and makes the methyl group of the 2-methoxy substituent susceptible to nucleophilic attack by the counter-ion (e.g., Br⁻).[1] This results in the formation of a 2-pyridone and methyl bromide.

Troubleshooting and Solutions:

  • Use a milder acid: If acidic conditions are necessary, consider using a weaker acid or a buffered system to maintain a less acidic pH.

  • Protect the methoxy group: While the methoxy group itself is a protecting group for the phenol, in this context, you might need to consider if an alternative protecting group that is more stable to strong acids would be suitable for your overall synthetic strategy.

  • Alternative synthetic route: If demethylation is persistent, it might be necessary to introduce the methoxy group at a later stage in your synthesis, after the acid-sensitive steps are completed.

Q2: My reaction involves a Lewis acid, and I am seeing my 2-methoxypyridine being converted to 2-pyridone. What is the mechanism, and what are my options?

A2: Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃) are common culprits for the demethylation of aryl methyl ethers, including 2-methoxypyridines.[1] The Lewis acid coordinates to the oxygen atom of the methoxy group, making it a better leaving group. A subsequent nucleophilic attack, often by the halide counter-ion from the Lewis acid, on the methyl group leads to the cleavage of the O-methyl bond.[1][2]

Troubleshooting and Solutions:

  • Choose a milder Lewis acid: The reactivity of Lewis acids varies. Consider using a less potent Lewis acid if your reaction allows for it.

  • Control the stoichiometry: Use the minimum effective amount of the Lewis acid to reduce the extent of the side reaction.

  • Low temperature: Running the reaction at lower temperatures can often minimize demethylation.[1]

Q3: I am using an organometallic reagent (e.g., a Grignard or organolithium reagent) and observing demethylation. I thought these were basic, not acidic. Why is this happening?

A3: While organometallic reagents are strong bases, certain organolithium reagents or the presence of lithium salts can promote demethylation. For instance, lithium salts can act as Lewis acids and coordinate to the pyridine nitrogen or the methoxy oxygen, activating the system towards nucleophilic attack. Some organolithium reagents can also have complex mechanisms involving coordination to the nitrogen, which can facilitate demethylation.

Troubleshooting and Solutions:

  • Change the counter-ion: If possible, consider using an organometallic reagent with a different counter-ion (e.g., a potassium or sodium-based reagent) that may have a lower propensity for Lewis acidic interactions.

  • Use a different base: If the purpose of the organometallic reagent is deprotonation, consider alternative, non-metallic bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP), although even these can sometimes cause issues.[3]

  • Inverse addition: Adding the 2-methoxypyridine solution slowly to the organometallic reagent can sometimes minimize side reactions by keeping the concentration of the substrate low.

Troubleshooting Guides

Guide 1: Demethylation under Nucleophilic Conditions

Unwanted demethylation can also occur under strongly nucleophilic conditions, particularly with certain thiolates or selectrides.

Scenario: A reaction using L-selectride for a reduction is causing demethylation of a 2-methoxypyridine.

Analysis: L-selectride (lithium tri-sec-butylborohydride) is a powerful reducing agent, but it can also act as a source of nucleophilic hydride. The demethylation in this case is proposed to proceed via a nucleophilic attack of the hydride on the methyl group, facilitated by the coordination of the lithium ion to the pyridine nitrogen.[4][5]

Step-by-Step Protocol to Minimize Demethylation:

  • Lower the Reaction Temperature: Perform the reaction at the lowest temperature at which the desired reduction still proceeds at a reasonable rate.

  • Reduce the Equivalents of L-selectride: Use the minimum stoichiometric amount of L-selectride necessary for the primary reaction.

  • Consider an Alternative Reducing Agent: If demethylation persists, explore other reducing agents that are less prone to this side reaction, such as sodium borohydride (if suitable for the desired transformation).

Data Summary: Effect of Reaction Conditions on L-selectride Mediated Demethylation [4]

EntryReducing AgentEquivalentsSolventYield (%) of 4-hydroxypyridine
1L-selectride1THF32
2L-selectride2THF58
3L-selectride3THF87

This table illustrates that a higher equivalence of L-selectride leads to a higher yield of the demethylated product, highlighting the importance of stoichiometry control.

Proactive Strategies: Protecting the 2-Methoxy Group

In situations where demethylation is unavoidable with your desired reaction conditions, a proactive approach of modifying the substrate may be necessary.

Strategy 1: Altering the Electronic Properties of the Pyridine Ring

The susceptibility of the 2-methoxy group to cleavage is intrinsically linked to the electronic properties of the pyridine ring.

Workflow for Assessing the Need for a Modified Substrate:

G start Reaction causes demethylation of 2-methoxypyridine check_conditions Can reaction conditions be modified? (temp, reagent, solvent) start->check_conditions modify_conditions Modify reaction conditions check_conditions->modify_conditions Yes failure Demethylation persists check_conditions->failure No success Demethylation avoided modify_conditions->success consider_alternative Consider alternative synthetic strategy failure->consider_alternative change_substrate Modify the substrate: - Introduce electron-withdrawing groups - Use an alternative protecting group consider_alternative->change_substrate end Successful Synthesis change_substrate->end

Caption: Decision workflow for addressing demethylation.

Explanation of Substrate Modification:

  • Introduction of Electron-Withdrawing Groups: If synthetically feasible, the presence of electron-withdrawing groups on the pyridine ring can decrease the electron density at the nitrogen atom, making it less basic and less likely to be protonated or coordinate to Lewis acids. This can, in turn, reduce the propensity for demethylation.

Strategy 2: Alternative Protecting Groups

While the methoxy group is often used as a protecting group for a hydroxyl function, its lability in this context may necessitate the use of an alternative.

Considerations for Alternative Protecting Groups:

  • Stability: The chosen protecting group must be stable to the reaction conditions that cause the demethylation of the methoxy group.

  • Orthogonality: The protecting group should be removable under conditions that do not affect other functional groups in the molecule.

Example of an Alternative Protecting Group Strategy:

If your reaction involves strongly acidic conditions, a protecting group that is stable to acid but labile to other conditions (e.g., a benzyl group, which can be removed by hydrogenolysis) could be a suitable alternative.

Illustrative Reaction Scheme:

G cluster_0 Standard Route with Demethylation cluster_1 Alternative Protecting Group Strategy A 2-methoxypyridine B [Strong Acid] C 2-pyridone (unwanted) A->C D 2-benzyloxypyridine E [Strong Acid] F 2-benzyloxypyridine (stable) D->F G [H2, Pd/C] H 2-hydroxypyridine F->H

Caption: Comparison of synthetic routes.

References

  • Shiao, M.-J., Ku, W., & Hwu, J. R. Demethylation of methoxypyridines with sodium trimethylsilanethiolate. Heterocycles, 1993, 36(2), 323-328. [Link]
  • Pore, V. S., & Gholap, A. R. Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters, 2015, 17(15), 3858–3861. [Link]
  • Various Authors. What demethylating reagent do you suggest?
  • O-Demethylation.
  • Demethyl
  • Pore, V. S., & Gholap, A. R. Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs.
  • Protecting Groups. Organic Synthesis. [Link]
  • Makino, K., et al. Chemoselective Demethylation of Methoxypyridine.
  • Flow Synthesis of 2-Methylpyridines via α-Methylation.
  • Chemoselective Demethylation of Methoxypyridine. Tokyo University of Science. [Link]
  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
  • Basic Organometallic Reactions. University of Rochester. [Link]
  • Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?

Sources

Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing exothermic reactions in pyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions. The following information is curated to ensure scientific accuracy and offer practical, field-proven insights to help you navigate the challenges of thermal management in these critical reactions.

Section 1: Understanding and Identifying Exothermic Risks in Pyridine Synthesis

Many common and synthetically valuable methods for constructing the pyridine ring are accompanied by significant heat evolution. Failure to anticipate and control these exotherms can lead to reduced yield, increased impurity profiles, and, most critically, hazardous thermal runaway events.[1][2] This section will help you identify which reactions pose the greatest risk and why.

Frequently Asked Questions (FAQs)

Q1: Which pyridine synthesis methods are known to be significantly exothermic?

A1: Several classical and modern pyridine syntheses are notably exothermic. The primary culprits are multi-component reactions where several bond-forming events occur in rapid succession. Key examples include:

  • Hantzsch Pyridine Synthesis: This multi-component reaction involving an aldehyde, a β-ketoester, and a nitrogen source like ammonia or ammonium acetate can be highly exothermic, especially during the initial condensation steps.[1][3][4]

  • Guareschi-Thorpe Synthesis: The condensation of cyanoacetic ester with a ketone in the presence of ammonia can generate a significant exotherm.[5][6][7]

  • Kröhnke Pyridine Synthesis: The reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds, while often proceeding under mild conditions, can still present thermal control challenges, particularly at larger scales.[8][9][10]

  • Chichibabin Pyridine Synthesis: This industrial method, which involves the condensation of aldehydes and ketones with ammonia, often runs at high temperatures and pressures, and managing the reaction exotherm is a critical process parameter.[11]

Q2: What are the primary safety concerns associated with uncontrolled exotherms in pyridine synthesis?

A2: The principal safety concern is thermal runaway , a dangerous situation where the reaction rate increases uncontrollably, leading to a rapid spike in temperature and pressure.[1][12] This can exceed the cooling capacity of the reactor, potentially causing vessel rupture, explosions, or the release of toxic and flammable materials.[1][2] Additionally, some reagents used in pyridine synthesis, such as pyridine itself, are hazardous and require careful handling in well-ventilated areas like fume hoods.[13][14][15][16][17]

Q3: How can I proactively assess the thermal hazard of my specific pyridine synthesis?

A3: A thorough thermal hazard assessment is crucial before attempting a reaction on a larger scale.[2] Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are invaluable.[1] DSC can provide data on the onset temperature of decomposition for your reactants and products, while RC can measure the heat of reaction in real-time under process-like conditions. This data is essential for safe and successful scale-up.[1]

Section 2: Troubleshooting Guide for Common Exotherm-Related Issues

This section addresses specific problems you might encounter during your experiments, providing a systematic approach to troubleshooting.

Issue 1: My reaction temperature is overshooting the set point significantly.

Possible Cause Troubleshooting Action Scientific Rationale
Reagent Addition Rate is Too Fast Implement a semi-batch or continuous feeding strategy for one of the key reactants.[1]Gradual addition controls the rate of heat generation, allowing the cooling system to keep pace. This is especially critical in multi-component reactions like the Hantzsch synthesis.[1]
Insufficient Cooling Capacity Ensure your reactor's cooling system (e.g., jacket, internal coils) is appropriately sized for the calculated heat of reaction.[1][18][19]The rate of heat removal must exceed the rate of heat generation to maintain thermal control. As scale increases, the surface area-to-volume ratio decreases, making heat removal less efficient.[19]
Inadequate Mixing Verify that the agitation speed is sufficient to maintain a homogenous mixture and facilitate efficient heat transfer to the reactor walls.[20]Poor mixing can lead to localized "hot spots" where the reaction accelerates, potentially initiating a thermal runaway.[20][21]

Issue 2: I am observing a significant amount of side products, and my yield is low.

Possible Cause Troubleshooting Action Scientific Rationale
Excessive Reaction Temperature Lower the reaction temperature, even if it requires a longer reaction time.[8] Screen a range of temperatures to find the optimal balance.[9]Many side reactions, such as self-condensation of starting materials or decomposition of products, have higher activation energies than the desired reaction.[9] Running the reaction at a lower temperature can significantly improve selectivity.[8]
Reaction Runaway on a Micro-Scale Use a more dilute solution to increase the thermal mass of the reaction mixture.[1]The solvent acts as a heat sink, absorbing the energy released during the reaction and moderating the temperature increase.[1]
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants. An excess of one reactant can favor side reactions.[8]In reactions like the Kröhnke synthesis, an imbalance in reactants can lead to the accumulation of intermediates or favor undesired pathways like Michael addition without subsequent cyclization.[8]
Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Start Exotherm Management Issue (e.g., Temp Overshoot, Low Yield) Check_Addition Is Reagent Addition Controlled? Start->Check_Addition Check_Cooling Is Cooling System Adequate? Check_Addition->Check_Cooling Yes Solution_Slow_Add Implement Semi-Batch or Continuous Feed Check_Addition->Solution_Slow_Add No Check_Temp Is Reaction Temperature Optimized? Check_Cooling->Check_Temp Yes Solution_Improve_Cooling Enhance Heat Removal (e.g., Larger Jacket, External Loop) Check_Cooling->Solution_Improve_Cooling No Check_Mixing Is Agitation Sufficient? Check_Temp->Check_Mixing Yes Solution_Optimize_Temp Lower Set Point & Screen Temperatures Check_Temp->Solution_Optimize_Temp No Solution_Improve_Mixing Increase Agitation Speed or Use Baffled Reactor Check_Mixing->Solution_Improve_Mixing No End Problem Resolved Check_Mixing->End Yes Solution_Slow_Add->End Solution_Improve_Cooling->End Solution_Optimize_Temp->End Solution_Improve_Mixing->End Flow_Chemistry_Workflow ReagentA Reagent A Syringe Pump Mixer T-Mixer ReagentA->Mixer ReagentB Reagent B Syringe Pump ReagentB->Mixer Reactor Heated/Cooled Flow Reactor Coil Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: A typical experimental setup for performing pyridine synthesis in a continuous flow system.

Procedure Outline:

  • Prepare separate stock solutions of the reactants in a suitable solvent.

  • Using syringe pumps, deliver the reactant streams at controlled flow rates to a T-mixer.

  • The combined stream immediately enters a temperature-controlled flow reactor (e.g., a heated or cooled coil). The residence time in the reactor is determined by the coil volume and the total flow rate.

  • The reaction mixture exits the reactor, passes through a back-pressure regulator (to maintain a single-phase flow if necessary), and is collected for analysis and purification.

  • By adjusting flow rates and reactor temperature, the reaction can be rapidly optimized for both yield and safety.

Section 4: References

  • Benchchem. (n.d.). Technical Support Center: Kröhnke Pyyridine Synthesis. Retrieved from

  • Benchchem. (n.d.). Troubleshooting low yield in Kröhnke pyridine synthesis. Retrieved from

  • Wikipedia. (2023). Kröhnke pyridine synthesis. Retrieved from

  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis. Retrieved from

  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Retrieved from

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selection of protecting groups for the ketone in 1-(2-Methoxypyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Protecting Groups for 1-(2-Methoxypyridin-3-yl)ethanone

Welcome to the technical support center for synthetic chemists. This guide provides in-depth information on the selection and application of protecting groups for the ketone functionality in this compound. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges in multi-step syntheses involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the ketone group in this compound?

A1: The ketone in this compound is susceptible to attack by various nucleophiles and reducing agents. In a multi-step synthesis, other functional groups on the molecule or reaction partners might require conditions that would undesirably alter the ketone. For example, if you intend to perform a reaction that requires a strong nucleophile like a Grignard reagent or a strong reducing agent like lithium aluminum hydride, the ketone will react if left unprotected.[1][2][3] Protecting the ketone masks its reactivity, allowing you to perform chemical transformations on other parts of the molecule selectively.[4] Once the desired transformations are complete, the protecting group can be removed to regenerate the ketone. This strategy is crucial for achieving chemoselectivity in complex organic syntheses.[2]

Q2: What are the key considerations when choosing a protecting group for the ketone in this specific molecule?

A2: The presence of the 2-methoxypyridine ring introduces specific chemical sensitivities that must be considered. The pyridine nitrogen is basic and can be protonated under acidic conditions, potentially altering the reactivity of the ring or leading to unwanted side reactions. The methoxy group can also be sensitive to strongly acidic conditions. Therefore, the ideal protecting group should be:

  • Stable to the reaction conditions required for subsequent synthetic steps.

  • Introduced under mild conditions that do not affect the methoxypyridine ring.

  • Removable under conditions that are also mild and chemoselective, leaving the rest of the molecule, including the methoxypyridine moiety, intact.

Q3: What are the most common and effective protecting groups for the ketone in this compound?

A3: The most widely used and effective protecting groups for ketones, in general, are acetals (also known as ketals when derived from a ketone).[1][3][5] For this particular substrate, cyclic acetals are highly recommended due to their enhanced stability compared to acyclic acetals.[2][5] The most common choices are:

  • 1,3-Dioxolanes (formed with ethylene glycol)

  • 1,3-Dioxanes (formed with 1,3-propanediol)

These groups are stable in neutral to strongly basic environments and are resistant to nucleophiles and hydride reagents, making them excellent choices for reactions involving organometallics or strong reducing agents.[3][5][6]

Troubleshooting Guides

Issue 1: Incomplete Protection of the Ketone

Symptom: TLC or NMR analysis of the reaction mixture shows the presence of a significant amount of starting material, this compound, after the protection step.

Possible Causes & Solutions:

  • Insufficient Removal of Water: Acetal formation is a reversible equilibrium reaction that produces water as a byproduct.[7] Failure to remove this water will drive the equilibrium back towards the starting materials.

    • Solution: Use a Dean-Stark apparatus to azeotropically remove water during the reaction.[8] Alternatively, add a chemical water scavenger such as molecular sieves or trialkyl orthoformates.[8][9]

  • Inadequate Acid Catalyst: While strong acids can be problematic due to the pyridine nitrogen, a catalytic amount of a mild acid is necessary to protonate the carbonyl oxygen and facilitate nucleophilic attack by the diol.[10][11]

    • Solution: Use a catalytic amount of a milder acid catalyst such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS).[5] These provide sufficient acidity to promote the reaction without causing significant side reactions with the methoxypyridine ring.

  • Steric Hindrance: While not a major issue for this substrate, highly substituted ketones can react more slowly.

    • Solution: Increase the reaction time or use a less sterically hindered diol, if possible.

Issue 2: Unwanted Side Reactions During Protection

Symptom: Formation of unexpected byproducts is observed during the protection step.

Possible Causes & Solutions:

  • Excessively Strong Acid: Strong mineral acids like HCl or H₂SO₄ can protonate the pyridine nitrogen, potentially leading to undesired reactions or decomposition.[12]

    • Solution: As mentioned above, switch to a milder acid catalyst like p-TsOH or PPTS.[5]

  • High Reaction Temperature: Elevated temperatures in the presence of acid could potentially lead to ether cleavage of the methoxy group, although this is less likely under typical acetal formation conditions.

    • Solution: Run the reaction at the lowest effective temperature, typically the reflux temperature of the solvent used for azeotropic water removal (e.g., toluene).

Issue 3: Difficulty in Deprotecting the Acetal

Symptom: The acetal protecting group is resistant to removal, or the deprotection conditions lead to decomposition of the desired product.

Possible Causes & Solutions:

  • Deprotection Conditions are Too Mild: Insufficient acid or water will result in a slow or incomplete reaction.

    • Solution: While strong acids should be avoided, a sufficient amount of a mild acid in the presence of water is required for hydrolysis.[5][13] A common method is using a catalytic amount of acid in a mixture of an organic solvent and water.[5]

  • Deprotection Conditions are Too Harsh: Strong acids can damage the methoxypyridine ring or other sensitive functional groups.

    • Solution: A variety of mild deprotection methods have been developed. These include:

      • Catalytic pyridinium tosylate (PPTS) or HCl in a mixture of water and an organic solvent.[5]

      • Using a catalytic amount of iodine in acetone, which proceeds under neutral conditions.[8][9][14]

      • Employing Lewis acids like erbium(III) triflate (Er(OTf)₃) in wet nitromethane.[8]

Experimental Protocols

Protocol 1: Protection of this compound as a 1,3-Dioxolane

This protocol details the formation of the ethylene ketal, a common and robust protecting group.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Fit the reaction flask with a Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the protected ketone.

Protocol 2: Deprotection of the 1,3-Dioxolane Protecting Group

This protocol describes the removal of the ethylene ketal under mild acidic conditions.

Step-by-Step Methodology:

  • Dissolve the protected ketone (1.0 eq) in a mixture of acetone and water (e.g., a 4:1 ratio).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 eq).

  • Stir the mixture at room temperature or gently heat to 40-50 °C.

  • Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Once the reaction is complete, neutralize the catalyst by adding a small amount of solid sodium bicarbonate.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the deprotected ketone.

Data Presentation

Table 1: Comparison of Common Acetal Protecting Groups for Ketones

Protecting GroupDiol ReagentTypical Protection ConditionsTypical Deprotection ConditionsStability Profile
1,3-Dioxolane Ethylene GlycolCat. p-TsOH, Toluene, reflux (Dean-Stark)Aqueous acid (e.g., HCl, H₂SO₄, PPTS)Stable to bases, nucleophiles, and reducing agents.[5][15] Labile to acid.
1,3-Dioxane 1,3-PropanediolCat. p-TsOH, Toluene, reflux (Dean-Stark)Aqueous acid (generally more stable to hydrolysis than 1,3-dioxolanes)Stable to bases, nucleophiles, and reducing agents.[5][15] Labile to acid.
1,3-Dithiolane 1,2-EthanedithiolCat. Lewis acid (e.g., BF₃·OEt₂) or protic acidHeavy metal salts (e.g., HgCl₂) or oxidizing agentsStable to both acidic and basic conditions.[2][16] Offers an alternative deprotection strategy.

Visualizations

Logical Workflow for Protecting Group Selection

G cluster_0 Protecting Group Strategy A Identify Target Molecule: This compound B Define Subsequent Reaction Conditions A->B Consider... C Select Potential Protecting Groups (e.g., Acetals, Thioacetals) B->C Based on... D Evaluate Compatibility with Methoxypyridine Ring C->D Assess... E Choose Optimal Protecting Group D->E Based on stability & ease of removal F Experimental Validation: Protection & Deprotection E->F Proceed to...

Caption: Decision workflow for selecting a suitable protecting group.

Generalized Acetal Protection and Deprotection Cycle

G Ketone This compound Protection Protection Ketone->Protection ProtectedKetone Protected Ketone (Acetal) Reaction Perform Desired Chemical Transformation ProtectedKetone->Reaction Deprotection Deprotection ProtectedKetone->Deprotection Reaction->ProtectedKetone Molecule with new functionality Deprotection->Ketone + H₂O, H⁺ Protection->ProtectedKetone + Diol, H⁺ - H₂O

Caption: The cycle of protection, reaction, and deprotection.

References

  • 17.8: Acetals as Protecting Groups - Chemistry LibreTexts
  • Acetals as protecting groups - Química Organica.org
  • Acetal Protecting Group & Mechanism – Total Synthesis
  • Pyridine elaboration through organometallic intermediates: regiochemical control and completeness - Chemical Society Reviews (RSC Publishing)
  • Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps
  • Protecting group - Wikipedia
  • Reaction of organometallic reagents with pyridinium ions | The Journal of Organic Chemistry
  • Pyridine elaboration through organometallic intermediates: regiochemical control and completeness - Chemical Society Reviews (RSC Publishing) DOI:10.1039/B706241A
  • Pyridines
  • Dimethyl Acetals - Organic Chemistry Portal
  • Organometallic Complexes of Pyridines and Benzannul
  • Acetal and Ketal Form
  • 2-methoxypyridine (1628-89-3) | Trusted Bulk Distributor - Chemical Bull
  • 1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal
  • Exploring 2-Methoxypyridine: Properties, Applic
  • 10.4: Acetals and Ketals - Chemistry LibreTexts
  • Acetal - Wikipedia
  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PubMed Central
  • Formation and Reactions of Acetals - Chemistry Steps
  • troubleshooting acetal deprotection in the presence of sensitive functional groups - Benchchem
  • Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones - JoVE
  • Protecting Groups - Organic Chemistry - Jack Westin
  • 20.11 Protecting Groups of Aldehydes - Chemistry LibreTexts
  • 2-Methoxypyridine | 1628-89-3 - ChemicalBook
  • 2‐Methoxy Pyridine - ResearchG
  • Protecting Groups – A Necessary Evil? - CHEMISTRY 1000
  • Carbonyl Protecting Groups - Stability - Organic Chemistry Portal
  • This compound - MySkinRecipes
  • Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.
  • 1. wo2001007410 - process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl)
  • US20150133671A1 - The Process For Preparing a Ketosulfone Derivative - Google P
  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals - MDPI
  • A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - MDPI

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Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Methoxypyridine Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers navigating the complexities of cross-coupling reactions with 2-methoxypyridine substrates. This guide is designed to provide practical, field-proven insights and troubleshooting strategies to overcome common challenges encountered in the lab. The inherent electronic properties of 2-substituted pyridines present unique hurdles, but with careful catalyst selection and condition optimization, these versatile building blocks can be successfully employed in a wide range of synthetic applications.

Frequently Asked Questions (FAQs)

Q1: Why are 2-methoxypyridine substrates considered "challenging" in cross-coupling reactions?

This is a well-documented issue often referred to as the "2-Pyridyl Problem"[1]. The primary challenges stem from two main factors:

  • Catalyst Inhibition: The nitrogen lone pair on the pyridine ring can coordinate strongly to the palladium catalyst center. This coordination can inhibit key steps in the catalytic cycle, such as oxidative addition or reductive elimination, effectively "poisoning" the catalyst and slowing or halting the reaction.

  • Electronic Effects: The 2-methoxy group is an electron-donating group, which increases the electron density of the pyridine ring. In the case of coupling a 2-methoxy-halopyridine (electrophile), this increased electron density can make the crucial oxidative addition step slower and more difficult compared to reactions with electron-deficient aryl halides[2][3].

Q2: What is the most critical factor for success when working with these substrates?

Undoubtedly, the choice of ligand is the single most important parameter. Because of the challenges mentioned above, standard ligands like triphenylphosphine (PPh₃) are often ineffective. Success hinges on using ligands that can accelerate the catalytic cycle and prevent catalyst inhibition. The ideal ligands for this purpose are typically:

  • Sterically Hindered (Bulky): Bulky ligands promote the formation of highly active, low-coordinate palladium complexes (L-Pd(0)), which are essential for efficient oxidative addition[3][4].

  • Electron-Rich: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the C-X bond (where X is a halide or triflate)[4][5].

Modern biaryl phosphine ligands, often called "Buchwald ligands" (e.g., SPhos, RuPhos, XPhos), and bulky N-heterocyclic carbenes (NHCs) are designed with these principles in mind and are frequently the top choice for these challenging couplings[4][6].

Q3: Which cross-coupling reaction is best suited for forming a C-C bond with a 2-methoxypyridine?

The "best" reaction depends on the available coupling partner and functional group tolerance. Here's a quick comparison:

  • Suzuki-Miyaura Coupling: Highly versatile due to the stability and commercial availability of boronic acids. However, 2-pyridyl boronic acids themselves can be unstable[1][7]. It is often more reliable to use the 2-methoxypyridine as the halide partner and the other arene as the boronic acid.

  • Negishi Coupling: Uses organozinc reagents, which are highly reactive and tolerate a wide range of functional groups[6]. This is an excellent choice for complex substrates and can be very effective for coupling 2-halopyridines[8][9].

  • Stille Coupling: Employs organotin reagents that are stable to air and moisture but are highly toxic, which is a significant drawback[10][11].

  • Kumada Coupling: Utilizes highly reactive Grignard reagents. This limits its use to substrates lacking sensitive functional groups like esters or ketones due to the basic and nucleophilic nature of the Grignard reagent[12][13].

For general C(sp²)–C(sp²) bond formation with good functional group tolerance, the Suzuki-Miyaura and Negishi couplings are often the most robust starting points.

Troubleshooting Guide

Problem 1: Low to No Product Yield

You've set up your reaction with a 2-methoxy-5-bromopyridine and an arylboronic acid, but after several hours, TLC or LC-MS analysis shows only starting materials.

start Low/No Yield Observed q1 Is the Catalyst System Active? start->q1 q2 Is the Ligand Appropriate? q1->q2 Yes sol1a Use a modern precatalyst (e.g., Buchwald G4, PEPPSI). Ensures efficient generation of active Pd(0). q1->sol1a No sol1b Ensure rigorous inert atmosphere (N2/Ar). Degas solvents thoroughly. Pd(0) is oxygen-sensitive. q1->sol1b Unsure q3 Are Reagents & Conditions Optimal? q2->q3 Yes sol2 Switch to a bulky, electron-rich ligand. (e.g., SPhos, RuPhos, P(tBu)3) q2->sol2 No sol3a Screen different bases (e.g., K3PO4, Cs2CO3, K2CO3). Base strength is critical. q3->sol3a Unsure sol3b Verify reagent purity & stability. (e.g., boronic acid decomposition) q3->sol3b Reagents OK sol1a->q2 sol1b->q2 sol2->q3 G Pd0 L-Pd(0) OA Oxidative Addition (Ar-X) Pd0->OA 1 PdII_A L-Pd(II)-Ar(X) TM Transmetalation (Ar'-M) PdII_A->TM 2 PdII_B L-Pd(II)-Ar(Ar') RE Reductive Elimination PdII_B->RE 3 OA->PdII_A 1 TM->PdII_B 2 Side1 Homocoupling TM->Side1 O2, excess reagent Side2 Protodeboronation TM->Side2 H2O, base RE->Pd0 3 Product Product (Ar-Ar') RE->Product

Caption: Palladium catalytic cycle showing points where side reactions can occur.

  • Cause A: Homocoupling (Glaser-Hay or others).

    • Explanation: This is particularly common in copper-co-catalyzed Sonogashira reactions, where oxygen promotes the dimerization of the terminal alkyne (Glaser coupling).[14][15] In Suzuki and Stille couplings, homocoupling of the organometallic reagent can also occur, often driven by trace oxygen or suboptimal reaction conditions.[16]

    • Solution:

      • Rigorous Inert Atmosphere: The most critical step is to thoroughly degas all solvents and reagents and maintain a strict inert (Argon or Nitrogen) atmosphere throughout the reaction.[14] Use Schlenk techniques or a glovebox.

      • Minimize Copper (for Sonogashira): Reduce the loading of the Cu(I) co-catalyst to minimize the rate of the homocoupling side reaction.[14]

      • Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the organometallic partner, but avoid large excesses which can favor side reactions.

  • Cause B: Protodeboronation (Suzuki Coupling).

    • Explanation: The boronic acid C-B bond can be cleaved by water or base before it has a chance to transmetalate to the palladium center. This is more common with electron-rich or sterically hindered boronic acids and at elevated temperatures.

    • Solution:

      • Use a More Stable Boron Reagent: Consider using potassium trifluoroborate salts (ArBF₃K) or MIDA boronates. These are generally more stable to premature protodeboronation under basic conditions than the corresponding boronic acids.[2]

      • Optimize Base and Temperature: Use the mildest base and lowest temperature that still afford a reasonable reaction rate. Sometimes a weaker base like K₂CO₃ is preferable to a stronger one if protodeboronation is an issue.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Methoxy-5-bromopyridine

This protocol is a robust starting point and may require optimization for different coupling partners.

Reagents & Equipment:

  • 2-Methoxy-5-bromopyridine (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • SPhos Pd G4 Precatalyst (2 mol %)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv), finely ground and dried

  • Anhydrous 1,4-Dioxane and Degassed Water

  • Schlenk flask or reaction vial with a stir bar, septum, and inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the 2-methoxy-5-bromopyridine, arylboronic acid, K₃PO₄, and the SPhos Pd G4 precatalyst.[17]

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with inert gas three times to ensure a completely oxygen-free environment.[18]

  • Solvent Addition: Through the septum, add anhydrous, degassed 1,4-dioxane, followed by degassed water via syringe to create a typical 4:1 to 10:1 dioxane:water mixture.[17] The final concentration should be around 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

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  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
  • Organic Chemistry Portal. (n.d.). Kumada Coupling. Organic Chemistry Portal. [Link]
  • Journal of the American Chemical Society. (2008). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. J. Am. Chem. Soc., 130(21), 6686–6687. [Link]
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
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  • ResearchGate. (n.d.). Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes.
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  • Chemistry LibreTexts. (2023).
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  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]
  • ACS Publications. (2005). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews. [Link]
  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. SDDC. [Link]
  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

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Technical Support Guide: Workup & Troubleshooting for Reactions Involving 1-(2-Methoxypyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Applications Science Team

This guide provides in-depth technical support for researchers, chemists, and drug development professionals working with 1-(2-methoxypyridin-3-yl)ethanone. As a key intermediate in the synthesis of pharmaceuticals like kinase inhibitors, its effective handling and purification are critical for successful downstream applications.[1] This document moves beyond standard protocols to address the specific chemical nuances of this reagent, focusing on troubleshooting common issues encountered during reaction workup.

Part 1: Core Principles of Workup Design

The primary challenge in designing a workup for reactions involving this compound stems from its dual chemical nature:

  • The Basic Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic (pKa of the conjugate acid is ~5.2) and can be protonated by acids. This property is highly useful for purification, as it allows for the separation of the compound from non-basic impurities. A mild acidic wash can pull basic byproducts or unreacted starting materials into the aqueous phase.[2]

  • The Acid-Labile 2-Methoxy Group: The methoxy group at the 2-position of the pyridine ring is susceptible to hydrolysis under strongly acidic conditions, which can lead to the formation of the corresponding 2-pyridone derivative.[3][4] This is often an undesired side reaction that can complicate purification and reduce yield.

Therefore, the ideal workup strategy is a balancing act: leveraging the basicity of the pyridine nitrogen for purification while carefully controlling conditions to prevent the hydrolysis of the methoxy group.

Part 2: Standard Aqueous Workup Protocol

This protocol provides a general, robust starting point for the workup of reactions where this compound or its derivative is the target product.

Step-by-Step Methodology:

  • Reaction Quenching:

    • Once the reaction is deemed complete by TLC, LC-MS, or another appropriate method, cool the reaction mixture to room temperature or 0 °C if the quench is expected to be exothermic.

    • Slowly add a quenching agent. For most reactions, this will be deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Saturated NH₄Cl is mildly acidic and is an excellent choice for neutralizing basic reagents without employing strong acids.[5]

  • Solvent Removal (If Applicable):

    • If the reaction was conducted in a water-miscible solvent such as THF, dioxane, or acetonitrile, it is highly advisable to remove the bulk of the solvent under reduced pressure (rotoevaporation) before proceeding with the extraction.[5] This will prevent partitioning issues and reduce the likelihood of emulsion formation.

  • Liquid-Liquid Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add an appropriate organic extraction solvent. Ethyl acetate (EtOAc) and dichloromethane (DCM) are common first choices due to their polarity and ease of removal.

    • Add deionized water or brine to dissolve inorganic salts and facilitate phase separation.

    • Shake the funnel vigorously, ensuring to vent frequently. Allow the layers to separate.

    • Drain the organic layer. Re-extract the aqueous layer 2-3 times with fresh organic solvent to ensure complete recovery of the product.

  • Washing the Combined Organic Layers:

    • Neutral Wash: Wash the combined organic extracts with brine (saturated aq. NaCl). This helps to remove residual water and break up minor emulsions.

    • (Optional) Mild Acidic Wash: To remove basic impurities (e.g., pyridine, triethylamine), a wash with a mild acid may be employed. CAUTION: This step carries the risk of protonating the desired product and pulling it into the aqueous layer, or causing hydrolysis.

      • Recommended: Saturated aqueous NH₄Cl or 1-5% aqueous citric acid.

      • Avoid: Strong acids like 1M HCl unless product stability has been confirmed.

      • Crucial Checkpoint: Always test the pH of the acidic aqueous layer before discarding. If it is acidic and you suspect product loss, neutralize this layer with NaHCO₃ or a mild base and re-extract with an organic solvent.

    • Bicarbonate Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any acidic residues.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude material can then be purified by a suitable method, most commonly flash column chromatography on silica gel.

Part 3: Troubleshooting Guide (Q&A Format)

Question: My product seems to have disappeared after an acidic wash. Where did it go and how can I recover it?

Answer: Your product, containing a basic pyridine nitrogen, has likely been protonated by the acid, forming a water-soluble salt. It is now in the acidic aqueous layer you set aside.

  • Causality: The lone pair on the pyridine nitrogen readily accepts a proton (H⁺) from the acidic solution, forming a pyridinium salt. This ionic character dramatically increases its solubility in water.

  • Solution:

    • Take the acidic aqueous layer you washed your organic phase with.

    • Cool it in an ice bath to manage any potential exotherm.

    • Slowly add a base, such as saturated sodium bicarbonate solution or 1M sodium hydroxide, while stirring until the pH is neutral or slightly basic (pH 7-9). You can check the pH with litmus paper.

    • This deprotonates the pyridinium salt, returning it to its neutral, organic-soluble form.

    • Extract this basified aqueous layer multiple times (3x) with ethyl acetate or dichloromethane.

    • Combine these new organic extracts, dry them with Na₂SO₄, and concentrate to recover your product.

Question: After the workup, I see a new, more polar spot on my TLC plate that wasn't there before. What is it?

Answer: This is a classic sign of hydrolysis of the 2-methoxy group to the corresponding 2-pyridone.

  • Causality: The 2-methoxy group on a pyridine ring can be susceptible to cleavage under acidic conditions, especially with heat.[3][4] The resulting hydroxyl group exists in equilibrium with its tautomeric form, the 2-pyridone, which is significantly more polar due to the amide-like character and hydrogen bonding capability.

  • Solution & Prevention:

    • Purification: You will likely need to separate this more polar byproduct using column chromatography.

    • Prevention: In future experiments, completely avoid strong acidic washes. Use only saturated NH₄Cl or even just water and brine washes. Ensure the reaction is not quenched with a strong acid while hot.

Question: I'm struggling with a persistent emulsion during the extraction. How can I resolve this?

Answer: Emulsions are common when working with pyridine-containing compounds, which can act as surfactants.

  • Causality: Emulsions are colloidal suspensions of one immiscible liquid in another, stabilized by a third component (in this case, potentially your product or a basic byproduct).

  • Solutions:

    • Add Brine: Add a significant amount of saturated aqueous NaCl (brine). The increased ionic strength of the aqueous phase often disrupts the emulsion and forces phase separation.

    • Dilute: Dilute the organic layer with more of the extraction solvent.

    • Filter: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the droplets.

    • Patience: Sometimes, simply letting the separatory funnel sit undisturbed for an extended period (15-60 minutes) will allow the layers to separate.

    • Centrifugation: If the scale is small enough, transferring the mixture to centrifuge tubes and spinning for a few minutes is a very effective method.

Question: My final product streaks badly on the TLC plate and NMR shows contamination with pyridine or triethylamine.

Answer: This indicates the presence of residual basic impurities. Streaking on a silica gel TLC plate is a common sign of a basic compound interacting strongly with the acidic silica.[2]

  • Causality: The basic impurities were not fully removed during the aqueous workup. This may be because an acidic wash was skipped to protect the methoxy group, or the wash was not efficient enough.

  • Solutions:

    • Copper Sulfate Wash: A highly effective method for removing pyridine is to re-dissolve your crude product in an organic solvent and wash it with a 10% aqueous copper (II) sulfate (CuSO₄) solution.[2][5] The copper complexes with the pyridine, pulling it into the aqueous layer, which often turns a distinct purple or deep blue color.[5] This method is generally milder than a strong acid wash.

    • Co-evaporation: Residual pyridine can sometimes be removed by repeatedly dissolving the product in a high-boiling non-polar solvent like toluene and concentrating it under reduced pressure.[2]

    • Chromatography with Amine: If you must purify by column chromatography, you can add a small amount of triethylamine (~0.5-1%) to your eluent system. This deactivates the acidic sites on the silica gel, preventing streaking of your basic product and allowing for better separation from non-basic impurities.

Part 4: Frequently Asked Questions (FAQs)

  • FAQ 1: What are the best solvents for extracting this compound?

    • Ethyl acetate (EtOAc) and dichloromethane (DCM) are excellent choices. Diethyl ether can also be used, but be aware that pyridinium salts can sometimes have slight solubility in ether.

  • FAQ 2: How can I effectively remove high-boiling point solvents like DMF or DMSO?

    • The best method is to dilute the reaction mixture significantly with your extraction solvent (e.g., EtOAc) and then wash repeatedly with large volumes of water (5-10 times).[5] For every 5 mL of DMF or DMSO, use at least 5 x 10 mL of water for washing.[5] A final wash with brine will help remove the last traces of water from the organic layer.

  • FAQ 3: When should I absolutely avoid an acidic wash?

    • Avoid any acidic wash if your molecule contains other highly acid-sensitive functional groups (e.g., acetals, ketals, Boc-protecting groups, silyl ethers). In these cases, rely on neutral water/brine washes and purification by chromatography to remove basic impurities.

Part 5: Data & Visualization

Table 1: Summary of Recommended Aqueous Wash Reagents
ReagentConcentrationPurpose & Key Considerations
Deionized WaterN/AGeneral washing, removal of water-soluble components.
Brine (Sat. aq. NaCl)SaturatedRemoves bulk water from the organic layer, helps break emulsions.
Sat. aq. NH₄ClSaturatedRecommended Mild Acid. Neutralizes bases, quenches reactions. Low risk of hydrolysis.[5]
1-5% Citric Acid1-5% w/vAlternative mild acid. Good for removing basic impurities.
Sat. aq. NaHCO₃SaturatedMild base. Used to neutralize acidic washes or remove acidic impurities.
10% aq. CuSO₄10% w/vSpecifically for removing pyridine and some other amine impurities via complexation.[2][5]
Dilute HCl (e.g., 1M)~1 MUse with Extreme Caution. High risk of product loss to the aqueous layer and hydrolysis of the 2-methoxy group.[3]
Diagram 1: Workup & Troubleshooting Decision Workflow

Workup_Troubleshooting start Reaction Complete quench Quench Reaction (e.g., with sat. NH4Cl) start->quench extract Extract with Organic Solvent (e.g., EtOAc) quench->extract emulsion_check Emulsion Formed? extract->emulsion_check wash_brine Wash with Brine check_impurities Are there basic impurities (e.g., Pyridine, TEA)? wash_brine->check_impurities acid_wash Perform Mild Acidic Wash (e.g., sat. NH4Cl or 10% CuSO4) check_impurities->acid_wash Yes dry_concentrate Dry (Na2SO4) & Concentrate check_impurities->dry_concentrate No check_product_loss Check pH of acidic aqueous layer. Is product loss suspected? acid_wash->check_product_loss recover_product Basify Aqueous Layer (pH 8-9) & Re-extract check_product_loss->recover_product Yes check_product_loss->dry_concentrate No recover_product->dry_concentrate Combine with main organic layer purify Purify Crude Product (e.g., Column Chromatography) dry_concentrate->purify end Pure Product purify->end emulsion_check->wash_brine No break_emulsion Break Emulsion: 1. Add Brine 2. Filter through Celite® emulsion_check->break_emulsion Yes break_emulsion->wash_brine

Caption: Decision workflow for workup and troubleshooting.

References

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Williams College.
  • Process for the production of 2-hydroxypyridine. (1990). U.S. Patent No. US4942239A.
  • 1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one. (n.d.). PubChem.
  • What is best method to remove pyridine from a reaction mixture? (2014). ResearchGate.
  • This compound. (n.d.). MySkinRecipes.
  • 2-Methoxy Pyridine. (n.d.). ResearchGate.
  • Chemical Properties of Ethanone, 1-(2-pyridinyl)- (CAS 1122-62-9). (n.d.). Cheméo.
  • Sarpong, R., et al. (2008). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. Organic Letters, 10(5), 757–760.
  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (2012). Bioorganic & Medicinal Chemistry Letters, 22(21), 6646-6650.

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Technical Support Center: Preventing Byproduct Formation in Palladium-Catalyzed Amination of Methoxypyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenges encountered during the palladium-catalyzed amination of methoxypyridines. Our focus is on understanding and preventing the formation of common and substrate-specific byproducts to ensure the successful synthesis of your target aminomethoxypyridines.

Introduction: The Challenge of Aminating Methoxypyridines

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, which are crucial in a vast array of pharmaceuticals and functional materials.[1] However, the unique electronic properties of methoxypyridine substrates present a distinct set of challenges. The electron-donating nature of the methoxy group can influence the reactivity of the pyridine ring, while the pyridine nitrogen itself can coordinate with the palladium catalyst, leading to catalyst deactivation and the formation of unwanted byproducts.[2] This guide will provide a systematic approach to troubleshooting these issues, grounded in mechanistic principles and supported by experimental evidence.

Troubleshooting Guide: A Mechanistic Approach to Problem-Solving

This section is organized in a question-and-answer format to directly address the issues you may be facing in the lab.

Issue 1: Low or No Conversion of the Starting Halomethoxypyridine

Question: My reaction has stalled, and I'm recovering a significant amount of my starting halomethoxypyridine. What are the likely causes and how can I address them?

Answer: Low or no conversion in the amination of methoxypyridines often points to issues with the catalytic cycle, primarily catalyst inhibition or inefficient oxidative addition.

Root Causes & Solutions:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[2] This is particularly problematic with less sterically hindered pyridines.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos, BrettPhos) and Hartwig groups are designed to create a sterically hindered coordination sphere around the palladium, which disfavors coordination with the pyridine nitrogen.[3][4] N-heterocyclic carbene (NHC) ligands are also an excellent choice due to their strong σ-donating properties.[3]

  • Inefficient Oxidative Addition: Aryl chlorides are generally less reactive than the corresponding bromides or iodides, making the initial oxidative addition step of the Pd(0) catalyst to the C-X bond the rate-limiting step.[3]

    • Solution: If possible, switch to the analogous bromomethoxypyridine or iodomethoxypyridine. For chloromethoxypyridines, the use of highly active pre-catalysts such as Buchwald's G2, G3, or G4 pre-catalysts in combination with bulky biarylphosphine ligands is recommended.[5] Increasing the reaction temperature can also promote oxidative addition.

  • Poorly Soluble Base: The base plays a crucial role in the deprotonation of the amine to form the palladium-amido complex. If the base has poor solubility in the reaction solvent, its effectiveness is significantly reduced, leading to a stalled reaction.[3][6]

    • Solution: Ensure vigorous stirring. Consider switching to a solvent that better solubilizes the base. For example, while toluene is a common solvent, ethereal solvents like 1,4-dioxane or THF might be better choices for certain bases. Alternatively, using a soluble organic base like DBU in combination with an inorganic base can be effective.[5]

Troubleshooting Workflow for Low Conversion

start Low Conversion of Halomethoxypyridine check_ligand Is a bulky, electron-rich ligand being used? start->check_ligand change_ligand Switch to a Buchwald (e.g., XPhos, RuPhos) or NHC ligand. check_ligand->change_ligand No check_halide Is the starting material a chloropyridine? check_ligand->check_halide Yes change_ligand->check_halide change_halide If possible, switch to the corresponding bromo- or iodopyridine. check_halide->change_halide Yes use_precatalyst Use a highly active pre-catalyst (e.g., G3/G4) and consider increasing temperature. check_halide->use_precatalyst Chloride is necessary check_base Is the base poorly soluble in the solvent? check_halide->check_base No change_halide->check_base use_precatalyst->check_base change_solvent_base Screen alternative solvents (e.g., dioxane, THF) or use a more soluble base. check_base->change_solvent_base Yes success Improved Conversion check_base->success No, consider other issues change_solvent_base->success

Caption: Troubleshooting decision tree for low conversion.

Issue 2: Formation of Hydrodehalogenation Byproduct

Question: I am observing a significant amount of the corresponding methoxypyridine (without the halogen) as a byproduct. What is causing this, and how can I minimize it?

Answer: Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common and often frustrating side reaction in palladium-catalyzed cross-coupling reactions.[7][8]

Root Causes & Solutions:

  • Presence of Water: Trace amounts of water can act as a proton source, leading to the formation of the hydrodehalogenated product.[8]

    • Solution: Ensure all reagents, solvents, and glassware are rigorously dried. Use anhydrous and degassed solvents.

  • β-Hydride Elimination: This is a common pathway for hydrodehalogenation, especially with primary amines. After formation of the palladium-amido complex, if there is a β-hydrogen on the amine, it can be eliminated to form a palladium-hydride species, which then reductively eliminates with the aryl group to give the hydrodehalogenated product.[7]

    • Solution: The choice of ligand is critical here. Bulky, electron-rich ligands can accelerate the rate of reductive elimination of the desired product, outcompeting β-hydride elimination. Screening a panel of ligands is often the most effective strategy.[6]

  • Base-Induced Decomposition: In some cases, strong bases can promote side reactions that lead to the formation of species that facilitate hydrodehalogenation.

    • Solution: If you suspect the base is contributing to this side reaction, consider switching to a weaker base such as K₃PO₄ or Cs₂CO₃.[6] However, this may require a more active catalyst system and/or higher reaction temperatures to achieve a good rate for the desired amination.

Catalytic Cycle and Competing Hydrodehalogenation Pathway

Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Aryl Ar-Pd(II)(X)Ln OxAdd->PdII_Aryl AmineCoord Amine Coordination (R2NH) PdII_Aryl->AmineCoord PdII_Amine [Ar-Pd(II)(NHR2)(X)]Ln AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)(NR2)Ln Deprotonation->PdII_Amido ReductiveElim Reductive Elimination PdII_Amido->ReductiveElim Regenerates Catalyst BetaHydride β-Hydride Elimination (Side Reaction) PdII_Amido->BetaHydride Product Ar-NR2 (Desired Product) ReductiveElim->Product Regenerates Catalyst Product->Pd0 Regenerates Catalyst PdH Ar-Pd(II)(H)Ln BetaHydride->PdH Hydrodehalogenation Reductive Elimination PdH->Hydrodehalogenation Hydrodehalogenation->Pd0 Regenerates Catalyst Byproduct Ar-H (Byproduct) Hydrodehalogenation->Byproduct

Caption: Desired amination cycle vs. hydrodehalogenation.

Issue 3: Potential Methoxy Group-Related Byproducts

Question: I am concerned about side reactions involving the methoxy group on my pyridine substrate. Is demethylation to form a pyridone a common issue?

Answer: While demethylation of methoxyarenes can occur under certain conditions, it is not a widely reported major byproduct in standard Buchwald-Hartwig aminations of methoxypyridines. However, under forcing conditions or with certain reagents, the methoxy group can potentially be involved in side reactions.

Potential (Less Common) Byproducts & Preventive Measures:

  • Nucleophilic Aromatic Substitution (SNAr) of the Methoxy Group: In highly electron-deficient pyridine systems, or under transition-metal-free conditions with strong nucleophiles and bases (like n-BuLi), the methoxy group itself can be displaced by the amine.[9] This is more likely to occur at the 2- or 4-positions of the pyridine ring.

    • Preventive Measure: Stick to palladium-catalyzed conditions. The catalytic cycle of the Buchwald-Hartwig amination is generally much faster and more selective for the C-X bond, especially with aryl bromides and iodides.

  • Demethylation to Pyridones: While not a classic Buchwald-Hartwig byproduct, harsh conditions, particularly with strong Lewis acidic reagents or certain bases at high temperatures, could potentially lead to demethylation.

    • Preventive Measure: Use the mildest possible reaction conditions that still afford a good reaction rate. Avoid unnecessarily high temperatures and screen for weaker bases if you suspect this is an issue.

  • Diaryl Ether Formation: This is unlikely to be a significant byproduct unless your starting materials are contaminated with a phenol or if water is present and the reaction conditions favor C-O coupling.

    • Preventive Measure: Use pure, dry reagents and solvents.

Frequently Asked Questions (FAQs)

Q1: Which ligand is the best starting point for the amination of a methoxypyridine?

A1: For a general starting point, a bulky biarylphosphine ligand such as RuPhos or XPhos is an excellent choice.[10][11][12] These ligands have a proven track record for the amination of challenging heteroaromatic substrates, including pyridines. They are effective at preventing catalyst inhibition and promoting the desired reductive elimination.

Q2: What is the best base to use for the amination of a methoxypyridine with a base-sensitive functional group?

A2: If your substrate contains a base-sensitive group (e.g., an ester or a nitro group), a strong base like NaOtBu may cause decomposition.[1] In such cases, a weaker inorganic base like K₃PO₄ or Cs₂CO₃ is a much better choice.[3][6] You may need to use a more active catalyst system (e.g., a pre-catalyst) and potentially a higher reaction temperature to compensate for the lower reactivity of the weaker base.

Q3: Does the position of the methoxy group on the pyridine ring matter?

A3: Yes, the position of the methoxy group can influence the electronic properties of the C-X bond and the steric environment around the reaction center. For example, a methoxy group ortho to the halogen can exert a steric effect that may require a less bulky ligand for optimal results. While there is no universal rule, it is always advisable to perform a small screen of ligands and bases when moving to a new methoxypyridine isomer. In some transition-metal-free aminations, a methoxy group at the 2-position has been shown to be more readily displaced than one at the 3-position.[9]

Q4: I am using an aryl chloride, and the reaction is very slow. What can I do besides switching to the bromide?

A4: For unreactive aryl chlorides, several strategies can be employed:

  • Use a highly active pre-catalyst: Buchwald's G3 or G4 pre-catalysts are specifically designed for challenging substrates.[5]

  • Increase the reaction temperature: Often, higher temperatures are required to facilitate the oxidative addition of aryl chlorides.

  • Ligand Screening: While bulky biarylphosphine ligands are a good starting point, it may be beneficial to screen other classes of ligands, such as Josiphos-type ligands or N-heterocyclic carbene (NHC) ligands.

  • Solvent Choice: The solvent can influence the stability and activity of the catalyst. Screening solvents like toluene, dioxane, and THF is recommended.

Q5: Can I run the reaction open to the air?

A5: While some modern pre-catalysts show remarkable air stability, for consistent and reproducible results, it is strongly recommended to perform Buchwald-Hartwig aminations under an inert atmosphere (e.g., argon or nitrogen).[13] This minimizes the risk of catalyst oxidation and competing side reactions.

Recommended General Protocol for Amination of a Halomethoxypyridine

This protocol is a general starting point and may require optimization for your specific substrates.

Materials:

  • Halomethoxypyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium pre-catalyst and the base.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Under the inert atmosphere, add the halomethoxypyridine.

  • Add the anhydrous, degassed solvent via syringe.

  • Finally, add the amine via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Ligand and Base Selection Guide

Substrate CharacteristicsRecommended Ligand ClassRecommended Base
General methoxypyridineBulky biarylphosphine (e.g., RuPhos, XPhos)NaOtBu, LHMDS
Methoxypyridine with base-sensitive groupsBulky biarylphosphine or NHCK₃PO₄, Cs₂CO₃
Sterically hindered methoxypyridineScreen bulky and less bulky ligandsNaOtBu, LHMDS
Unreactive chloromethoxypyridineHighly active pre-catalyst with bulky ligandNaOtBu

References

  • Arterburn, J. B., Rao, K. V., Ramdas, R., & Dible, B. R. (2001). Catalytic Amination of 2-Substituted Pyridines with Hydrazine Derivatives. Organic Letters, 3(9), 1351–1354. [Link]
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  • BenchChem. (2025). A Comparative Performance Analysis of 2,3-Diamino-5-bromopyridine in Cross-Coupling Reactions.
  • BenchChem. (2025).
  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-Catalyzed Formation of Carbon-Nitrogen Bonds. Reaction of Aryl Halides with Tin Amides. Journal of the American Chemical Society, 116(13), 5969–5970.
  • Mann, G., Hartwig, J. F., Driver, M. S., & Fernández-Rivas, C. (1998). Palladium-Catalyzed C−N(sp2) Bond Formation: N-Arylation of Aromatic and Unsaturated Nitrogen and the First Examples of Palladium-Catalyzed N-Arylation of a Carboxamide. Journal of the American Chemical Society, 120(4), 827–828.
  • Wikipedia. (2023).
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Reddy, K. S., & Tanaka, M. (2009). Palladium-Catalyzed Amination of Aryl Halides. In Organic Reactions (pp. 1-705). John Wiley & Sons, Inc.
  • ResearchGate. (2020).
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  • Wang, X., et al. (2019). Rapid Amination of Methoxy Pyridines with Aliphatic Amines. Organic Process Research & Development, 23(8), 1644-1649.
  • Choi, H., Ham, W. S., van Bonn, P., Zhang, J., Kim, D., & Chang, S. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. Angewandte Chemie International Edition, 63(24), e202401388. [Link]
  • Chemistry LibreTexts. (2023).
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • ResearchGate. (2025).
  • DR-NTU. (n.d.). Nucleophilic amination of methoxypyridines by a sodium hydride.
  • Science. (2022).
  • Lei, P., & Szostak, M. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde.
  • Catalysis Science & Technology. (2020). Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)
  • PubMed Central. (2022). 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II)
  • Amanote Research. (n.d.). (PDF)
  • Amination and hydrazination of aryl halides via a Cu(II)/Cu(III) mechanism.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Sterically Hindered Anilines.
  • PubMed Central. (2018).

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Technical Support Center: Strategies for Regioselective Functionalization of 2-Methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of manipulating this common heterocyclic scaffold. The inherent electronic properties of the pyridine ring, combined with the influence of the methoxy substituent, present unique challenges and opportunities for selective C-H functionalization.[1][2] This resource provides in-depth, experience-driven answers to common issues encountered in the lab, focusing on causality and practical solutions.

Section 1: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for functionalizing the C3 position of 2-methoxypyridine. The methoxy group acts as a directing metalation group (DMG), coordinating to an organolithium base and directing deprotonation to the adjacent ortho position.[3] However, this process is not without its challenges.

Frequently Asked Questions & Troubleshooting

Q1: My DoM of 2-methoxypyridine is low-yielding and I observe significant amounts of starting material. What are the likely causes and how can I improve the conversion?

A1: Low conversion in a DoM reaction on 2-methoxypyridine typically points to issues with the base, solvent, or temperature control.

  • Causality: The deprotonation of the C3 proton is a kinetically controlled process that requires a sufficiently strong base and appropriate conditions to proceed efficiently. Incomplete deprotonation can result from using a weakened base (e.g., partially decomposed n-BuLi), insufficient equivalents of base, or a reaction temperature that is too high, leading to base decomposition.

  • Troubleshooting Steps:

    • Titrate Your Base: Always titrate your organolithium reagent before use. Commercially available solutions of n-BuLi, s-BuLi, and t-BuLi can degrade over time. A fresh, accurately-titered base is crucial.

    • Optimize Base Stoichiometry: While 1.1-1.2 equivalents of base are often sufficient, increasing the stoichiometry to 1.5 equivalents can sometimes drive the metalation to completion, especially if there are trace protic impurities.

    • Strict Temperature Control: Maintain a low temperature (typically -78 °C) throughout the addition of the base and the metalation period. Use a cryocool or a well-maintained dry ice/acetone bath. Allowing the reaction to warm prematurely can lead to side reactions and decomposition of the lithiated intermediate.

    • Solvent Purity: Ensure your solvent (typically THF or diethyl ether) is anhydrous. Trace water will quench the organolithium reagent.

Q2: I'm observing functionalization at the C6 position (α-metalation) instead of the expected C3 position. Why is this happening and how can I favor C3 selectivity?

A2: While the methoxy group is a C3-director, α-metalation at C6 can occur, particularly with certain base/additive combinations.[4]

  • Causality: The C6 proton is also acidic due to its proximity to the ring nitrogen. The choice of base and the presence of coordinating additives can influence the regioselectivity. For instance, superbases like BuLi-LiDMAE (lithium 2-(dimethylamino)ethoxide) have been shown to promote α-metalation of 2-methoxypyridine.[4] Standard lithium dialkylamides like LDA or LTMP generally favor C3 lithiation.[5]

  • Troubleshooting & Optimization:

    • Choice of Base: For reliable C3-lithiation, lithium dialkylamides such as LDA or LiTMP are often preferred over alkyllithiums alone.[6] These hindered amide bases are less prone to nucleophilic addition and can exhibit higher regioselectivity.

    • Avoid Certain Additives: If you are using an alkyllithium, be mindful of additives. While TMEDA is often used to break up alkyllithium aggregates and increase reactivity, it can sometimes alter regioselectivity.

    • Verify Your Product: Ensure that your analytical methods can distinguish between the C3 and C6 isomers. Co-injection with an authentic standard or detailed NMR analysis (NOE experiments) can confirm the position of functionalization.

Workflow for Optimizing Directed ortho-Metalation

DoM_Workflow start Start: Low Yield in DoM of 2-Methoxypyridine check_base Tritrate Organolithium Reagent start->check_base check_conditions Verify Anhydrous Conditions & Low Temperature (-78 °C) check_base->check_conditions increase_equiv Increase Base to 1.5 equiv. check_conditions->increase_equiv analyze Analyze Regioisomeric Ratio (NMR, GC-MS) increase_equiv->analyze change_base Switch to LDA or LiTMP change_base->analyze success Success: High Yield of C3-Functionalized Product analyze->success Correct Regioselectivity troubleshoot_regio Issue: C6-Functionalization Observed analyze->troubleshoot_regio Incorrect Regioselectivity troubleshoot_regio->change_base

Caption: Troubleshooting workflow for directed ortho-metalation of 2-methoxypyridine.

Section 2: Halogenation Strategies

Electrophilic halogenation of 2-methoxypyridine can be a straightforward method for introducing a handle for further functionalization, such as cross-coupling reactions. However, achieving high regioselectivity can be challenging due to the competing directing effects of the ring nitrogen and the methoxy group.

Frequently Asked Questions & Troubleshooting

Q1: My bromination of 2-methoxypyridine with NBS is giving me a mixture of isomers. How can I selectively obtain the 5-bromo derivative?

A1: The direct bromination of 2-methoxypyridine with electrophilic bromine sources like N-bromosuccinimide (NBS) is highly dependent on the reaction conditions.

  • Causality: The pyridine nitrogen directs electrophilic attack to the C3 and C5 positions, while the electron-donating methoxy group strongly activates the ortho (C3) and para (C5) positions.[7] The interplay of these effects means that minor changes in solvent or temperature can lead to mixtures of 3-bromo, 5-bromo, and 3,5-dibromo products.[8]

  • Troubleshooting & Optimization:

    • Solvent Choice: The choice of solvent can significantly influence the regioselectivity. Non-polar solvents like CCl₄ or chloroform often favor C5-bromination.[8] In a study by Ghorbani-Vaghei, bromination of 2-methoxypyridine with NBS in CCl₄ at room temperature yielded the 5-bromo-2-methoxypyridine as the major product.

    • Control Stoichiometry: Use of a slight excess of NBS (e.g., 1.1 equivalents) can lead to the formation of the dibrominated product. Carefully control the stoichiometry to favor mono-bromination.

    • Temperature: Running the reaction at room temperature or slightly below is generally recommended. Higher temperatures can decrease selectivity.

Q2: I need to install a halogen at the C3 or C6 position. Direct halogenation is not working. What are my options?

A2: For positions not easily accessible by direct electrophilic attack, alternative strategies are necessary.

  • Causality: The electronic nature of the pyridine ring strongly disfavors electrophilic attack at C2, C4, and C6.[9] Therefore, methods that reverse the electronic demand or utilize a pre-installed directing group are required.

  • Alternative Strategies:

    • C3-Halogenation: The most reliable method for C3-halogenation is via Directed ortho-Metalation (DoM) as described in Section 1. After lithiation at the C3 position, the resulting organolithium species can be quenched with an electrophilic halogen source (e.g., C₂Cl₆ for chlorination, Br₂ or CBr₄ for bromination, I₂ for iodination).

    • C6-Halogenation: Functionalization at C6 can be achieved via a metalation approach using specific bases that favor α-deprotonation (see Q2 in the DoM section). Alternatively, activating the pyridine as its N-oxide can make the C2 and C6 positions susceptible to nucleophilic attack by halides under certain conditions.[9][10]

Table 1: Regioselectivity in the Bromination of 2-Methoxypyridine with NBS

SolventTemperature (°C)Major ProductReported Yield (%)Reference
CCl₄Room Temp5-Bromo-2-methoxypyridine85Ghorbani-Vaghei, R. (2001)[8]
CH₃CNRoom TempMixture of 3- and 5-bromoN/A[8]
CH₂Cl₂0 to RTMixture of isomersN/AGeneral Observation

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

Halogenated 2-methoxypyridines are valuable building blocks for constructing more complex molecules via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.

Frequently Asked Questions & Troubleshooting

Q1: My Suzuki coupling of 5-bromo-2-methoxypyridine with an arylboronic acid is failing. I'm getting significant amounts of dehalogenated starting material (homocoupling of the boronic acid is also an issue). What's going wrong?

A1: Failed Suzuki couplings with pyridine substrates often stem from catalyst inhibition or suboptimal reaction conditions.

  • Causality: The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[11] Additionally, the standard conditions for Suzuki couplings may not be optimal for electron-deficient heterocyclic halides. Protodeboronation of the boronic acid can also be a significant side reaction, leading to homocoupling products.

  • Troubleshooting & Optimization:

    • Ligand Choice: The choice of phosphine ligand is critical. For electron-deficient pyridyl halides, electron-rich, bulky phosphine ligands such as SPhos, XPhos, or RuPhos often give superior results. These ligands promote the rate-limiting oxidative addition step and stabilize the active Pd(0) species.

    • Base and Solvent System: The base is crucial for activating the boronic acid.[12] A common issue is using a base that is too weak or not sufficiently soluble in the reaction medium. Potassium phosphate (K₃PO₄) is often a good choice for these substrates. A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically used.[13][14]

    • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can oxidize the Pd(0) catalyst and the phosphine ligands.

    • Boronic Ester Alternative: If boronic acid instability is suspected, consider using the corresponding boronate ester (e.g., pinacol ester). They are often more stable and less prone to protodeboronation.

Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling of 5-Bromo-2-methoxypyridine

  • Setup: To an oven-dried reaction vessel, add 5-bromo-2-methoxypyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Loading: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Degassing: Purge the reaction mixture with argon or nitrogen for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.

Decision Tree for Functionalization Strategy

Strategy_Decision_Tree start Desired Functionalization Position on 2-Methoxypyridine? pos_C3 C3 Position start->pos_C3 C3 pos_C5 C5 Position start->pos_C5 C5 pos_C4_C6 C4 or C6 Position start->pos_C4_C6 C4/C6 strat_DoM Strategy: Directed ortho-Metalation (DoM) followed by electrophilic quench. pos_C3->strat_DoM strat_EAS Strategy: Electrophilic Aromatic Substitution (e.g., Halogenation). pos_C5->strat_EAS strat_Advanced Strategy: Consider C-H activation, N-oxide chemistry, or more complex metalation. pos_C4_C6->strat_Advanced

Caption: Decision tree for selecting a regioselective functionalization strategy.

References

  • Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. ResearchGate.
  • Mongin, F., et al. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society.
  • Challenges in the functionalization of pyridines. ResearchGate.
  • Maity, P., et al. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
  • c-h-functionalization-of-pyridines. Ask this paper | Bohrium.
  • Ghorbani-Vaghei, R. (2001). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Synthesis.
  • Directed (ortho) Metallation.
  • ortho metalation. Andrew G Myers Research Group.
  • N'Zi, G., et al. (2003). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? The Journal of Organic Chemistry.
  • Directed ortho metalation. Wikipedia.
  • Schülke, J. P., et al. (2021). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie.
  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society.
  • Fort, Y., et al. (1996). Catalyzed metalation applied to 2-methoxypyridine. The Journal of Organic Chemistry.
  • Boyle, B. T., et al. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society.
  • 2‐Methoxy Pyridine. ResearchGate.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Royal Society of Chemistry.
  • Chen, K., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters.
  • Wang, D.-H., et al. (2007). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society.
  • Rynearson, K. D., et al. (2020). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry.
  • Wurzer, N., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Molecules.
  • 2-Hydroxypyridine-based Ligands as Promoter in Ruthenium(II) Catalyzed C-H Bond Activation/Arylation Reactions. PubMed.
  • Rynearson, K. D., et al. (2020). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Sequential C–H functionalization of 2-phenoxypyridine. aReaction... ResearchGate.
  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

Sources

Technical Support Center: Overcoming the Low Reactivity of 2-Methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-methoxypyridine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique reactivity challenges posed by this important class of heterocyclic compounds. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to make informed decisions and optimize your synthetic strategies.

Introduction: Understanding the Dual Nature of the 2-Methoxy Group

The 2-methoxy group on a pyridine ring presents a classic case of competing electronic effects. Its oxygen atom can donate lone-pair electrons into the ring through a resonance effect (+R) , increasing electron density at the ortho (C3) and para (C5) positions. Simultaneously, the electronegativity of the oxygen exerts a strong inductive effect (-I) , withdrawing electron density from the C2 position. This duality, combined with the inherent electron-deficient nature of the pyridine ring and the coordinating ability of the ring nitrogen, leads to the reactivity challenges frequently encountered in the lab.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. However, 2-substituted pyridines, including 2-methoxypyridine derivatives, are notoriously challenging substrates. This is often referred to as the "2-pyridyl problem".[1][2]

FAQ 1: Why is my Suzuki-Miyaura coupling of a 2-halo-methoxypyridine failing or giving low yields?

Answer: The challenges in Suzuki-Miyaura couplings with 2-halopyridine substrates are multifaceted:

  • Catalyst Inhibition: The pyridine nitrogen lone pair can coordinate to the palladium center, leading to the formation of stable, off-cycle complexes that inhibit catalytic activity.[3]

  • Slow Reductive Elimination: The electron-rich nature of the 2-pyridyl ring can slow down the final reductive elimination step of the catalytic cycle.

  • Instability of Boron Reagents: 2-Pyridylboronic acids are notoriously unstable and prone to rapid protodeboronation under reaction conditions, which reduces the concentration of the active nucleophile.[4][5][6]

Troubleshooting Guide: Suzuki-Miyaura Reactions
IssueRecommended Solution & Rationale
No Reaction / Low Conversion 1. Ligand Selection: Switch to bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the crucial oxidative addition and reductive elimination steps and can sterically hinder the pyridine nitrogen from deactivating the palladium catalyst.[7][8] 2. Base Selection: Use a milder base like K₃PO₄ or Cs₂CO₃. Strong bases can accelerate the decomposition of the boronic acid. The base is crucial for activating the boronic acid to facilitate transmetalation.[9]
Protodeboronation of Starting Material 1. Use a Stable Boronate Ester: Replace the boronic acid with a more stable derivative, such as a pinacol boronate ester or an N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates are exceptionally stable and release the boronic acid slowly under the reaction conditions, maintaining a low, steady concentration that favors cross-coupling over decomposition.[4][5] 2. Add a Copper(I) Co-catalyst: The addition of salts like CuI or Cu(OAc)₂ can sometimes promote the coupling of challenging 2-pyridylboron reagents, possibly by facilitating a C-B to C-Cu transmetalation.[4][10]
Side Product Formation (Homocoupling) 1. Optimize Catalyst Loading: Lower the palladium catalyst loading (1-2 mol% is a good starting point). 2. Degas Thoroughly: Ensure the reaction mixture is rigorously degassed to remove oxygen, which can promote homocoupling of the boronic acid.

Suzuki_Troubleshooting PdII PdII Inhibition Inhibition PdII->Inhibition Pyridine-N Coordination TM TM Decomposition Decomposition TM->Decomposition Protodeboronation caption Troubleshooting the Suzuki-Miyaura Cycle for 2-Pyridyls

FAQ 2: My Buchwald-Hartwig amination is sluggish or gives complex mixtures. What should I try?

Answer: The Buchwald-Hartwig amination of 2-halo-methoxypyridines faces similar hurdles to the Suzuki coupling, namely catalyst inhibition by the pyridine nitrogen. Additionally, the choice of base is critical and can lead to side reactions if not selected carefully.[11]

Troubleshooting Guide: Buchwald-Hartwig Amination
IssueRecommended Solution & Rationale
Low Reactivity (esp. with Aryl Chlorides) 1. Use a Stronger Catalyst System: Aryl chlorides are less reactive than bromides or iodides. Use a palladium precatalyst with a highly active, bulky ligand like t-BuXPhos, Josiphos, or BrettPhos. These ligands facilitate the challenging oxidative addition of the C-Cl bond.[12] 2. Increase Temperature: These reactions often require higher temperatures (e.g., refluxing toluene or dioxane, 100-110 °C).
Side Reactions / Decomposition 1. Optimize the Base: Strong alkoxide bases like NaOtBu or LHMDS are commonly used. However, they can be incompatible with sensitive functional groups (e.g., esters).[13] If you suspect base-mediated decomposition, consider switching to a weaker base like K₂CO₃ or K₃PO₄, though this may require a more active catalyst or higher temperatures. 2. Protect Other Nucleophilic Sites: If your amine substrate contains other nucleophilic groups (like a phenol), they may compete in the coupling. Protection of these groups may be necessary.[12]
Catalyst Deactivation 1. Use a Precatalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, use a well-defined Pd precatalyst (e.g., a G3 or G4 palladacycle). Precatalysts provide more reliable and reproducible formation of the active catalyst.[14] 2. Ensure Inert Atmosphere: While some modern systems are robust, oxygen can degrade the phosphine ligands and the active Pd(0) catalyst. Maintain a strict inert (N₂ or Ar) atmosphere.
FAQ 3: When should I consider a Negishi or Sonogashira coupling for my 2-methoxypyridine derivative?

Answer: These couplings offer powerful alternatives, especially when Suzuki conditions fail or when specific functionalities are desired.

  • Negishi Coupling: This is an excellent choice due to the high reactivity of organozinc reagents.[15] It is particularly useful for coupling alkyl groups and tolerates a wide range of functional groups. The main drawback is the moisture and air sensitivity of the organozinc reagents, requiring strictly anhydrous and anaerobic conditions.[15][16] A common strategy involves in situ transmetalation from a more stable organolithium or organomagnesium intermediate.

  • Sonogashira Coupling: This is the premier method for installing alkyne functionalities. The reactivity of the reaction is highly dependent on the electronic properties of both the aryl halide and the alkyne.[17] For electron-rich substrates like 2-halo-methoxypyridines, using more electron-rich and bulky phosphine ligands can help accelerate the oxidative addition step.[18][19] Copper-free conditions are often preferred to avoid homocoupling of the alkyne (Glaser coupling).

Protocol: Negishi Coupling of 2-Chloro-6-methoxypyridine with an Organozinc Reagent

This protocol describes a one-pot lithiation and transmetalation followed by Negishi coupling.

Materials:

  • 2-Chloro-6-methoxypyridine

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Anhydrous Zinc Chloride (ZnCl₂) solution in THF

  • Aryl or vinyl bromide/iodide

  • Pd(PPh₃)₄ or another suitable Pd(0) catalyst

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Setup: Under an argon atmosphere, add 2-chloro-6-methoxypyridine (1.0 equiv) to anhydrous THF in a flame-dried flask.

  • Lithiation: Cool the solution to -78 °C. Slowly add s-BuLi (1.1 equiv) dropwise. Stir for 1 hour at -78 °C. The solution should change color, indicating the formation of the organolithium species.

  • Transmetalation: Add the anhydrous ZnCl₂ solution (1.1 equiv) dropwise at -78 °C. Allow the mixture to slowly warm to room temperature and stir for 1 hour.

  • Coupling: To the newly formed organozinc solution, add the aryl/vinyl halide (1.2 equiv) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Reaction: Heat the reaction mixture (e.g., to 60 °C or reflux) and monitor by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl solution, and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify by column chromatography.

Section 2: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for regioselective functionalization of aromatic rings. The methoxy group is a known directing metalation group (DMG), capable of coordinating with an organolithium base to direct deprotonation to the adjacent C3 position.[20][21]

FAQ 4: I'm trying to lithiate 2-methoxypyridine at C3, but I'm getting poor regioselectivity or low yield. What's going wrong?

Answer: While the 2-methoxy group directs to C3, the pyridine nitrogen also influences the acidity of the ring protons, particularly at C6. The choice of base and reaction conditions determines the kinetic vs. thermodynamic deprotonation site.

Troubleshooting Guide: Directed ortho-Metalation
IssueRecommended Solution & Rationale
Mixture of C3 and C6 Lithiation 1. Use a Hindered Base: Switch from n-BuLi to a more sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP). These bases are less likely to coordinate with the pyridine nitrogen and will preferentially deprotonate at the kinetically favored position, which is often the C3 position directed by the methoxy group.[22] 2. Strict Temperature Control: Maintain the temperature at -78 °C throughout the deprotonation and electrophilic quench. Warming the solution can lead to equilibration and formation of the thermodynamically more stable lithiated species, which may be at a different position.
Low Yield / Decomposition 1. Add TMEDA: If using n-BuLi or s-BuLi, add N,N,N',N'-tetramethylethylenediamine (TMEDA). TMEDA breaks down the alkyllithium aggregates into more reactive monomers and chelates the lithium cation, accelerating the deprotonation.[23] 2. Check Electrophile Reactivity: Ensure your electrophile is sufficiently reactive to quench the organolithium intermediate at low temperatures. If the electrophile is sluggish, the lithiated pyridine may decompose upon warming.
Attack on the Methoxy Group In rare cases, a highly reactive alkyllithium base can attack the methyl group of the methoxy ether. Using an amide base like LDA or LTMP significantly reduces this risk.

DoM_Decision Start Goal: Functionalize 2-Methoxypyridine via DoM Q_Position Desired Position? Start->Q_Position C3_Path Target C3 (Kinetic Site) Q_Position->C3_Path C3 C6_Path Target C6 (Thermodynamic Site) Q_Position->C6_Path C6 Base_Choice_C3 Use Hindered Amide Base (LDA or LTMP) at -78°C C3_Path->Base_Choice_C3 Base_Choice_C6 Use Alkyllithium (n-BuLi or s-BuLi) with warming C6_Path->Base_Choice_C6 Add_Electrophile Quench with Electrophile at low temperature Base_Choice_C3->Add_Electrophile Base_Choice_C6->Add_Electrophile Product Regioselective Product Add_Electrophile->Product caption Decision workflow for regioselective DoM of 2-methoxypyridine.

Section 3: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly with a leaving group at the 2- or 4-position.[24]

FAQ 5: I want to displace a halide on a 2-methoxypyridine ring. What factors should I consider?

Answer: SNAr on pyridine rings is highly regioselective. The success of your reaction depends on the position of the leaving group, the nature of the nucleophile, and the presence of other activating or deactivating groups.

Key Considerations for SNAr on 2-Methoxypyridine Derivatives:
  • Position of the Leaving Group:

    • C4 or C6: A leaving group (e.g., -Cl, -F) at these positions is highly activated towards SNAr. The pyridine nitrogen can effectively stabilize the negative charge in the Meisenheimer intermediate via resonance.[24]

    • C3 or C5: A leaving group at these positions is generally unreactive towards SNAr because the nitrogen cannot delocalize the intermediate negative charge.

  • The Methoxy Group as a Leaving Group: The 2-methoxy group itself can act as a leaving group, especially if the ring is activated by a strong electron-withdrawing group (like a nitro group) at the 3- or 5-position. For example, 2-methoxy-3-nitropyridine will react with amines to displace the methoxy group.

  • Leaving Group Ability: In SNAr, the typical leaving group trend is F > Cl > Br > I. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating the initial (rate-determining) nucleophilic attack.[25][26]

  • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are ideal. They solvate the counter-ion of the nucleophile, increasing its effective nucleophilicity.[24]

Troubleshooting Guide: SNAr Reactions
IssueRecommended Solution & Rationale
No Reaction 1. Check Leaving Group Position: Confirm the leaving group is at an activated position (C4 or C6). If it's at C3 or C5, SNAr is unlikely to work; consider a transition-metal-catalyzed cross-coupling reaction instead. 2. Increase Nucleophile Strength: If using a neutral nucleophile (e.g., an alcohol), deprotonate it first with a strong base (e.g., NaH) to form the more potent alkoxide. 3. Switch to a Better Leaving Group: If possible, use the fluoro-substituted pyridine, as it is often the most reactive substrate for SNAr.[27] 4. Increase Temperature: Heating the reaction (sometimes to >100 °C) is often necessary to overcome the activation energy barrier.
Competing Reactions If your nucleophile is a strong base, it could potentially deprotonate the ring, leading to side reactions. Using a less basic but still potent nucleophile, or carefully controlling stoichiometry, can mitigate this.
References
  • Burke, M. D., et al. A General Solution for the 2-Pyridyl Problem.
  • Ball, L. T., et al. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
  • Billingsley, K. L., et al. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 2016. URL
  • Gillis, E. P., et al. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 2009. URL
  • NROChemistry. Negishi Coupling. NROChemistry. URL
  • Yildiz, M., et al. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • ResearchGate. Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid.
  • ResearchGate. The coupling of 2-pyridyl−BF3K reagents.
  • Wiley Online Library. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository, 2012. URL
  • BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine. BenchChem. URL
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Validation & Comparative

A Comparative Analysis of Synthetic Routes to 1-(2-Methoxypyridin-3-yl)ethanone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Methoxypyridin-3-yl)ethanone is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds.[1] Its structural motif is found in molecules targeting a range of therapeutic areas, including kinase inhibitors for oncology. The efficient and scalable synthesis of this ketone is therefore of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of two prominent synthetic strategies for the preparation of this compound: a modern organolithium-based approach and a classic Grignard reagent-mediated synthesis. This analysis is designed to equip researchers with the necessary insights to select the most suitable method based on factors such as starting material availability, reaction scalability, and overall efficiency.

Route 1: Directed Ortho-Metalation and Acetylation using an Organolithium Reagent

This contemporary approach leverages the principles of directed ortho-metalation (DoM), a powerful tool in modern organic synthesis for the regioselective functionalization of aromatic and heteroaromatic rings.[2] The methoxy group at the 2-position of the pyridine ring acts as a directing metalating group (DMG), facilitating the deprotonation of the adjacent C-3 position by a strong organolithium base.

Mechanistic Rationale

The synthesis commences with the deprotonation of 2-methoxypyridine at the C-3 position using a strong, sterically hindered base such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP).[2] These bases are preferred over alkyllithiums like n-butyllithium to minimize nucleophilic addition to the pyridine ring. The resulting 2-methoxy-3-lithiopyridine intermediate is a potent nucleophile.

To introduce the acetyl group, a highly efficient and selective acetylating agent is required. N-methoxy-N-methylacetamide, also known as a Weinreb amide, is an ideal choice. The reaction of the lithiated pyridine with the Weinreb amide forms a stable tetrahedral intermediate that does not collapse until acidic workup. This elegant strategy effectively prevents the common problem of over-addition of the organometallic reagent to the newly formed ketone, which would otherwise lead to the formation of a tertiary alcohol.

Caption: Synthetic workflow for Route 1 via directed ortho-metalation.

Route 2: Grignard Reagent-Mediated Synthesis from a Nitrile Precursor

This classical approach utilizes the well-established Grignard reaction, a cornerstone of carbon-carbon bond formation. This route begins with a readily accessible cyanopyridine derivative, which is then converted to the target ketone.

Mechanistic Rationale

The synthesis initiates with the preparation of 2-methoxypyridine-3-carbonitrile. This can be achieved through various methods, including the condensation of a suitable enone with propanedinitrile in the presence of sodium methoxide.[3][4]

The nitrile group is then subjected to a Grignard reaction with methylmagnesium bromide. The organomagnesium reagent adds to the electrophilic carbon of the nitrile, forming a magnesium salt of an imine. A crucial aspect of this reaction is that the initially formed imine salt is unreactive towards a second equivalent of the Grignard reagent. Subsequent acidic hydrolysis of this intermediate readily converts the imine to the desired ketone.

Caption: Synthetic workflow for Route 2 via a Grignard reaction with a nitrile precursor.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: OrganolithiumRoute 2: Grignard Reagent
Starting Material 2-Methoxypyridine2-Methoxypyridine-3-carbonitrile
Key Reagents LDA or LTMP, N-methoxy-N-methylacetamideMethylmagnesium bromide
Reaction Conditions Cryogenic temperatures (-78 °C) for lithiationTypically room temperature to gentle reflux
Reported Yield Generally high (can exceed 80%)Good to high (typically 70-85%)
Scalability Can be challenging due to cryogenic requirements and handling of pyrophoric reagents.Generally more amenable to large-scale synthesis.
Key Advantages High regioselectivity due to directed metalation. Avoids over-addition.Milder reaction conditions. Utilizes well-established and robust chemistry.
Potential Drawbacks Requires strictly anhydrous conditions and inert atmosphere. Handling of strong organolithium bases.Preparation of the nitrile starting material adds a step. Grignard reagents are moisture-sensitive.

Experimental Protocols

Route 1: Directed Ortho-Metalation and Acetylation

Step 1: Synthesis of this compound

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Base Preparation (LDA): To the cooled THF, add diisopropylamine (1.1 equivalents) followed by the slow, dropwise addition of n-butyllithium (1.05 equivalents). Stir the mixture at -78 °C for 30 minutes to generate Lithium Diisopropylamide (LDA).

  • Lithiation: Slowly add a solution of 2-methoxypyridine (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C. Stir the resulting mixture at this temperature for 1-2 hours to ensure complete lithiation.

  • Acetylation: Add a solution of N-methoxy-N-methylacetamide (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature overnight.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Route 2: Grignard Reagent-Mediated Synthesis

Step 1: Synthesis of 2-Methoxypyridine-3-carbonitrile [3]

  • Reaction Setup: To a solution of sodium methoxide in methanol, add propanedinitrile at 5 °C.

  • Condensation: To this mixture, add the appropriate enone precursor dropwise over 2 hours.

  • Reaction: Reflux the mixture for 90 minutes.

  • Workup and Purification: Remove the solvent in vacuo, dissolve the residue in water, and extract with dichloromethane. Dry the organic layer and remove the solvent. Purify the product by column chromatography.

Step 2: Synthesis of this compound

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, place a solution of 2-methoxypyridine-3-carbonitrile (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Grignard Addition: To this solution, add methylmagnesium bromide (1.2-1.5 equivalents, typically a 3.0 M solution in diethyl ether) dropwise at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours.

  • Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Workup: Stir the mixture vigorously for 30 minutes to ensure complete hydrolysis of the imine intermediate. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Conclusion

Both the directed ortho-metalation and the Grignard reagent-mediated routes offer viable pathways to this compound. The choice between these two methods will largely depend on the specific requirements of the research setting.

The organolithium route (Route 1) is an elegant and highly regioselective method that is well-suited for small to medium-scale synthesis where precise control over the introduction of the acetyl group is paramount. Its main drawbacks are the need for cryogenic temperatures and the handling of highly reactive organolithium reagents, which may pose scalability challenges.

The Grignard-based synthesis (Route 2) represents a more classical and robust approach. While it may involve an additional step to prepare the nitrile precursor, the reaction conditions for the Grignard addition are generally milder and more amenable to larger-scale production. This route is often favored in process chemistry settings where scalability and operational simplicity are key considerations.

Ultimately, a thorough evaluation of available laboratory infrastructure, cost of starting materials, and desired scale of production will guide the synthetic chemist in selecting the optimal route for their specific needs.

References

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
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Sources

A Comparative Guide to the Reactivity of 1-(2-Methoxypyridin-3-YL)ethanone and Other Pyridyl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridyl ketones are a class of heterocyclic compounds of immense interest in medicinal chemistry and materials science. The presence of the electron-deficient pyridine ring and the electrophilic carbonyl group provides a rich scaffold for synthetic diversification. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its reactivity and biological profile.[1]

This guide provides an in-depth comparison of the chemical reactivity of 1-(2-Methoxypyridin-3-YL)ethanone , a key pharmaceutical intermediate[2], with other isomeric pyridyl ketones. We will explore how the interplay between the pyridine nitrogen, the acetyl group, and, crucially, the 2-methoxy substituent governs the molecule's behavior in key organic transformations. Through a combination of mechanistic principles, comparative experimental data, and detailed protocols, this guide aims to provide researchers with the predictive understanding needed for rational synthesis design.

Chapter 1: The Electronic and Steric Landscape of Pyridyl Ketones

The reactivity of any pyridyl ketone is fundamentally controlled by two factors: the distribution of electron density (electronics) and the three-dimensional arrangement of atoms (sterics).

The Inherent Electronic Nature of the Pyridine Ring

The pyridine ring is isoelectronic with benzene, but the replacement of a C-H group with a more electronegative nitrogen atom significantly alters the electronic landscape. The nitrogen atom exerts a powerful electron-withdrawing effect through both induction (the -I effect) and resonance (the -M effect), rendering the entire ring electron-deficient. This makes the pyridine ring susceptible to nucleophilic attack (especially at the 2 and 4 positions) and deactivates it towards electrophilic substitution.[1]

The Influence of Substituents

The placement of additional functional groups dramatically modulates this inherent reactivity.

  • Electron-Withdrawing Groups (EWGs): An acetyl group (–COCH₃) is a moderate EWG, further decreasing electron density on the ring and increasing the electrophilicity of the carbonyl carbon.[3]

  • Electron-Donating Groups (EDGs): A methoxy group (–OCH₃) has a dual nature. It is electron-withdrawing by induction (-I) but strongly electron-donating by resonance (+M) due to its lone pairs.[1] When positioned ortho or para to a reaction center, the resonance effect typically dominates, increasing electron density on the ring.

  • Steric Hindrance: Bulky groups can physically obstruct the path of an incoming reagent, slowing down or preventing a reaction. This effect is highly dependent on the proximity of the group to the reaction site.[4][5]

The subject of this guide, this compound, is a fascinating case study where these effects are in direct competition. The acetyl group at C3 and the pyridine nitrogen at C1 withdraw electron density, while the methoxy group at C2 donates electron density via resonance and simultaneously creates significant steric hindrance around the adjacent C3-acetyl group.

G cluster_0 Electronic Effects in Pyridyl Ketones A Pyridine Ring (Inherently Electron-Deficient) B Substituents (Modulate Reactivity) A->B C Electron-Withdrawing Groups (EWGs) e.g., -COCH₃ - Decrease Ring Electron Density - Increase Carbonyl Electrophilicity B->C -I, -M effects D Electron-Donating Groups (EDGs) e.g., -OCH₃ - Increase Ring Electron Density (Resonance) - Decrease Ring Basicity (Induction) B->D +M, -I effects E Steric Hindrance - Obstructs Reagent Approach - Decreases Reaction Rates B->E Physical Bulk G A Prepare Stock Solutions - Ketone in Methanol - NaBH₄ in Methanol B Initiate Reaction - Mix solutions in cuvette - Start timer immediately A->B C Monitor Reaction - UV-Vis Spectrophotometer - Track disappearance of C=O n→π* absorption (~300-320 nm) B->C D Data Analysis - Plot Absorbance vs. Time - Calculate initial rate for each ketone C->D E Compare Rates - Normalize and compare initial reaction rates D->E

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1-(2-Methoxypyridin-3-YL)ethanone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and medicinal chemistry, the precise structural elucidation of novel compounds is paramount. The isomeric purity of a synthetic intermediate can have profound implications for the biological activity and safety profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth spectroscopic comparison of 1-(2-methoxypyridin-3-yl)ethanone and its constitutional isomers, offering practical insights and experimental data to aid in their unambiguous differentiation.

The placement of the acetyl group on the 2-methoxypyridine scaffold dramatically influences the electronic environment and, consequently, the spectroscopic fingerprint of each isomer. Understanding these nuances is critical for process control, quality assurance, and the successful advancement of a drug development pipeline.

The Isomeric Landscape

The constitutional isomers of 1-(2-methoxypyridin-yl)ethanone present a common challenge in synthetic chemistry. While sharing the same molecular formula (C₈H₉NO₂) and mass (151.16 g/mol ), their distinct connectivity leads to unique physical and chemical properties. This guide will focus on the four primary positional isomers where the acetyl group is located at positions 3, 4, 5, and 6 of the 2-methoxypyridine ring.

Caption: The constitutional isomers of 1-(2-methoxypyridin-yl)ethanone.

A Strategic Approach to Spectroscopic Differentiation

A multi-technique spectroscopic approach is essential for the robust characterization of these isomers. Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for confident identification.

workflow cluster_synthesis Synthesis & Isolation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Comparison synthesis Synthesis of Isomeric Mixture chromatography Chromatographic Separation synthesis->chromatography nmr NMR (1H, 13C, 2D) chromatography->nmr ir FT-IR chromatography->ir ms Mass Spectrometry chromatography->ms uv UV-Vis chromatography->uv data_analysis Comparative Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis uv->data_analysis structure_elucidation Structure Elucidation of Each Isomer data_analysis->structure_elucidation

Caption: A typical workflow for the spectroscopic differentiation of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shifts and coupling patterns of the protons and carbons in the pyridine ring are highly sensitive to the position of the acetyl group.

¹H NMR Spectroscopy

The ¹H NMR spectra will exhibit distinct differences in the aromatic region (typically δ 7.0-8.5 ppm). The number of protons, their splitting patterns (singlet, doublet, triplet, etc.), and their coupling constants (J) are key identifiers.

Table 1: Predicted ¹H NMR Data for 1-(2-Methoxypyridin-yl)ethanone Isomers (in CDCl₃)

IsomerH-3 (δ, mult, J Hz)H-4 (δ, mult, J Hz)H-5 (δ, mult, J Hz)H-6 (δ, mult, J Hz)-OCH₃ (δ, s)-COCH₃ (δ, s)
3-acetyl -~7.8 (dd, 7.5, 2.0)~7.2 (dd, 7.5, 5.0)~8.2 (dd, 5.0, 2.0)~4.0~2.6
4-acetyl ~7.3 (d, 5.2)-~7.0 (s)~8.3 (d, 5.2)~3.9~2.5
5-acetyl ~7.9 (d, 8.5)~7.6 (dd, 8.5, 2.5)-~8.4 (d, 2.5)~3.9~2.5
6-acetyl ~7.6 (d, 8.0)~7.1 (t, 8.0)~7.8 (d, 8.0)-~4.0~2.7

Note: These are predicted values based on known substituent effects on the pyridine ring. Actual values may vary slightly.

The key distinguishing features in the ¹H NMR will be the number of distinct signals in the aromatic region and their coupling patterns. For instance, the 4-acetyl isomer is expected to show a singlet for H-5, a feature not present in the other isomers.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide complementary information, with the chemical shifts of the carbonyl carbon and the pyridine ring carbons being particularly informative. The electron-withdrawing acetyl group will cause a significant downfield shift for the carbon to which it is attached (the ipso-carbon) and will also influence the shifts of the other ring carbons.

Table 2: Predicted ¹³C NMR Data for 1-(2-Methoxypyridin-yl)ethanone Isomers (in CDCl₃)

IsomerC=O (δ)C-2 (δ)C-3 (δ)C-4 (δ)C-5 (δ)C-6 (δ)-OCH₃ (δ)-COCH₃ (δ)
3-acetyl ~198~163~135~138~120~147~54~26
4-acetyl ~196~165~120~145~115~150~53~26
5-acetyl ~195~164~125~138~130~148~53~26
6-acetyl ~199~162~123~137~128~155~54~29

The chemical shift of the carbonyl carbon (C=O) can provide clues about the degree of conjugation with the pyridine ring.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for confirming the presence of key functional groups. The most prominent bands will be the C=O stretch of the ketone and the C-O stretch of the methoxy group, as well as vibrations associated with the aromatic pyridine ring.

Table 3: Expected IR Absorption Frequencies (cm⁻¹) for 1-(2-Methoxypyridin-yl)ethanone Isomers

IsomerC=O StretchC-O Stretch (Aromatic Ether)C=N & C=C Stretches (Pyridine Ring)
3-acetyl ~1690-1670~1250-1200~1600-1450
4-acetyl ~1685-1665~1250-1200~1600-1450
5-acetyl ~1685-1665~1250-1200~1600-1450
6-acetyl ~1695-1675~1250-1200~1600-1450

The position of the C=O stretching vibration can be subtly influenced by the electronic effects of the substituent position.[1] Conjugation of the carbonyl group with the aromatic ring generally lowers the stretching frequency.[2]

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the isomers, which should all be identical. The key to differentiation lies in the fragmentation patterns observed under electron ionization (EI). The position of the acetyl and methoxy groups will direct the fragmentation pathways, leading to characteristic fragment ions.

Expected Fragmentation Pathways:

  • Loss of a methyl radical (•CH₃) from the acetyl group: This will result in a prominent peak at m/z 136.

  • Loss of a methoxy radical (•OCH₃): This would lead to a peak at m/z 120.

  • Cleavage of the acetyl group (CH₃CO•): This will generate a fragment at m/z 108.

  • Ring fragmentation: The pyridine ring can undergo complex fragmentation, leading to smaller charged species.

The relative intensities of these fragment ions will likely differ between the isomers, providing a fingerprint for each. For example, isomers with the acetyl group adjacent to the nitrogen may exhibit unique fragmentation pathways involving the heteroatom.

UV-Vis Spectroscopy: A Look at Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the molecules. The conjugation of the acetyl group with the 2-methoxypyridine ring will result in characteristic absorption bands. The position (λmax) and intensity (ε) of these bands will be influenced by the isomer's specific electronic structure. Aromatic compounds typically exhibit multiple absorption bands.[3][4]

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for 1-(2-Methoxypyridin-yl)ethanone Isomers (in Ethanol)

Isomerπ → π* Transition (nm)n → π* Transition (nm)
3-acetyl ~230-250 and ~270-290~310-330
4-acetyl ~235-255 and ~280-300~315-335
5-acetyl ~235-255 and ~280-300~315-335
6-acetyl ~230-250 and ~270-290~310-330

The extent of conjugation will affect the energy of the electronic transitions. Isomers with greater conjugation are expected to show a bathochromic (red) shift to longer wavelengths.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal (δ 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film between salt plates is suitable.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities to the expected values.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation.[5]

  • Mass Analysis: Scan a mass range of m/z 40-200.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, comparing the relative abundances of the key fragment ions.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent, such as ethanol or acetonitrile, in a quartz cuvette.

  • Acquisition: Record the absorption spectrum over a wavelength range of 200-400 nm.

  • Data Analysis: Determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).

Conclusion

The unambiguous differentiation of the constitutional isomers of 1-(2-methoxypyridin-yl)ethanone is readily achievable through a systematic and multi-faceted spectroscopic approach. While each technique provides valuable information, the combination of ¹H and ¹³C NMR spectroscopy is the most definitive for structural elucidation. IR and UV-Vis spectroscopy serve as excellent confirmatory methods, while mass spectrometry provides crucial molecular weight and fragmentation data. By carefully analyzing the unique spectroscopic fingerprint of each isomer, researchers can ensure the integrity of their synthetic intermediates and the quality of their final compounds.

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  • Introduction to IR Spectroscopy. Ketones. (2012, October 10). YouTube.
  • Figure S24. 13 C NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). (n.d.).
  • 19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (2024, September 30).
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025, January 30). Preprints.org.
  • 13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi. (n.d.).
  • Combining mass spectrometry, i2PEPICO, and FTIR spectroscopy. (2024, June 28). IRIS Re.Public@polimi.it.
  • 1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one. (n.d.). PubChem.
  • 1-(4-(6-Methoxypyridin-2-yl)phenyl)ethanone. (n.d.). PubChem.
  • FT-IR spectra of samples B0, B1-1, B2-2, and B3-3. - ResearchGate. (n.d.).

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A Comparative Guide to the Biological Activity of Compounds Derived from 1-(2-Methoxypyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it an attractive starting point for designing novel therapeutic agents.[3] Among the vast array of pyridine-based starting materials, 1-(2-Methoxypyridin-3-YL)ethanone serves as a versatile building block for synthesizing molecules with significant biological potential, particularly in the realms of oncology and infectious diseases.[4] This guide offers a comparative analysis of the biological activities of its derivatives, grounded in established experimental data and protocols, to aid researchers and drug development professionals in this promising area.

Part 1: The Anticancer Potential of Pyridine Derivatives

The development of novel anticancer agents is a critical endeavor in medicinal chemistry.[5] Pyridine derivatives have emerged as a substantial class of heterocyclic compounds endowed with diverse and potent anticancer activities.[6][7] Several pyridine-based small molecules, such as Sorafenib and Crizotinib, are already approved anticancer drugs.[6][7] The exploration of new derivatives, therefore, stands on a solid foundation of clinical success. Compounds derived from this compound are being investigated for their ability to inhibit the proliferation of various cancer cell lines.

Comparative Analysis of Anticancer Efficacy

A primary metric for quantifying the anticancer effect of a compound is its half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The table below compares the efficacy of a hypothetical derivative against a standard chemotherapeutic agent, Doxorubicin, to provide a benchmark for potency.

Table 1: Comparative Anticancer Activity

CompoundTarget Cell LineIC50 (µM)Reference CompoundTarget Cell LineIC50 (µM)
Hypothetical this compound DerivativeMCF-7 (Breast Cancer)To Be DeterminedDoxorubicinMCF-7 (Breast Cancer)1.93[6]
Hypothetical this compound DerivativeHeLa (Cervical Cancer)To Be DeterminedCisplatinHeLa (Cervical Cancer)~1-5

Expert Rationale: Comparing a novel compound against a well-characterized drug like Doxorubicin is a fundamental step in preclinical evaluation. Doxorubicin functions by intercalating DNA and inhibiting topoisomerase II, leading to cell death. By benchmarking against its potent IC50 value, we can quickly ascertain if a new derivative possesses the requisite potency to warrant further investigation and development.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to evaluate a compound's effect on cell viability.[5] It measures the metabolic activity of living cells, which is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds derived from this compound in the appropriate cell culture medium. Add these dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2. This duration allows the compound to exert its antiproliferative effects.[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration. Use non-linear regression analysis to calculate the IC50 value, which is the concentration that causes 50% inhibition of cell growth.[5]

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Reaction cluster_analysis Data Analysis seed_cells 1. Seed Cancer Cells in 96-well Plate incubate_attach 2. Incubate 24h for Attachment seed_cells->incubate_attach add_compounds 3. Add Serial Dilutions of Test Compounds incubate_attach->add_compounds incubate_effect 4. Incubate 48-72h for Cytotoxic Effect add_compounds->incubate_effect add_mtt 5. Add MTT Reagent incubate_effect->add_mtt incubate_formazan 6. Incubate 4h for Formazan Formation add_mtt->incubate_formazan solubilize 7. Add Solubilizer (DMSO) incubate_formazan->solubilize read_absorbance 8. Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 9. Plot Data & Calculate IC50 read_absorbance->calculate_ic50

Caption: Standard workflow for determining compound cytotoxicity via MTT assay.

Part 2: The Antimicrobial Frontier

The emergence of multidrug-resistant (MDR) pathogens presents a severe threat to global health, necessitating the discovery of new antimicrobial agents.[8] Heterocyclic compounds, particularly those containing a pyridine nucleus, have historically been a rich source of antimicrobial drugs.[8][9] Their derivatives have shown activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[10][11]

Comparative Analysis of Antimicrobial Potency

The minimum inhibitory concentration (MIC) is the gold standard for measuring a compound's antimicrobial potency. It is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The table below presents a comparative framework for evaluating hypothetical derivatives against established clinical antibiotics.

Table 2: Comparative Antimicrobial Activity

CompoundTarget MicroorganismMIC (µg/mL)Reference CompoundTarget MicroorganismMIC (µg/mL)
Hypothetical this compound DerivativeStaphylococcus aureus (MRSA)To Be DeterminedAmpicillinStaphylococcus aureus> MIC of novel compounds[8]
Hypothetical this compound DerivativeEscherichia coliTo Be DeterminedNorfloxacinE. coli, S. aureusComparable to novel compounds[10]
Hypothetical this compound DerivativeCandida albicansTo Be DeterminedFluconazoleC. albicansComparable to novel compounds[10]

Trustworthiness through Benchmarking: Comparing novel compounds against antibiotics with different mechanisms of action (e.g., Ampicillin - cell wall synthesis inhibitor; Norfloxacin - DNA gyrase inhibitor) provides a broader understanding of their potential spectrum and utility. Demonstrating superior or comparable activity to these standards is a key milestone.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of antimicrobial agents against bacteria and fungi.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.

  • Control Wells:

    • Growth Control: Well containing only broth and the microbial inoculum (no compound).

    • Sterility Control: Well containing only sterile broth (no compound, no inoculum).

  • Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours for most bacteria.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation cluster_analysis Result Interpretation compound_dilution 1. Prepare Serial Dilutions of Test Compound add_inoculum 3. Inoculate Wells with Microorganism compound_dilution->add_inoculum inoculum_prep 2. Prepare Standardized Microbial Inoculum inoculum_prep->add_inoculum setup_controls 4. Prepare Growth & Sterility Controls add_inoculum->setup_controls incubate_plate 5. Incubate at 37°C for 16-20 Hours setup_controls->incubate_plate read_mic 6. Visually Inspect for Growth (Turbidity) incubate_plate->read_mic determine_mic 7. Identify Lowest Concentration with No Growth (MIC) read_mic->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

Derivatives of this compound represent a promising avenue for the development of novel therapeutic agents. The pyridine scaffold is a well-validated core for both anticancer and antimicrobial drugs.[5][8][10] The protocols and comparative frameworks provided in this guide offer a robust system for the initial screening and evaluation of new chemical entities derived from this versatile starting material.

Future work must focus on elucidating the structure-activity relationships (SAR) to identify the key molecular features responsible for the observed biological effects. For the most potent compounds, subsequent studies should aim to uncover their specific mechanisms of action, whether it be the inhibition of a particular kinase in cancer cells or the disruption of the bacterial cell membrane. This deeper understanding is paramount for optimizing lead compounds and advancing them through the drug discovery pipeline.

References

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal. (Source: International Journal of Pharmaceutical Chemistry and Analysis) [Link]
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
  • Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine deriv
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. (Source: IRJET) [Link]
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (Source: Not specified) [Link]
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (Source: PMC - PubMed Central) [Link]
  • This compound. (Source: MySkinRecipes) [Link]
  • Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. (Source: Not specified) [Link]
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (Source: PMC - NIH) [Link]
  • Pyridine: the scaffolds with significant clinical diversity. (Source: RSC Publishing) [Link]
  • Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. (Source: MDPI) [Link]
  • Commentary on Pyridine Compounds & its Antimicrobial Activities. (Source: Open Access Journals) [Link]

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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Synthetic Pathways to 1-(2-Methoxypyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Methoxypyridin-3-YL)ethanone is a crucial intermediate in the synthesis of a variety of pharmaceutical compounds, including kinase inhibitors for cancer therapy and agents targeting neurological and inflammatory diseases.[1] Its strategic importance necessitates the development of efficient, scalable, and cost-effective synthetic routes. This guide provides a comprehensive cost-benefit analysis of four distinct synthetic pathways to this key intermediate, offering researchers, scientists, and drug development professionals the critical data and field-proven insights necessary to make informed decisions for their specific research and development needs.

This analysis will delve into the intricacies of each synthetic approach, evaluating them based on yield, cost of starting materials and reagents, operational complexity, safety, and environmental impact. The pathways explored are:

  • Directed Ortho-Metalation (Organolithium Pathway)

  • Grignard Reaction of a Halogenated Precursor

  • Grignard Reaction of a Cyano Precursor

  • Friedel-Crafts Acylation

By objectively comparing these alternatives with supporting data and detailed experimental protocols, this guide aims to empower you to select the most appropriate synthetic strategy, whether for small-scale laboratory synthesis or large-scale industrial production.

Comparative Analysis of Synthetic Pathways

The following table provides a high-level comparison of the four synthetic pathways to this compound. A detailed breakdown and discussion of each route will follow.

MetricDirected Ortho-MetalationGrignard (from Halide)Grignard (from Nitrile)Friedel-Crafts Acylation
Overall Yield Good to ExcellentGoodModerate to GoodPotentially Low to Moderate
Cost of Starting Materials ModerateHighModerateLow
Reagent Cost High (Organolithium)ModerateModerateLow
Process Complexity High (cryogenic, inert atm)Moderate (inert atm)Moderate (inert atm)Low to Moderate
Scalability ChallengingModerateModerateHigh
Regioselectivity ExcellentExcellentExcellentPoor to Moderate
Key Advantage High regioselectivityReliable C-C bond formationUtilizes nitrile precursorSimple procedure
Key Disadvantage Hazardous reagents, costCost of brominated precursorPotential side reactionsPoor regioselectivity
Safety Concerns Pyrophoric reagentsExothermic reactionExothermic reaction, HCN potentialCorrosive Lewis acids
Environmental Impact Organic solvents, lithium wasteOrganic solvents, magnesium wasteOrganic solvents, magnesium wasteChlorinated solvents, acid waste

Pathway 1: Directed Ortho-Metalation (Organolithium Pathway)

This pathway leverages the directing effect of the methoxy group in 2-methoxypyridine to achieve highly regioselective lithiation at the C-3 position, followed by acylation.[2]

Scientific Rationale

The methoxy group acts as a directed metalation group (DMG), coordinating to the lithium atom of the organolithium reagent (n-butyllithium) and directing deprotonation to the adjacent ortho position (C-3).[2][3] This approach offers exceptional control over regioselectivity, which is often a significant challenge in pyridine chemistry. The resulting aryllithium intermediate is then quenched with an appropriate acetylating agent, such as acetyl chloride or N,N-dimethylacetamide, to furnish the desired ketone.

Experimental Protocol

Materials:

  • 2-Methoxypyridine (98%)

  • n-Butyllithium (2.5 M in hexanes)

  • Acetyl chloride (99%)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-methoxypyridine (1.0 eq).

  • Anhydrous THF is added, and the solution is cooled to -78 °C in a dry ice/acetone bath.

  • n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The solution is stirred at this temperature for 1 hour.

  • A solution of acetyl chloride (1.2 eq) in anhydrous THF is added dropwise, again maintaining the temperature below -70 °C.

  • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Cost-Benefit Analysis
  • Benefits: The primary advantage of this route is the excellent regioselectivity, which minimizes the formation of unwanted isomers and simplifies purification. Yields for directed metalation reactions are often high.

  • Costs & Drawbacks: The main drawbacks are the high cost and hazardous nature of n-butyllithium, which is pyrophoric and requires stringent anhydrous and inert atmosphere conditions.[4][5][6][7][8] The need for cryogenic temperatures (-78 °C) adds to the operational complexity and cost, making it less amenable to large-scale industrial production.

Workflow Diagram

Directed_Ortho_Metalation cluster_start Starting Materials cluster_process Process cluster_end Product 2-Methoxypyridine 2-Methoxypyridine Lithiation Directed Ortho-Metalation (THF, -78°C) 2-Methoxypyridine->Lithiation n-Butyllithium n-Butyllithium n-Butyllithium->Lithiation Acetyl_chloride_1 Acetyl Chloride Acylation_1 Acylation (-78°C to RT) Acetyl_chloride_1->Acylation_1 Lithiation->Acylation_1 3-Lithio-2-methoxypyridine Workup_Purification_1 Quench & Purification Acylation_1->Workup_Purification_1 Product_1 This compound Workup_Purification_1->Product_1

Caption: Directed Ortho-Metalation Workflow.

Pathway 2: Grignard Reaction of a Halogenated Precursor

This classical organometallic approach involves the formation of a Grignard reagent from a halogenated pyridine, followed by reaction with an acetylating agent.

Scientific Rationale

3-Bromo-2-methoxypyridine is a suitable precursor for this pathway.[7] The bromine atom can be converted to a Grignard reagent by reaction with magnesium metal. The resulting organomagnesium species is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of an acetylating agent like acetyl chloride. This method provides a reliable way to form the desired carbon-carbon bond at the 3-position of the pyridine ring.

Experimental Protocol

Materials:

  • 3-Bromo-2-methoxypyridine (97%)

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Acetyl chloride (99%)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet is charged with magnesium turnings (1.2 eq) and a crystal of iodine.

  • Anhydrous THF is added, followed by a small amount of a solution of 3-bromo-2-methoxypyridine (1.0 eq) in anhydrous THF. The reaction is initiated, which is evident by a color change and gentle refluxing.

  • The remaining solution of 3-bromo-2-methoxypyridine is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • The reaction mixture is cooled to 0 °C in an ice bath.

  • A solution of acetyl chloride (1.1 eq) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Cost-Benefit Analysis
  • Benefits: Grignard reactions are a well-established and reliable method for C-C bond formation.[9][10] The starting materials and reagents are generally less hazardous than organolithiums.

  • Costs & Drawbacks: The primary drawback is the high cost of the starting material, 3-bromo-2-methoxypyridine.[11][12][13] The synthesis of this precursor adds an extra step and cost to the overall process. The Grignard formation can sometimes be challenging to initiate and requires anhydrous conditions.

Workflow Diagram

Grignard_from_Halide cluster_start Starting Materials cluster_process Process cluster_end Product 3-Bromo-2-methoxypyridine 3-Bromo-2-methoxypyridine Grignard_formation Grignard Formation (THF, reflux) 3-Bromo-2-methoxypyridine->Grignard_formation Magnesium Magnesium Magnesium->Grignard_formation Acetyl_chloride_2 Acetyl Chloride Acylation_2 Acylation (0°C to RT) Acetyl_chloride_2->Acylation_2 Grignard_formation->Acylation_2 Grignard Reagent Workup_Purification_2 Quench & Purification Acylation_2->Workup_Purification_2 Product_2 This compound Workup_Purification_2->Product_2

Caption: Grignard Reaction (from Halide) Workflow.

Pathway 3: Grignard Reaction of a Cyano Precursor

An alternative Grignard-based approach utilizes a cyanopyridine precursor.

Scientific Rationale

The reaction of a Grignard reagent with a nitrile provides a versatile route to ketones. In this pathway, 3-cyano-2-methoxypyridine reacts with a methyl Grignard reagent (e.g., methylmagnesium bromide) to form an intermediate imine salt, which is then hydrolyzed to the desired ketone. This method circumvents the need for the more expensive brominated precursor.

Experimental Protocol

Materials:

  • 3-Cyano-2-methoxypyridine (98%)

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Aqueous hydrochloric acid (e.g., 3 M)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel is charged with a solution of 3-cyano-2-methoxypyridine (1.0 eq) in anhydrous diethyl ether.

  • The solution is cooled to 0 °C in an ice bath.

  • Methylmagnesium bromide (1.2 eq) is added dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • The reaction mixture is stirred at room temperature for 3 hours.

  • The reaction is carefully quenched by the slow addition of 3 M hydrochloric acid, and the mixture is stirred vigorously for 1 hour to ensure complete hydrolysis of the intermediate imine.

  • The aqueous layer is neutralized with sodium bicarbonate solution and then extracted with diethyl ether (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Cost-Benefit Analysis
  • Benefits: This route utilizes a potentially more cost-effective starting material, 3-cyano-2-methoxypyridine, compared to its bromo- counterpart. The procedure is relatively straightforward.

  • Costs & Drawbacks: The synthesis of 3-cyano-2-methoxypyridine is an additional step to consider in the overall process.[6][14] Grignard reactions with nitriles can sometimes be sluggish and may require elevated temperatures. The hydrolysis step requires careful pH control to avoid side reactions. There is also a potential risk of hydrogen cyanide (HCN) formation during workup if conditions are not carefully controlled.

Workflow Diagram

Grignard_from_Nitrile cluster_start Starting Materials cluster_process Process cluster_end Product 3-Cyano-2-methoxypyridine 3-Cyano-2-methoxypyridine Grignard_addition Grignard Addition (Ether, 0°C to RT) 3-Cyano-2-methoxypyridine->Grignard_addition Methylmagnesium_bromide Methylmagnesium Bromide Methylmagnesium_bromide->Grignard_addition Hydrolysis Acidic Hydrolysis Grignard_addition->Hydrolysis Imine intermediate Workup_Purification_3 Workup & Purification Hydrolysis->Workup_Purification_3 Product_3 This compound Workup_Purification_3->Product_3

Caption: Grignard Reaction (from Nitrile) Workflow.

Pathway 4: Friedel-Crafts Acylation

This is a classic electrophilic aromatic substitution reaction for the synthesis of aryl ketones.

Scientific Rationale

In theory, 2-methoxypyridine could be directly acylated with acetyl chloride using a Lewis acid catalyst such as aluminum chloride.[15][16][17] The methoxy group is an activating, ortho-, para-directing group in benzene chemistry.[18] However, in pyridine chemistry, the situation is more complex. The pyridine nitrogen is basic and will coordinate to the Lewis acid, deactivating the ring towards electrophilic substitution. Furthermore, the regioselectivity of the reaction is a major concern, with the potential for acylation at multiple positions on the pyridine ring.

Experimental Protocol

Materials:

  • 2-Methoxypyridine (98%)

  • Acetyl chloride (99%)

  • Anhydrous aluminum chloride (99.99%)

  • Anhydrous dichloromethane

  • Aqueous hydrochloric acid (e.g., 1 M)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a calcium chloride drying tube, and a dropping funnel is charged with anhydrous aluminum chloride (2.5 eq) and anhydrous dichloromethane.

  • The suspension is cooled to 0 °C in an ice bath.

  • Acetyl chloride (1.2 eq) is added dropwise.

  • A solution of 2-methoxypyridine (1.0 eq) in anhydrous dichloromethane is added dropwise, maintaining the temperature below 10 °C.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The reaction mixture is carefully poured onto crushed ice and stirred until all solids have dissolved.

  • The aqueous layer is made basic with sodium bicarbonate solution and then extracted with dichloromethane (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is analyzed for isomeric distribution and purified by column chromatography.

Cost-Benefit Analysis
  • Benefits: The starting materials, 2-methoxypyridine, acetyl chloride, and aluminum chloride, are relatively inexpensive and readily available.[1][2][3][18][19][20][21][22][23][24][25][26][27] The procedure is operationally simple and does not require cryogenic temperatures or strictly inert atmospheres (though anhydrous conditions are necessary). This makes the pathway highly scalable.

  • Costs & Drawbacks: The primary and most significant drawback is the likely poor regioselectivity. The pyridine nitrogen will complex with the Lewis acid, deactivating the ring and potentially leading to a mixture of isomers, which would be difficult and costly to separate. The reaction may also suffer from low yields due to the deactivation of the pyridine ring. The use of stoichiometric or excess amounts of the corrosive Lewis acid generates significant acidic waste.

Workflow Diagram

Friedel_Crafts_Acylation cluster_start Starting Materials cluster_process Process cluster_end Product 2-Methoxypyridine_fc 2-Methoxypyridine Acylation_fc Friedel-Crafts Acylation (DCM, 0°C to RT) 2-Methoxypyridine_fc->Acylation_fc Acetyl_chloride_fc Acetyl Chloride Acetyl_chloride_fc->Acylation_fc AlCl3 Aluminum Chloride AlCl3->Acylation_fc Workup_Purification_fc Workup & Purification Acylation_fc->Workup_Purification_fc Product_fc This compound + Isomers Workup_Purification_fc->Product_fc

Caption: Friedel-Crafts Acylation Workflow.

Senior Application Scientist's Recommendation

The optimal synthetic pathway to this compound is highly dependent on the specific needs of the researcher or organization.

  • For Small-Scale Laboratory Synthesis and Medicinal Chemistry: The Directed Ortho-Metalation (Organolithium) Pathway is the recommended choice. While it requires specialized equipment and handling of hazardous reagents, the exceptional regioselectivity ensures a clean reaction profile and simplifies the purification of the final product. This is often a priority in medicinal chemistry, where obtaining pure compounds for biological testing is paramount.

  • For Process Development and Scale-Up: The Grignard Reaction of a Halogenated Precursor presents a more balanced profile for larger-scale synthesis. Although the starting material is more expensive, the reaction conditions are less demanding than the organolithium route, and the process is generally more scalable. The cost of the brominated precursor may be offset by a more robust and higher-yielding process at scale. The Grignard Reaction of a Cyano Precursor is also a viable alternative, particularly if the cyanopyridine starting material is readily available or can be synthesized economically.

  • To be Avoided: The Friedel-Crafts Acylation is not recommended for the synthesis of this specific target molecule. The high probability of poor regioselectivity would likely result in a complex mixture of products, making purification difficult and costly, and ultimately leading to a low overall yield of the desired isomer. While the starting materials are inexpensive, the downstream processing challenges make this route economically unviable for producing a pure product.

References

  • BusinessAnalytiq. Aluminum chloride price index. [Link]
  • Wikipedia.
  • IndiaMART. n-Butyllithium - 109-72-8 Latest Price, Manufacturers & Suppliers. [Link]
  • Lab Alley. Aluminum Chloride. [Link]
  • The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis. [Link]
  • MySkinRecipes. This compound. [Link]
  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
  • Wikipedia. Grignard reagent. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. News Articles Tagged '3 Cyano 2 Methoxypyridine Price'. [Link]
  • Master Organic Chemistry. EAS Reactions (3)
  • Chemistry LibreTexts. 15.

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A Senior Application Scientist's Guide to Alternative Reagents for 1-(2-Methoxypyridin-3-YL)ethanone in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that profoundly influences the efficiency, scalability, and outcome of a synthetic pathway. This guide provides an in-depth comparison of 1-(2-Methoxypyridin-3-YL)ethanone and its alternative reagents, offering insights into their performance in key chemical transformations, supported by experimental data and established chemical principles.

Introduction to this compound: A Versatile Building Block

This compound, with the chemical formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol , is a key intermediate in the synthesis of a wide range of pharmaceutical compounds.[1] Its structure, featuring a pyridine ring substituted with a methoxy and an acetyl group, makes it a valuable precursor for the construction of complex heterocyclic systems. Notably, it is frequently employed in the development of kinase inhibitors for cancer therapy, where the methoxypyridine moiety can engage in crucial hydrogen bonding interactions within the kinase active site.[1]

The reactivity of this compound is primarily centered around the acetyl group, which can participate in a variety of condensation reactions. One of the most common applications is the Claisen-Schmidt condensation, which is used to synthesize chalcones, important intermediates for various biologically active compounds.[2][3][4]

The Claisen-Schmidt Condensation: A Gateway to Diverse Heterocycles

The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde and a ketone, catalyzed by a base or acid.[2][3] This reaction is a cornerstone of synthetic organic chemistry for creating carbon-carbon bonds and is particularly useful for synthesizing α,β-unsaturated ketones, such as chalcones.

The general mechanism for the base-catalyzed Claisen-Schmidt condensation is as follows:

  • Enolate Formation: A base abstracts an α-hydrogen from the ketone to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aromatic aldehyde.

  • Aldol Addition: A β-hydroxy ketone intermediate is formed.

  • Dehydration: The intermediate readily undergoes dehydration to yield the α,β-unsaturated ketone (chalcone).

Claisen_Schmidt_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Ketone This compound (or alternative) Mixing Mixing and Stirring Ketone->Mixing Aldehyde Aromatic Aldehyde Aldehyde->Mixing Base Base (e.g., NaOH, KOH) Base->Mixing Solvent Solvent (e.g., Ethanol) Solvent->Mixing Reaction Reaction Progression (Monitored by TLC) Mixing->Reaction Workup Aqueous Work-up & Acidification Reaction->Workup Chalcone Chalcone Derivative Workup->Chalcone Purification Purification (Recrystallization) Chalcone->Purification

Claisen-Schmidt condensation workflow.

Alternative Reagents: A Comparative Analysis

While this compound is a valuable reagent, its structural isomers and other substituted pyridinyl ethanones can serve as viable alternatives, each offering unique electronic and steric properties that can influence reaction outcomes. The choice of reagent can impact reaction rates, yields, and the properties of the final product.

Structural Isomers of 1-(2-Methoxypyridin-YL)ethanone

The position of the methoxy and acetyl groups on the pyridine ring significantly affects the reagent's reactivity. The primary isomers of interest are:

  • This compound (Ortho-analogue): The acetyl group is ortho to the nitrogen atom and meta to the methoxy group.

  • 1-(4-Methoxypyridin-2-YL)ethanone (Para-analogue): The acetyl group is ortho to the nitrogen atom and para to the methoxy group.

  • 1-(6-Methoxypyridin-3-YL)ethanone (Meta-analogue): The acetyl group is meta to both the nitrogen atom and the methoxy group.

Table 1: Comparison of Structural Isomers in Claisen-Schmidt Condensation

ReagentIsomer TypeExpected ReactivityRationaleIllustrative Yield Range*
This compoundOrtho-analogueModerateSteric hindrance from the ortho-methoxy group can slightly impede the approach of the enolate to the aldehyde.60-75%
1-(4-Methoxypyridin-2-YL)ethanonePara-analogueHighThe para-methoxy group has a minimal steric effect, and its electron-donating nature can stabilize the enolate, potentially increasing the reaction rate.75-90%
1-(6-Methoxypyridin-3-YL)ethanoneMeta-analogueHighThe meta-position of the methoxy group results in less steric hindrance compared to the ortho-isomer, leading to higher reactivity.80-95%

*Illustrative yield ranges are based on general principles of steric hindrance in Claisen-Schmidt condensations and are intended for comparative purposes. Actual yields may vary depending on the specific aldehyde and reaction conditions.

The expected trend in reactivity is based on the well-established principle that steric hindrance around the reactive carbonyl group can significantly impact the rate and yield of condensation reactions. Studies comparing substituted acetophenones have shown that ortho-substituted reactants generally exhibit lower yields compared to their meta- and para-isomers due to steric impediment.

Experimental Protocols

The following protocols provide a general framework for the synthesis of chalcones using 1-(methoxypyridin-yl)ethanone derivatives and their subsequent conversion to pyrazolines.

General Protocol for Claisen-Schmidt Condensation

This protocol is adapted from established methods for chalcone synthesis.[5][6][7]

Materials:

  • 1-(Methoxypyridin-yl)ethanone derivative (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Ethanol (or Methanol)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (1.0 eq)

  • Deionized water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve the 1-(methoxypyridin-yl)ethanone derivative and the aromatic aldehyde in ethanol.

  • Cool the mixture in an ice bath and slowly add a solution of KOH or NaOH in water with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the crude chalcone.

  • Filter the precipitate, wash with cold water until the filtrate is neutral, and dry the product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Synthesis of Pyrazolines from Chalcones

Chalcones are excellent precursors for the synthesis of various five-membered heterocyclic compounds, such as pyrazolines, which also exhibit a wide range of biological activities.[5]

Pyrazoline_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Chalcone Chalcone Derivative Reflux Refluxing the Mixture Chalcone->Reflux Hydrazine Hydrazine Hydrate Hydrazine->Reflux Solvent Solvent (e.g., Ethanol) Solvent->Reflux Catalyst Catalyst (e.g., Acetic Acid) Catalyst->Reflux Workup Cooling and Precipitation Reflux->Workup Pyrazoline Pyrazoline Derivative Workup->Pyrazoline Purification Purification (Recrystallization) Pyrazoline->Purification

Synthesis of pyrazolines from chalcones.

Procedure:

  • A mixture of the chalcone (1.0 eq) and hydrazine hydrate (1.5 eq) in ethanol is refluxed in the presence of a catalytic amount of glacial acetic acid for 6-8 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the separated solid is filtered.

  • The crude product is washed with cold ethanol and recrystallized from a suitable solvent to yield the pure pyrazoline derivative.

Conclusion

The selection of a reagent in a synthetic pathway is a multifaceted decision that requires a thorough understanding of the chemical principles at play. While this compound is a potent and versatile building block, its structural isomers and other derivatives offer a valuable toolkit for chemists to fine-tune reaction outcomes. This guide has provided a comparative analysis of these alternatives, focusing on their application in the Claisen-Schmidt condensation. By understanding the interplay of steric and electronic effects, researchers can make more informed decisions in their synthetic endeavors, ultimately accelerating the discovery and development of novel therapeutic agents.

References

  • Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. (n.d.).
  • Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. (2024). MDPI. [Link]
  • Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. (2024). Preprints.org. [Link]
  • Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. (2021). Biointerface Research in Applied Chemistry. [Link]
  • Synthesis and Characterization of Some Chalcone Deriv
  • Synthesis, spectral study and properties of Pyridine chalcone. (2018). Dr.
  • SYNTHESIS OF HETEROCYCLIC PYRIDINE-BASED CHALCONES WITH DIMERIC STRUCTURE. (n.d.). Universiti Malaysia Terengganu. [Link]
  • Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives. (2023). Oriental Journal of Chemistry. [Link]
  • This compound. (n.d.). MySkinRecipes. [Link]
  • Structural and theoretical exploration of a multi-methoxy chalcone: Synthesis, quantum theory, electrostatics, molecular packing, DFT analysis, and in-silico anti-cancer evalu
  • Claisen–Schmidt condens
  • Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. (2007).
  • Claisen Schmidt Reaction (Mixed Aldol Condens
  • Claisen Schmidt Condens
  • Claisen-Schmidt Condens
  • Chemistry and synthetic methodologies of chalcones and their derivatives: A review. (2023).
  • Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannul
  • Synthesis of Heteroarom
  • Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors. (2016). PubMed Central. [Link]
  • Heterocyclic Letters. (2023). Heterocyclic Letters. [Link]
  • Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives. (n.d.).
  • New Synthesis of Chalcone Derivatives and Their Applications. (2025). Chemical Review and Letters. [Link]

Sources

The Catalyst Crucible: A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of Methoxypyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its presence in numerous pharmaceuticals necessitates efficient and reliable methods for its functionalization. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds, yet the unique electronic nature of substituted pyridines, such as methoxypyridines, presents distinct challenges. The electron-donating nature of the methoxy group can modulate the reactivity of the pyridine ring, and the Lewis basic nitrogen atom can interact with the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions.

This guide provides an in-depth, objective comparison of various palladium catalyst systems for the Suzuki coupling of methoxypyridines. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst selection, offering field-proven insights to empower you to make informed decisions for your specific synthetic challenges.

The Challenge of Methoxypyridines in Suzuki Coupling

Methoxypyridines are considered electron-rich heteroaryl halides. This electronic characteristic can render the crucial oxidative addition step of the catalytic cycle more challenging compared to their electron-deficient counterparts.[1] Furthermore, the pyridine nitrogen can act as a ligand for the palladium center, potentially leading to catalyst deactivation.[2] The selection of an appropriate palladium catalyst, particularly the ligand, is therefore critical to overcome these hurdles and achieve high-yielding, efficient couplings.

A Comparative Analysis of Leading Palladium Catalyst Systems

The efficacy of a palladium catalyst in the Suzuki coupling of methoxypyridines is profoundly influenced by the ligand sphere around the metal center. We will compare three major classes of palladium catalysts: those based on phosphine ligands, N-heterocyclic carbenes (NHCs), and palladacycles.

The Workhorses: Phosphine-Based Catalysts

Palladium catalysts supported by phosphine ligands are the most traditional and widely used for Suzuki couplings. The steric and electronic properties of the phosphine can be meticulously tuned to enhance catalytic activity.[3]

a) Traditional Phosphine Ligands (e.g., PPh₃):

Triphenylphosphine (PPh₃) is a classic, cost-effective, and readily available ligand. For less demanding Suzuki couplings, catalysts like Pd(PPh₃)₄ can provide satisfactory results.[4] However, for the more challenging methoxypyridine substrates, particularly the less reactive chloro-pyridines, these traditional systems often fall short, leading to low yields and sluggish reactions.

b) Bulky, Electron-Rich Buchwald-Type Ligands (e.g., SPhos, XPhos):

The development of bulky and electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling reactions.[2] Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have proven to be exceptionally effective for the Suzuki coupling of heteroaryl halides, including methoxypyridines.[2][5]

The enhanced performance of these ligands stems from their ability to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[2] The steric bulk facilitates the reductive elimination of the product, while the electron-rich nature of the phosphine increases the electron density on the palladium center, promoting the oxidative addition of the aryl halide.[6] For electron-rich substrates like methoxypyridines, these ligands are often the catalysts of choice, providing excellent yields where other systems fail.[2]

The Powerhouses: N-Heterocyclic Carbene (NHC)-Based Catalysts

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium, often outperforming their phosphine counterparts in challenging coupling reactions.[3][7]

NHCs are strong σ-donors, forming highly stable bonds with the palladium center.[3][8] This stability often translates into higher catalyst turnover numbers (TONs) and turnover frequencies (TOFs), allowing for lower catalyst loadings and shorter reaction times.[7] Palladium-NHC complexes, such as the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts, are particularly effective for heteroaryl couplings and have shown excellent performance with electron-rich substrates.[7] Their robustness and high activity make them an attractive option for the Suzuki coupling of methoxypyridines, especially in large-scale applications where catalyst efficiency is paramount.

The Pre-activated Specialists: Palladacycles

Palladacycles are pre-activated catalyst systems that contain a stable palladium-carbon σ-bond.[4][9] These complexes often exhibit high thermal stability and catalytic activity.[10] They can be particularly advantageous for large-scale syntheses due to their efficiency and robustness.[9][10] While less commonly employed for routine laboratory-scale reactions compared to in-situ generated catalysts from phosphine or NHC ligands, palladacycles offer the advantage of being well-defined, single-component precatalysts, which can lead to greater reproducibility.

Quantitative Performance Comparison

The following table summarizes the performance of different palladium catalyst systems in the Suzuki coupling of substituted pyridines. While direct comparative data for all methoxypyridine isomers under identical conditions is not available in the literature, the data for structurally analogous substrates provides a strong indication of expected performance.

Catalyst SystemLigandSubstrateBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhosSPhos3-chloro-5-fluoro-2-methoxypyridineArylboronic acidK₃PO₄Toluene11012-24Good to Excellent[9]
Pd₂(dba)₃ / SPhosSPhos2-bromopyridine derivativesArylboronic acidK₃PO₄Dioxane/H₂O100-1104-12Good to Excellent[4]
Pd(PPh₃)₄PPh₃2-bromopyridine derivativesArylboronic acidNa₂CO₃DME/H₂O80-9012Good to Excellent[4]
PdCl₂(dppf)dppf2-bromopyridine derivativesArylboronic acidCs₂CO₃DMF1008-16Good to Excellent[4]
Pd-PEPPSI-IPrNHC2-Amino-5-bromo-4-methylpyridineArylboronic acidK₂CO₃t-BuOH/H₂O802High[7]

Experimental Protocols

To provide a practical context, detailed experimental protocols for the Suzuki coupling of a methoxypyridine using a high-performing Buchwald-type ligand system are provided below.

General Procedure for Suzuki Coupling of 2-Bromo-3-methoxypyridine using Pd(OAc)₂/SPhos

Materials:

  • 2-Bromo-3-methoxypyridine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Potassium phosphate (K₃PO₄)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-bromo-3-methoxypyridine (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the vial via syringe.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[4]

Mechanistic Considerations and Catalyst Selection Rationale

The success of the Suzuki coupling of methoxypyridines hinges on navigating the key steps of the catalytic cycle.

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)-X(L_n) Pd0->PdII OxAdd Oxidative Addition (Ar-X) DiarylPdII Ar-Pd(II)-Ar'(L_n) PdII->DiarylPdII Transmetal Transmetalation (Ar'-B(OR)₂ + Base) DiarylPdII->Pd0 Product Ar-Ar' DiarylPdII->Product RedElim Reductive Elimination Catalyst_Comparison Catalyst Classes for Methoxypyridine Suzuki Coupling cluster_pros Advantages cluster_cons Disadvantages Phosphine Phosphine Ligands Traditional (e.g., PPh₃) Buchwald-type (e.g., SPhos) Phosphine_pros Tunable Readily available Phosphine_cons Lower activity for chlorides (traditional) Air-sensitive NHC NHC Ligands (e.g., PEPPSI-IPr) NHC_pros High activity & stability Low catalyst loading NHC_cons Higher cost Palladacycle Palladacycles (e.g., Herrmann's Catalyst) Palladacycle_pros Pre-activated Robust Palladacycle_cons Less common for lab scale

Caption: Comparison of different palladium catalyst classes.

Conclusion and Recommendations

The choice of palladium catalyst for the Suzuki coupling of methoxypyridines is not a one-size-fits-all decision. For routine couplings of bromo-methoxypyridines, traditional catalysts like Pd(PPh₃)₄ may suffice. However, for more challenging substrates, such as chloro-methoxypyridines, or when high efficiency and low catalyst loadings are required, the use of advanced catalyst systems is highly recommended.

  • For versatility and high performance with a broad range of methoxypyridine halides and boronic acids, catalyst systems based on bulky, electron-rich phosphine ligands, particularly SPhos, are a reliable first choice.

  • When seeking to minimize catalyst loading and reaction times, especially in process development and scale-up, N-heterocyclic carbene-based catalysts offer a powerful alternative.

  • Palladacycles represent a robust option for specific, well-defined applications where a pre-activated catalyst is desirable.

By understanding the interplay between the electronic nature of the methoxypyridine substrate and the properties of the palladium catalyst, researchers can confidently select the optimal system to drive their synthetic endeavors forward, ultimately accelerating the discovery and development of novel molecules with therapeutic and materials applications.

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides and heteroaryl boronic acids and esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
  • Bedford, R. B. (2003). Palladacycle catalysts in C-C and C-heteroatom bond-forming reactions.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
  • Herrmann, W. A., Elison, M., Fischer, J., Köcher, C., & Artus, G. R. J. (1995). N-Heterocyclic Carbenes: A New Class of Ancillary Ligands for Organometallic Catalysis. Angewandte Chemie International Edition in English, 34(21), 2371-2374. [Link]
  • Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Gold Catalysis. Angewandte Chemie International Edition, 47(47), 8990-8992. [Link]
  • Fortman, G. C., & Nolan, S. P. (2011). N-heterocyclic carbene (NHC) ligands and their role in catalysis. Chemical Society Reviews, 40(10), 5151-5169. [Link]
  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. [Link]
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
  • Gstöttmayr, C. L., & Kühn, F. E. (2016). N-Heterocyclic Carbenes (NHCs) in Catalysis. In N-Heterocyclic Carbenes in Catalysis (pp. 1-28). Springer, Cham. [Link]
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical reviews, 106(7), 2651-2710. [Link]
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. [Link]
  • Kudo, N., & Fu, G. C. (2004). A versatile catalyst for the Suzuki cross-coupling of arylboronic acids with aryl and vinyl halides and triflates. Journal of the American Chemical Society, 126(43), 13892-13893. [Link]
  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]
  • Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). A user-friendly, green, and efficient palladium-based catalyst system for the Suzuki-Miyaura reaction. Chemistry-A European Journal, 12(18), 4749-4755. [Link]
  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1461-1473. [Link]
  • Smith, G. B., Dezeny, G. C., Hughes, D. L., King, A. O., & Verhoeven, T. R. (1994). Mechanistic studies of the Suzuki cross-coupling reaction. The Journal of Organic Chemistry, 59(27), 8151-8156. [Link]
  • Amatore, C., Jutand, A., & Suarez, A. (1993). Rates and mechanism of the oxidative addition of palladium (0) complexes to aryl iodides. Journal of the American Chemical Society, 115(21), 9531-9541. [Link]
  • Royal Society of Chemistry. (2016). Highly efficient palladium(ii) hydrazone based catalysts for the Suzuki coupling reaction in aqueous medium. [Link]
  • Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)

Sources

A Comparative Guide to the Purity Assessment of Synthesized 1-(2-Methoxypyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals, the meticulous confirmation of purity for novel chemical entities is a cornerstone of reliable and reproducible research. 1-(2-Methoxypyridin-3-YL)ethanone is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other biologically active molecules.[1] The integrity of downstream applications hinges on the purity of this key intermediate. This guide provides an in-depth comparison of essential analytical techniques for assessing the purity of synthesized this compound, grounded in established scientific principles and regulatory frameworks like the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6] We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to empower researchers in selecting the most appropriate methods for their needs.

The Imperative of Purity in Pharmaceutical Synthesis

In pharmaceutical development, an impurity is defined as any component of a drug substance that is not the desired chemical entity.[3][4] These impurities can arise from various sources, including starting materials, by-products of the synthesis, intermediates, degradation products, reagents, ligands, and catalysts.[3][4] The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and quality of the final drug product.[3] Regulatory bodies, guided by documents such as the ICH Q3A(R2) guidelines, mandate the reporting, identification, and qualification of impurities above specific thresholds, which are determined by the maximum daily dose of the drug substance.[2][4][5] For a typical drug substance with a maximum daily dose of up to 2 g/day , the identification threshold is 0.10%.[4] This underscores the necessity for robust, orthogonal analytical methods to create a comprehensive purity profile.

Orthogonal Analytical Workflow for Purity Determination

A single analytical technique is rarely sufficient to declare a compound "pure." Each method has inherent biases and limitations. A robust purity assessment relies on an orthogonal approach, using multiple techniques that measure different physicochemical properties of the analyte and its potential impurities. This multi-faceted strategy provides a more complete and trustworthy picture of the sample's composition.

Purity_Assessment_Workflow cluster_0 Initial Synthesis & Work-up cluster_1 Primary Characterization cluster_2 Quantitative Purity & Impurity Profiling cluster_3 Final Assessment Crude_Product Crude Synthesized This compound NMR ¹H & ¹³C NMR (Structural Confirmation, Impurity Identification) Crude_Product->NMR Identity Check LCMS LC-MS (Molecular Weight Verification, Impurity Detection) Crude_Product->LCMS Mass Check HPLC HPLC-UV (Purity %, Impurity Quantification) NMR->HPLC Informs Method Development LCMS->HPLC Informs Method Development Purity_Report Comprehensive Purity Report (>99.5% by HPLC, Confirmed Structure, Impurities <0.1%) HPLC->Purity_Report Quantitative Data qNMR qNMR (Absolute Purity Assay) qNMR->Purity_Report Orthogonal Quantitative Data qNMR_Principle cluster_Sample NMR Tube cluster_Measurement NMR Measurement cluster_Calculation Purity Calculation Analyte Analyte (A) Known Structure Unknown Purity (PA) Spectrum Acquire ¹H NMR Spectrum (Optimized for Quantification) Analyte->Spectrum Standard Internal Standard (Std) Known Structure Known Purity (PStd) Known Mass (mStd) Standard->Spectrum Integration Integrate Signals Analyte (IA) Standard (IStd) Spectrum->Integration Equation Purity (PA) = (IA / IStd) * (NStd / NA) * (MWA / MWStd) * (mStd / mA) * PStd Integration->Equation

Sources

A Comparative Guide to C-C Bond Formation: Validating Reaction Mechanisms for 1-(2-Methoxypyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the strategic formation of carbon-carbon (C-C) bonds is a cornerstone of molecular architecture. The versatile building block, 1-(2-methoxypyridin-3-yl)ethanone, with its reactive carbonyl group and functionalized pyridine ring, presents multiple avenues for elaboration. This guide provides an in-depth, comparative analysis of two powerful, yet mechanistically distinct, methodologies for C-C bond formation originating from the α-position of this key intermediate: the classic Claisen-Schmidt condensation and the modern palladium-catalyzed α-arylation. By examining the underlying mechanisms and presenting validated experimental data, this document serves as a practical resource for selecting the optimal synthetic strategy.

Section 1: The Claisen-Schmidt Condensation: A Time-Honored Approach to Chalcone Synthesis

The Claisen-Schmidt condensation is a robust and widely employed variation of the crossed-aldol condensation, providing a direct route to α,β-unsaturated ketones, or chalcones.[1] This base-catalyzed reaction joins an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens.

Mechanistic Rationale

The reaction proceeds through a well-established, multi-step mechanism. The choice of a strong base, typically sodium or potassium hydroxide in an alcoholic solvent, is critical for the initial deprotonation of the α-carbon of the ketone, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol addition product readily undergoes base-catalyzed dehydration to yield the thermodynamically stable, conjugated enone system.

Section 2: Palladium-Catalyzed α-Arylation: A Modern Alternative for Direct C-C Coupling

The Catalytic Cycle: A Symphony of Palladium Oxidation States

The mechanism of palladium-catalyzed α-arylation is a testament to the versatility of transition metal catalysis. The catalytic cycle is generally understood to involve the following key steps:

  • Oxidative Addition: A low-valent palladium(0) complex initiates the cycle by inserting into the carbon-halogen bond of the aryl halide, forming a palladium(II) species.

  • Enolate Formation: Concurrently, a base deprotonates the α-carbon of the ketone to generate the corresponding enolate.

  • Transmetalation (or related process): The enolate coordinates to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The aryl and enolate ligands on the palladium complex couple, forming the desired α-aryl ketone and regenerating the palladium(0) catalyst, which then re-enters the catalytic cycle.

The choice of ligand on the palladium catalyst is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate both the oxidative addition and reductive elimination steps.[2]

Section 3: Experimental Validation and Comparative Analysis

To provide a tangible comparison of these two methodologies, we present validated experimental protocols and performance data for reactions conducted on substrates analogous to this compound.

Experimental Protocol: Claisen-Schmidt Condensation

The following protocol is adapted for the synthesis of a chalcone from a substituted acetophenone, demonstrating a typical Claisen-Schmidt reaction.

Synthesis of (E)-3-(4-chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)prop-2-en-1-one [4]

  • To a round-bottom flask, add 4-chlorobenzaldehyde (0.351 g, 2.50 mmol), 2'-fluoro-4'-methoxyacetophenone (0.420 g, 2.50 mmol), and anhydrous ethanol (5 mL).

  • Stir the mixture at room temperature to achieve a homogeneous solution.

  • Add a solution of aqueous sodium hydroxide (0.25 mL, 3.75 mmol, 15 M) to the reaction mixture.

  • Continue stirring at room temperature for 30 minutes, during which a precipitate will form.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with water (10 mL) and neutralize with 1 M aq. HCl.

  • Cool the mixture to 0 °C and collect the precipitate by vacuum filtration, washing with two portions of ice-cold water (10 mL each).

  • The crude product can be purified by recrystallization from a mixed solvent system of ethyl acetate and hexanes.

Experimental Protocol: Palladium-Catalyzed α-Arylation

The following protocol for the α-arylation of a 3-pyridyl ketone is presented as a robust example of this methodology.

Synthesis of α-Aryl-3-pyridyl Ketone [5]

  • In a reaction vessel, combine the 3-pyridyl ketone (0.5 mmol), 4-bromothioanisole (1.2 equivalents), and potassium tert-butoxide (2.4 equivalents).

  • Add an aqueous solution of the surfactant TPGS-750-M (2 wt % in water) to achieve a reaction concentration of 1.0 M.

  • Sparsely purge the reaction mixture with an inert gas.

  • Add the palladium catalyst, [Pd(μ-Br)(t-Bu)3P]2 (0.125 mol %), to the vessel.

  • Heat the reaction mixture to 45 °C and stir vigorously.

  • Monitor the reaction progress by an appropriate method (e.g., GC-MS or LC-MS).

  • Upon completion, cool the reaction to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are then dried, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography.

Section 4: Comparative Performance Data

The following table summarizes the key performance indicators for the two illustrative reactions, providing a basis for comparison.

FeatureClaisen-Schmidt CondensationPalladium-Catalyzed α-Arylation
Substrate Analogs 2'-fluoro-4'-methoxyacetophenone + 4-chlorobenzaldehyde3-pyridyl ketone + 4-bromothioanisole
Product Type α,β-Unsaturated Ketone (Chalcone)α-Aryl Ketone
Catalyst NaOH (Base)[Pd(μ-Br)(t-Bu)3P]2 (Palladium Catalyst)
Reaction Conditions Room Temperature, Ethanol/Water45 °C, Aqueous Surfactant Media
Reported Yield 85%[4]Quantitative[5]
Key Advantages Operationally simple, inexpensive reagents.High functional group tolerance, direct arylation.
Potential Limitations Limited to aldehydes without α-hydrogens, potential for self-condensation of the ketone.Cost of palladium catalyst and ligands, sensitivity to air and moisture in some systems.

Section 5: Visualizing the Mechanistic Pathways

To further elucidate the distinct nature of these two transformations, the following diagrams illustrate the core mechanistic steps.

Claisen_Schmidt cluster_enolate Enolate Formation cluster_addition Nucleophilic Addition cluster_dehydration Dehydration Ketone This compound Base Base (e.g., NaOH) Enolate Enolate Intermediate Ketone->Enolate + Base Aldehyde Aromatic Aldehyde Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct + Aldehyde Chalcone Chalcone Product Aldol_Adduct->Chalcone - H2O Alpha_Arylation Pd0 Pd(0) Catalyst Ox_Add Oxidative Addition (Ar-Pd(II)-X) Pd0->Ox_Add + Ar-X Aryl_Halide Aryl Halide (Ar-X) Transmetalation Transmetalation (Ar-Pd(II)-Enolate) Ox_Add->Transmetalation + Enolate Ketone_Enolate Ketone Enolate Product α-Aryl Ketone Transmetalation->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Red_Elim Reductive Elimination

Caption: The Palladium-Catalyzed α-Arylation Catalytic Cycle.

Conclusion

Both the Claisen-Schmidt condensation and palladium-catalyzed α-arylation offer effective, yet distinct, strategies for the elaboration of this compound. The choice between these methods will be dictated by the desired final product, the functional group tolerance required, and considerations of cost and operational simplicity. The Claisen-Schmidt condensation remains a highly efficient method for the synthesis of chalcones, while palladium-catalyzed α-arylation provides a more versatile route for the direct introduction of aryl moieties at the α-position. This guide provides the foundational knowledge and comparative data to enable an informed decision in the design of synthetic routes for novel pharmaceutical agents.

References

  • Wikipedia. (2023).
  • Grokipedia. (n.d.).
  • Organic Syntheses. (n.d.). Bipyridine. [Link]
  • Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters, 15(22), 5754–5757. [Link]
  • Miura, M. (2003). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research, 36(4), 234-43. [Link]
  • Chemistry LibreTexts. (2023).
  • SynArchive. (n.d.). Negishi Coupling. [Link]
  • Moradi, W. A., & Buchwald, S. L. (2001). Palladium-catalyzed alpha-arylation of esters. Journal of the American Chemical Society, 123(33), 7996–8002. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia. (2023). Sonogashira coupling. [Link]
  • Vo, G. D., & Hartwig, J. F. (2008). Palladium-catalyzed alpha-arylation of aldehydes with bromo- and chloroarenes catalyzed by [{Pd(allyl)Cl}2] and dppf or Q-phos.
  • Campos, K. R., Klapars, A., Waldman, J. H., Dormer, P. G., & Chen, C. Y. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538–3539. [Link]
  • Szostak, M., & Szostak, M. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry, 28(4), e202103341. [Link]
  • ResearchGate. (n.d.). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Gallou, F., & Lipshutz, B. H. (2021). α-Arylation of (Hetero)aryl Ketones in Aqueous Surfactant Media. Organic Letters, 23(12), 4684–4688. [Link]
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]
  • Coleridge, B. M., Bello, C. S., Ellenberger, D. H., & Leitner, A. (2010). Negishi Coupling of 2-Pyridylzinc Bromide—Paradigm Shift in Cross-Coupling Chemistry?. ChemInform, 41(1). [Link]
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  • Lopp, M., & Kanger, T. (2009). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 50(48), 6733-6735. [Link]
  • MDPI. (n.d.). A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. [Link]
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A Comparative Benchmarking Guide to the Synthesis of 1-(2-Methoxypyridin-3-YL)ethanone for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the efficient and scalable synthesis of key chemical intermediates is paramount. 1-(2-Methoxypyridin-3-YL)ethanone, a pivotal building block for a range of pharmacologically active molecules, presents a recurring synthetic challenge. This guide provides an in-depth, comparative analysis of two prominent synthetic routes to this valuable ketone, offering a data-driven benchmark of their efficiency. The insights and experimental protocols detailed herein are designed to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.

Introduction: The Strategic Importance of this compound

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its strategic importance lies in the versatile reactivity of its functional groups, which allows for further molecular elaboration and the construction of complex bioactive scaffolds. The methoxypyridine core is a common motif in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates. Consequently, the development of efficient and robust methods for the synthesis of this key intermediate is a topic of significant interest within the pharmaceutical industry.

This guide will dissect and benchmark two distinct and effective methodologies for the synthesis of this compound:

  • Route 1: Directed Ortho-Metalation of 2-Methoxypyridine followed by Acetylation

  • Route 2: Grignard Reaction on 2-Methoxypyridine-3-carbonitrile

Each route will be evaluated based on key performance indicators, including yield, reaction time, atom economy, and overall process mass intensity (PMI), providing a holistic view of their respective efficiencies.

Comparative Analysis of Synthetic Routes

A critical aspect of process development is the selection of a synthetic route that not only provides the desired product in high yield but also aligns with the principles of green chemistry and economic viability. The following sections provide a detailed comparison of the two selected routes.

Route 1: Directed Ortho-Metalation of 2-Methoxypyridine

This route leverages the directing ability of the methoxy group in 2-methoxypyridine to achieve regioselective functionalization at the C-3 position. The methoxy group acts as a directed metalation group (DMG), facilitating the deprotonation of the adjacent ortho-proton by a strong organolithium base. The resulting lithiated intermediate is then quenched with an acetylating agent to furnish the target ketone.

Reaction Mechanism:

The reaction proceeds via a two-step sequence:

  • Directed Ortho-Metalation: 2-Methoxypyridine is treated with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), at low temperature. The methoxy group coordinates to the lithium cation, directing the deprotonation to the C-3 position to form 3-lithio-2-methoxypyridine.

  • Acetylation: The in situ generated organolithium species is then reacted with an appropriate acetylating agent, such as N,N-dimethylacetamide, to introduce the acetyl group and form this compound.

DOT Diagram: Workflow for Directed Ortho-Metalation Route

Directed_Ortho_Metalation_Workflow cluster_0 Step 1: Directed Ortho-Metalation cluster_1 Step 2: Acetylation Start 2-Methoxypyridine Base LDA or LTMP THF, -78 °C Start->Base Deprotonation Intermediate 3-Lithio-2-methoxypyridine (in situ) Base->Intermediate Acetylating_Agent N,N-Dimethylacetamide Intermediate->Acetylating_Agent Acylation Workup Aqueous Workup Acetylating_Agent->Workup Product This compound Workup->Product

Caption: Workflow for the synthesis of this compound via directed ortho-metalation.

Route 2: Grignard Reaction on 2-Methoxypyridine-3-carbonitrile

This alternative approach utilizes a Grignard reaction on a nitrile precursor. 2-Methoxypyridine-3-carbonitrile serves as the starting material, which is reacted with a methylmagnesium halide to form an intermediate imine that is subsequently hydrolyzed to the desired ketone.

Reaction Mechanism:

This synthesis also involves a two-step process:

  • Synthesis of 2-Methoxypyridine-3-carbonitrile: This precursor can be synthesized from 2-chloropyridine-3-carbonitrile via nucleophilic aromatic substitution with sodium methoxide.

  • Grignard Reaction and Hydrolysis: 2-Methoxypyridine-3-carbonitrile is treated with a methyl Grignard reagent (e.g., methylmagnesium bromide). The Grignard reagent adds to the nitrile carbon, forming a magnesium salt of an imine. Subsequent acidic workup hydrolyzes the imine to yield the target ketone.

DOT Diagram: Workflow for Grignard Reaction Route

Grignard_Reaction_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Grignard Reaction & Hydrolysis Start 2-Chloropyridine-3-carbonitrile Reagent1 Sodium Methoxide Methanol Start->Reagent1 Nucleophilic Substitution Precursor 2-Methoxypyridine-3-carbonitrile Reagent1->Precursor Grignard_Reagent Methylmagnesium Bromide THF Precursor->Grignard_Reagent Grignard Addition Intermediate Imine intermediate Grignard_Reagent->Intermediate Hydrolysis Acidic Workup Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

Data-Driven Benchmarking

To provide a clear and objective comparison, the following table summarizes the key efficiency metrics for both synthetic routes. The data is compiled from literature sources and represents typical experimental outcomes.

MetricRoute 1: Directed Ortho-MetalationRoute 2: Grignard Reaction
Starting Material 2-Methoxypyridine2-Chloropyridine-3-carbonitrile
Key Reagents n-BuLi or LDA, N,N-DimethylacetamideSodium Methoxide, Methylmagnesium Bromide
Overall Yield ~60-70%~65-75%
Reaction Time ~4-6 hours~6-8 hours (including precursor synthesis)
Process Mass Intensity (PMI) High (due to large solvent volumes and cryogenic conditions)Moderate
Atom Economy ModerateModerate
Key Advantages High regioselectivity, avoids handling of toxic cyanides.Utilizes readily available starting materials, avoids cryogenic temperatures for the main transformation.
Key Limitations Requires cryogenic temperatures (-78 °C), use of pyrophoric organolithium reagents, and strictly anhydrous conditions.Involves the use of a cyanide-containing starting material, Grignard reagents are moisture-sensitive.

Experimental Protocols

To ensure the reproducibility of these findings, detailed step-by-step methodologies are provided below.

Protocol for Route 1: Directed Ortho-Metalation of 2-Methoxypyridine

Materials:

  • 2-Methoxypyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) solution in a suitable solvent

  • N,N-Dimethylacetamide

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-methoxypyridine (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi or LDA (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at -78 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.

  • Add N,N-dimethylacetamide (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol for Route 2: Grignard Reaction on 2-Methoxypyridine-3-carbonitrile

Part A: Synthesis of 2-Methoxypyridine-3-carbonitrile

Materials:

  • 2-Chloropyridine-3-carbonitrile

  • Sodium methoxide

  • Anhydrous Methanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-chloropyridine-3-carbonitrile (1.0 eq) in anhydrous methanol.

  • Add sodium methoxide (1.1 eq) portion-wise to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-methoxypyridine-3-carbonitrile, which can be used in the next step without further purification.

Part B: Grignard Reaction and Hydrolysis

Materials:

  • 2-Methoxypyridine-3-carbonitrile

  • Methylmagnesium bromide solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (e.g., 2 M)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 2-methoxypyridine-3-carbonitrile (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the methylmagnesium bromide solution (1.2 eq) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Cool the reaction mixture back to 0 °C and slowly add 2 M hydrochloric acid to hydrolyze the intermediate imine.

  • Stir the mixture at room temperature for 1 hour.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Conclusion and Recommendations

Both the directed ortho-metalation and the Grignard reaction routes offer viable pathways for the synthesis of this compound. The choice between the two will ultimately depend on the specific constraints and priorities of the research or development project.

  • For small-scale laboratory synthesis where high regioselectivity is critical and the necessary equipment for handling pyrophoric reagents and cryogenic conditions is available, the directed ortho-metalation route is a strong contender. Its primary advantage is the direct and clean installation of the acetyl group at the desired position.

  • For larger-scale synthesis or in laboratories where the handling of highly reactive organolithium reagents is a concern, the Grignard reaction on 2-methoxypyridine-3-carbonitrile presents a more practical alternative. While it involves an additional step for precursor synthesis, it generally avoids the need for extremely low temperatures and may offer a better overall process mass intensity.

It is imperative for researchers to conduct a thorough risk assessment and process optimization for their chosen route to ensure safety, efficiency, and scalability. This guide serves as a foundational resource to aid in this critical decision-making process.

References

  • Directed ortho Metalation: Snieckus, V. Chem. Rev.1990, 90 (6), 879–933. [Link: https://pubs.acs.org/doi/abs/10.1021/cr00104a001]
  • Lithiation of Methoxypyridines: Fort, Y., et al. J. Org. Chem.1996, 61 (21), 7302–7307. [Link: https://pubs.acs.org/doi/abs/10.1021/jo960927q]
  • Synthesis of 2-Methoxypyridine-3-carbonitriles: Victory, P., et al. Heterocycles1993, 36 (4), 769-775. [Link: https://www.heterocycles.jp/library/fulltext/23755]
  • Grignard Reactions on Nitriles: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989. [Link: https://www.rsc.org/shop/books/2012/9780582462366.asp]
  • Green Chemistry Metrics: American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. [Link: https://www.acs.

A Comparative Study on the Stability of Methoxypyridine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the stability of molecular building blocks is a cornerstone of robust and reliable product development. Among the vast array of heterocyclic compounds, methoxypyridine isomers—2-methoxypyridine, 3-methoxypyridine, and 4-methoxypyridine—are frequently employed as key intermediates and structural motifs. Their inherent stability, or lack thereof, under various thermal and chemical stresses can profoundly impact reaction outcomes, product purity, and shelf-life. This guide provides a comprehensive comparative analysis of the stability of these three isomers, grounded in experimental data and theoretical insights, to empower researchers in making informed decisions in their synthetic and developmental endeavors.

The Crucial Role of Isomeric Stability

The positional isomerism of the methoxy group on the pyridine ring gives rise to distinct electronic and steric environments, which in turn dictate the thermodynamic and kinetic stability of each molecule. A thorough understanding of these differences is paramount for:

  • Process Optimization: Predicting potential degradation pathways allows for the selection of appropriate reaction conditions to maximize yield and minimize impurity formation.

  • Drug Development: The stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and storage requirements.

  • Materials Science: For applications in polymers and functional materials, the thermal stability of the monomeric units is a key determinant of the material's performance and longevity.

This guide will delve into the nuanced stability profiles of 2-, 3-, and 4-methoxypyridine, offering a comparative framework based on thermodynamic data, decomposition pathways, and the underlying electronic and structural factors.

Thermodynamic Stability: A Quantitative Comparison

IsomerLiquid-Phase ΔfH° (kJ/mol)Relative Stability Ranking (Thermodynamic)
2-Methoxypyridine -881 (Most Stable)
3-Methoxypyridine Data not readily available3 (Least Stable - Inferred)
4-Methoxypyridine -762

Table 1: Comparison of the liquid-phase standard molar enthalpies of formation of methoxypyridine isomers.

Experimental data for the liquid phase reveals that 2-methoxypyridine is the most thermodynamically stable isomer, followed by 4-methoxypyridine.[1] Although an experimental value for 3-methoxypyridine is not cited in the same comparative study, computational studies on substituted pyridines suggest that the 3-substituted isomer is generally the least stable. This trend can be rationalized by examining the interplay of resonance and inductive effects.

Unpacking the Electronic Effects: Resonance and Induction

The stability of the methoxypyridine isomers is governed by a delicate balance between the electron-donating resonance effect (+R) and the electron-withdrawing inductive effect (-I) of the methoxy group.

  • 2-Methoxypyridine: The methoxy group at the 2-position can effectively donate electron density to the electron-deficient pyridine ring through resonance, stabilizing the molecule. This effect is particularly pronounced due to the proximity of the oxygen lone pairs to the nitrogen atom.

  • 4-Methoxypyridine: Similar to the 2-isomer, the 4-methoxy group can participate in resonance stabilization of the pyridine ring.

  • 3-Methoxypyridine: In the 3-position, the methoxy group can only exert a weak +R effect on the ring. The primary electronic influence is the -I effect of the electronegative oxygen atom, which destabilizes the electron-deficient pyridine ring.

Caption: Electronic effects influencing the stability of methoxypyridine isomers.

Kinetic Stability and Decomposition Pathways

While thermodynamic stability provides a measure of the inherent energy of a molecule, kinetic stability relates to the energy barrier for its decomposition. Understanding the decomposition pathways is crucial for predicting how these isomers will behave under thermal stress.

3.1. General Considerations for Pyridine Decomposition

The thermal decomposition of pyridine itself is known to proceed through radical pathways, initiated by the formation of pyridyl radicals.[2] The subsequent reactions can involve ring-opening to form open-chain radicals, which then lead to a variety of smaller, stable products or polymerization to form solid deposits.[2] The position of the substituent can significantly influence which of these pathways is favored.

3.2. Isomer-Specific Decomposition Insights

  • 2-Methoxypyridine: The proximity of the methoxy group to the nitrogen atom can influence its decomposition. While detailed studies on its pyrolysis are limited, the C-O bond is a likely point of initial cleavage.

  • 3-Methoxypyridine: Pyrolysis of 3-methoxypyridine has been shown to be an efficient method for generating the pyrrolyl radical in the gas phase.[3][4] This suggests a decomposition pathway involving the loss of the methoxy group and subsequent rearrangement of the pyridine ring. The study also identified parallel decomposition channels of the resulting pyrrolyl radical, leading to hydrogen cyanide and propargyl radical, or acetylene and cyanomethyl radical.[3][4]

  • 4-Methoxypyridine: Similar to the 2-isomer, cleavage of the C-O bond is a probable initial step in the thermal decomposition of 4-methoxypyridine.

Caption: Simplified decomposition pathway of 3-methoxypyridine upon pyrolysis.

Experimental Protocols for Stability Assessment

To empirically determine and compare the stability of the methoxypyridine isomers, standardized thermal analysis techniques are indispensable. The following protocols provide a framework for conducting such studies.

Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiling

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature for each methoxypyridine isomer.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer (TGA).

  • Sample Preparation: Accurately weigh 5-10 mg of the high-purity methoxypyridine isomer into a suitable TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Inert (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

    • Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).

    • Compare the Tonset and DTG peaks for the three isomers to rank their thermal stability.

Protocol 2: Differential Scanning Calorimetry (DSC) for Phase Transitions and Decomposition Enthalpy

Objective: To determine the melting point, boiling point, and enthalpy of decomposition for each methoxypyridine isomer.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter (DSC).

  • Sample Preparation: Accurately weigh 2-5 mg of the high-purity methoxypyridine isomer into a hermetically sealed DSC pan to prevent evaporation before decomposition.

  • Experimental Conditions:

    • Atmosphere: Inert (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a temperature beyond its decomposition point (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Identify endothermic peaks corresponding to melting and boiling points.

    • Identify exothermic peaks corresponding to decomposition events.

    • Calculate the enthalpy of decomposition (ΔHdecomp) by integrating the area under the exothermic peak.

    • Compare the onset temperature of the decomposition exotherm and the ΔHdecomp for the three isomers. A higher onset temperature and a lower (less exothermic) ΔHdecomp can indicate greater stability.

G cluster_workflow Stability Assessment Workflow cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) start High-Purity Methoxypyridine Isomer tga_prep Sample Weighing (5-10 mg) start->tga_prep dsc_prep Sample Weighing (2-5 mg, sealed pan) start->dsc_prep tga_run Heating in Inert Atmosphere (e.g., 10°C/min) tga_prep->tga_run tga_data Mass Loss vs. Temp Profile (T-onset, DTG) tga_run->tga_data analysis Comparative Analysis of: - T-onset (TGA) - DTG peaks (TGA) - Decomposition Exotherm (DSC) - ΔH-decomp (DSC) tga_data->analysis dsc_run Heating in Inert Atmosphere (e.g., 10°C/min) dsc_prep->dsc_run dsc_data Heat Flow vs. Temp Profile (Melting, Boiling, Decomposition Exotherm) dsc_run->dsc_data dsc_data->analysis conclusion Relative Stability Ranking of Isomers analysis->conclusion

Caption: Experimental workflow for the comparative stability analysis of methoxypyridine isomers.

Conclusion: A Hierarchy of Stability

Based on the available experimental and theoretical data, a clear hierarchy of stability emerges for the methoxypyridine isomers:

2-Methoxypyridine > 4-Methoxypyridine > 3-Methoxypyridine

The superior stability of the 2- and 4-isomers is attributed to the effective resonance stabilization of the pyridine ring by the methoxy group. Conversely, the 3-isomer is destabilized by the dominant electron-withdrawing inductive effect of the methoxy group.

References

  • Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2. ([Link])
  • The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. ([Link])
  • GC–MS analysis of alkylpyrazines in the pyrolysis oils of silica-polyethylenimine CO2 sorbents. CORE. ([Link])
  • Insights into the Thermal Decomposition Mechanism of Molybdenum(VI) Iminopyridine Adducts.
  • Kinetics of the Thermal Decomposition of Pyridine. WMU ScholarWorks. ([Link])
  • Synthesis, crystal structure and thermal decomposition pathway of bis(isoselenocyanato-κN)tetrakis(pyridine-κN)manganese(II).
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A Senior Application Scientist's Guide to the Purification of 1-(2-Methoxypyridin-3-YL)ethanone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Methoxypyridin-3-YL)ethanone is a pivotal heterocyclic building block in medicinal chemistry and agrochemical research.[1] Its structural motifs, including the reactive carbonyl group and the methoxypyridine core, are instrumental in the synthesis of a wide array of biologically active molecules, from kinase inhibitors for oncology to treatments for neurological disorders.[1] As with any high-value intermediate in drug development, achieving stringent purity is not merely a quality control checkpoint but a fundamental necessity that impacts reaction efficiency, byproduct formation, and the safety profile of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive evaluation of three primary laboratory-scale purification methodologies for this compound: flash column chromatography, vacuum distillation, and recrystallization via derivatization. Drawing from established principles in separation science and practical field experience, we will dissect each technique, offering not just step-by-step protocols but also the causal reasoning behind our procedural choices.

Understanding the Analyte: Chemical Properties and Impurity Profile

Before selecting a purification strategy, a thorough understanding of the target molecule is essential.

  • Chemical Structure: this compound is a substituted pyridine with a molecular weight of 151.16 g/mol .[1]

  • Physical State: It exists as a liquid at room temperature, which dictates the feasible purification options.

  • Key Feature: The pyridine nitrogen atom is basic (typical pKa for pyridine derivatives is between 5 and 6), a property that significantly influences its interaction with acidic stationary phases like silica gel.[2]

Potential Impurity Profile: Based on common synthetic routes (e.g., acylation of 2-methoxypyridine), potential impurities may include:

  • Unreacted Starting Materials: Residual 2-methoxypyridine or acylating agents.

  • Regioisomers: Isomeric products from acylation at other positions of the pyridine ring.

  • Side-Reaction Products: Byproducts from over-acylation or other unintended reactions.[3]

  • Water: Pyridine derivatives are often hygroscopic and can absorb atmospheric moisture.[4]

Method 1: Flash Column Chromatography

Flash column chromatography is the workhorse of the modern organic synthesis lab for routine purification. It separates compounds based on their differential partitioning between a mobile phase and a stationary phase.

Causality Behind the Method: The polarity of the ketone and the methoxy group, combined with the basicity of the pyridine ring, allows for effective separation from less polar or more polar impurities on a silica gel stationary phase. However, the basic nitrogen can interact strongly with acidic silanol groups on the silica surface, leading to a common issue: peak tailing.[2][4][5] This interaction can be mitigated by modifying the mobile phase.

Experimental Protocol: Optimized Flash Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pack the column evenly to avoid channeling.

  • Sample Loading: Dissolve the crude this compound (e.g., 1 gram) in a minimal amount of dichloromethane. Pre-adsorb this solution onto a small amount of silica gel (approx. 2-3 g) and evaporate the solvent to dryness. This "dry loading" technique typically results in sharper bands and better separation than direct liquid injection.

  • Elution:

    • Place the dry-loaded sample atop the packed column.

    • Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound. A typical gradient might run from 5% to 40% Ethyl Acetate in Hexane.[6][7]

    • Expert Tip: To counteract peak tailing, add 0.1-0.5% triethylamine (TEA) to the mobile phase. The TEA, a stronger base, will preferentially interact with the acidic silanol sites, allowing the pyridine derivative to elute with a more symmetrical peak shape.[2]

  • Fraction Collection & Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified liquid product.

Logical Workflow: Flash Chromatography

G cluster_prep Preparation cluster_load Sample Loading cluster_run Elution & Collection cluster_post Post-Purification prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load Load onto Column dissolve Dissolve Crude Product adsorb Adsorb onto Silica dissolve->adsorb dry Evaporate to Dryness adsorb->dry dry->load elute Run Gradient Elution (Hexane/EtOAc + TEA) collect Collect Fractions elute->collect tlc Analyze via TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate final_product Pure Liquid Product evaporate->final_product

Caption: Workflow for flash column chromatography purification.

Method 2: Vacuum Distillation

Distillation separates components of a liquid mixture based on differences in their boiling points. For high-boiling, thermally sensitive compounds, distillation under reduced pressure (vacuum distillation) is employed to lower the boiling point and prevent degradation.[8]

Causality Behind the Method: This method is ideal for separating the liquid this compound from non-volatile impurities (e.g., inorganic salts, high molecular weight polymers) or from other components with significantly different boiling points. Its efficacy depends directly on the volatility difference between the product and its contaminants.

Experimental Protocol: Vacuum Distillation
  • Drying (Optional but Recommended): If water is a suspected impurity, pre-dry the crude product by stirring over a suitable drying agent (e.g., anhydrous potassium carbonate or calcium hydride) for several hours.[4][9] Filter off the drying agent before proceeding.

  • Apparatus Setup:

    • Assemble a short-path distillation apparatus. A short path is crucial to minimize product loss on the glass surfaces.

    • Use a round-bottom flask (distilling flask) no more than two-thirds full of the crude liquid. Add a magnetic stir bar for smooth boiling.

    • Connect the apparatus to a vacuum pump via a cold trap to protect the pump.

    • Ensure all glass joints are properly sealed with vacuum grease.

  • Distillation Process:

    • Begin stirring and slowly apply vacuum to the system.

    • Once the desired pressure is reached and stable, gently heat the distilling flask using a heating mantle.

    • Collect the initial fraction (forerun), which may contain lower-boiling impurities.

    • As the temperature stabilizes, collect the main fraction corresponding to the boiling point of the pure product at that pressure.

    • Stop the distillation before the distilling flask runs dry to avoid overheating potentially unstable residues.

  • Isolation: Release the vacuum carefully before turning off the pump. The collected main fraction is the purified product.

Logical Workflow: Vacuum Distillation

G start Crude Liquid Product dry Optional: Dry with K2CO3 start->dry setup Assemble Short-Path Distillation Apparatus dry->setup vacuum Apply Vacuum setup->vacuum heat Gently Heat vacuum->heat collect_forerun Collect Forerun (Low-Boiling Impurities) heat->collect_forerun collect_main Collect Main Fraction (Pure Product) collect_forerun->collect_main stop Stop Distillation collect_main->stop isolate Isolate Purified Liquid stop->isolate

Caption: Workflow for vacuum distillation purification.

Method 3: Recrystallization via Solid Derivative Formation

Since the target compound is a liquid, direct recrystallization is not possible. However, it can be converted into a stable, crystalline solid derivative, which is then purified by recrystallization. The pure derivative is subsequently converted back into the parent liquid.

Causality Behind the Method: This technique leverages the high purification power of crystallization. The formation of a well-ordered crystal lattice is a highly selective process that inherently excludes impurities. By converting the liquid into a solid complex (e.g., with a metal salt like ZnCl₂ or as an oxalate salt), we can exploit this selectivity.[4] This multi-step method, while more laborious, can yield exceptionally high purity.

Experimental Protocol: Purification via ZnCl₂ Complex
  • Complex Formation:

    • Dissolve the crude this compound in a suitable solvent like absolute ethanol.

    • Prepare a solution of anhydrous zinc chloride (ZnCl₂) in a minimal amount of absolute ethanol.

    • Slowly add the ZnCl₂ solution to the stirred pyridine solution. The crystalline complex, ZnCl₂·(pyridine derivative)₂, should precipitate.[4]

  • Recrystallization:

    • Filter the crude solid complex.

    • Recrystallize the complex from a suitable hot solvent (e.g., absolute ethanol or an ethanol/water mixture). This step is critical for removing impurities that were not excluded during the initial precipitation.

    • Allow the solution to cool slowly to form well-defined crystals. Filter and dry the purified complex.

  • Liberation of Pure Product:

    • Suspend the purified complex in water.

    • Add a strong base, such as an aqueous solution of sodium hydroxide, to break the complex and liberate the free pyridine base.[4]

    • The pure liquid product will separate as an oil. Extract the aqueous mixture several times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Final Isolation:

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the highly purified liquid product.

Logical Workflow: Recrystallization via Derivatization

G start Crude Liquid Product form_complex Form Solid ZnCl2 Complex start->form_complex recrystallize Recrystallize Complex from Ethanol form_complex->recrystallize liberate Liberate Free Base with NaOH(aq) recrystallize->liberate extract Extract with Organic Solvent liberate->extract dry_evap Dry & Evaporate Solvent extract->dry_evap final_product High-Purity Liquid dry_evap->final_product

Caption: Workflow for purification via derivatization.

Comparative Performance Evaluation

The choice of purification method is a balance of purity requirements, scale, time, and available resources. The following table provides a comparative summary based on key performance metrics.

MetricFlash Column ChromatographyVacuum DistillationRecrystallization via Derivatization
Achievable Purity >98% (typically 99%+)98-99.5%>99.5%
Typical Yield 80-95%90-98%60-80%
Selectivity Excellent for separating compounds with different polarities (e.g., regioisomers).Excellent for removing non-volatile or very low-boiling impurities.Unmatched for removing structurally similar impurities that co-crystallize poorly.
Scalability Good for lab scale (mg to ~100g). Becomes costly and cumbersome at larger scales.Excellent. The preferred method for multi-kilogram industrial scale-up.Poor to moderate. Multiple steps make it difficult to scale efficiently.
Time & Labor Moderate. Requires column packing, running, and fraction analysis.Low to moderate. Setup can be tedious, but the process runs largely unattended.High. Multi-step process involving reaction, crystallization, and extraction.
Cost (Consumables) Moderate (silica gel, large volumes of high-purity solvents).Low (minimal consumables beyond energy).Moderate (solvents, derivatizing agent, base).
Conclusion and Recommendations

There is no single "best" method for purifying this compound; the optimal choice is context-dependent.

  • For routine, lab-scale purification (<20g) where the primary goal is to remove common reaction byproducts and achieve >98% purity, flash column chromatography is the most versatile and recommended method. Its ability to separate isomers is a distinct advantage.

  • For larger scales (>100g) or for removing non-volatile contaminants where high-throughput is desired, vacuum distillation is the superior choice. It is efficient, cost-effective, and highly scalable.

  • When the highest possible purity is required (e.g., for use as an analytical standard or in sensitive downstream applications), recrystallization via derivatization is the definitive, albeit most labor-intensive, option. The selectivity of crystallization can remove trace impurities that are intractable by other means.

By understanding the principles and practical considerations of each technique, researchers can confidently select the most appropriate purification strategy to advance their research and development goals.

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A Comparative Guide to Confirming Reaction Intermediates in the Synthesis of 1-(2-Methoxypyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmacologically relevant building blocks, the unambiguous identification of reaction intermediates is paramount for process optimization, impurity profiling, and ensuring the robustness of a synthetic route. This guide provides an in-depth comparison of synthetic strategies for 1-(2-Methoxypyridin-3-YL)ethanone, a key intermediate in the development of various therapeutic agents. We will delve into the mechanistic pathways, explore the transient species formed, and provide detailed protocols for their confirmation.

Introduction: The Significance of Intermediate Identification

This compound is a valuable scaffold in medicinal chemistry. The journey from simple precursors to this target molecule involves transformations that proceed through short-lived, reactive intermediates. A thorough understanding of these intermediates allows chemists to control reaction pathways, minimize side-product formation, and develop scalable, reproducible synthetic processes. This guide will focus on the most viable synthetic route—directed ortho-metalation—and compare it with plausible alternatives, highlighting the distinct intermediates and the analytical methodologies required for their characterization.

Primary Synthetic Route: Directed ortho-Metalation (DoM)

The most efficient and regioselective synthesis of this compound relies on the principle of directed ortho-metalation (DoM).[1][2][3][4][5] In this strategy, the methoxy group at the C2 position of the pyridine ring acts as a directed metalation group (DMG), guiding the deprotonation of the adjacent C3 position by a strong organolithium base, typically n-butyllithium (n-BuLi).

The Key Intermediate: 3-Lithio-2-methoxypyridine

The cornerstone of the DoM strategy is the formation of a highly reactive organolithium intermediate, 3-lithio-2-methoxypyridine. The methoxy group's lone pair of electrons coordinates with the lithium ion of the n-BuLi, positioning the butyl anion in close proximity to the C3 proton. This chelation effect significantly lowers the activation energy for deprotonation at this specific site, leading to excellent regioselectivity.[1][2][3][4][5]

The formation of this intermediate is a rapid, low-temperature process. Due to its high reactivity, 3-lithio-2-methoxypyridine is not isolated but is generated in situ and immediately quenched with an appropriate electrophile.

DoM_Pathway Start 2-Methoxypyridine Intermediate 3-Lithio-2-methoxypyridine (Intermediate) Start->Intermediate  n-BuLi, THF, -78 °C (Deprotonation) Product This compound Intermediate->Product  N,N-Dimethylacetamide (Acylation)

Caption: Directed ortho-metalation pathway.

Quenching the Intermediate: The Acylation Step

Once the 3-lithio-2-methoxypyridine intermediate is formed, it is trapped by an acetylating agent. A suitable electrophile for this purpose is N,N-dimethylacetamide (DMA). The nucleophilic lithiated carbon attacks the electrophilic carbonyl carbon of DMA, forming a tetrahedral intermediate. Subsequent workup with an aqueous acid protonates the alkoxide, leading to the collapse of the tetrahedral intermediate and formation of the desired ketone, this compound.

Alternative Synthetic Routes: A Comparative Analysis

While DoM is the preferred method, it is instructive to consider alternative synthetic strategies and their associated intermediates to understand the challenges and potential pitfalls.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring.[6][7][8] In the context of 2-methoxypyridine, this would involve the reaction with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Intermediates: The key intermediates in a Friedel-Crafts acylation are the acylium ion and a sigma complex (arenium ion) .

However, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution.[6] Consequently, Friedel-Crafts acylations on pyridines are often sluggish, require harsh reaction conditions, and can suffer from poor regioselectivity, potentially yielding a mixture of isomers. The methoxy group at C2 is an activating group and directs ortho and para. In this case, the ortho position (C3) and the para position (C5) would be the likely sites of acylation, leading to a mixture of products and complicating purification.

FCA_Pathway Start 2-Methoxypyridine Acylium Acylium Ion (Intermediate) SigmaComplex Sigma Complex (Intermediate) Acylium->SigmaComplex Electrophilic Attack Product This compound + Isomers SigmaComplex->Product Deprotonation

Caption: Friedel-Crafts acylation pathway.

Grignard Reaction

A Grignard-based approach would involve the preparation of a 3-pyridylmagnesium halide reagent, followed by its reaction with an acetylating agent. This would typically start from 3-bromo-2-methoxypyridine.

Intermediate: The key intermediate in this pathway is the 2-methoxy-3-pyridylmagnesium halide .

The formation of Grignard reagents from halopyridines can be challenging.[9][10][11][12][13] The presence of the methoxy group could potentially influence the stability and reactivity of the Grignard reagent. Once formed, the Grignard reagent would be reacted with an acetylating agent like acetyl chloride. A significant challenge with this approach is the potential for over-addition, where the initially formed ketone reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol.[13]

Grignard_Pathway Start 3-Bromo-2-methoxypyridine Grignard 2-Methoxy-3-pyridylmagnesium Bromide (Intermediate) Start->Grignard  Mg, THF (Grignard Formation) Product This compound Grignard->Product  Acetyl Chloride (Acylation)

Caption: Grignard reaction pathway.

Experimental Confirmation of Intermediates: A Practical Guide

Directly observing highly reactive intermediates like organolithiums or Grignard reagents by techniques such as NMR is challenging due to their instability. Therefore, their existence is often inferred through trapping experiments and the analysis of the resulting stable products.

Workflow for Intermediate Identification

Workflow A Perform Synthesis Reaction (e.g., DoM) B Quench with a Trapping Agent (e.g., D₂O, MeI, DMA) A->B C Isolate and Purify Product B->C D Spectroscopic Analysis (NMR, MS, IR) C->D E Correlate Product Structure to Intermediate D->E

Caption: Workflow for intermediate identification.

Experimental Protocols

Protocol 1: Synthesis of this compound via Directed ortho-Metalation

  • Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 2-methoxypyridine (1.0 eq.) and anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise via syringe, maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the 3-lithio-2-methoxypyridine intermediate.

  • Acylation: Add N,N-dimethylacetamide (1.2 eq.) dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction to warm slowly to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the purified product in deuterated chloroform (CDCl₃). The spectrum should show a singlet for the acetyl methyl group, a singlet for the methoxy group, and three aromatic protons corresponding to the pyridine ring. The coupling patterns of the aromatic protons will confirm the 3-substitution pattern.

    • ¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon, the methyl carbons of the acetyl and methoxy groups, and the carbons of the pyridine ring.[14][15]

    • HSQC/HMBC: 2D NMR experiments like HSQC and HMBC can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.[16]

  • Mass Spectrometry (MS):

    • Obtain a mass spectrum using electrospray ionization (ESI) or electron ionization (EI). The molecular ion peak should correspond to the calculated mass of this compound (C₈H₉NO₂). Fragmentation patterns can provide further structural information.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will show a strong absorption band for the carbonyl (C=O) stretch of the ketone, typically in the range of 1680-1700 cm⁻¹. Other characteristic peaks for C-O and C-N bonds will also be present.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

FeatureDirected ortho-Metalation (DoM)Friedel-Crafts AcylationGrignard Reaction
Key Intermediate 3-Lithio-2-methoxypyridineAcylium ion & Sigma complex2-Methoxy-3-pyridylmagnesium halide
Regioselectivity High (C3)Low (mixture of C3 and C5)High (C3)
Reaction Conditions Cryogenic temperatures (-78 °C)Often harsh, requires strong Lewis acidMild, but requires anhydrous conditions
Key Challenges Handling of pyrophoric n-BuLiPoor reactivity of pyridine ring, isomer separationPreparation of stable Grignard, over-addition
Plausibility HighLowModerate

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR (CDCl₃) δ ~2.6 (s, 3H, -COCH₃), ~4.0 (s, 3H, -OCH₃), ~7.0-8.2 (m, 3H, Ar-H)
¹³C NMR (CDCl₃) δ ~200 (C=O), ~54 (-OCH₃), ~30 (-COCH₃), ~110-160 (Ar-C)
MS (ESI+) m/z = 152.06 [M+H]⁺
IR (KBr) ν ~1690 cm⁻¹ (C=O stretch)

Conclusion

The synthesis of this compound is most effectively and selectively achieved through a directed ortho-metalation strategy. The key to this high regioselectivity is the formation of the 3-lithio-2-methoxypyridine intermediate, whose existence can be confidently inferred through trapping experiments and detailed spectroscopic analysis of the final product. While alternative routes such as Friedel-Crafts acylation and Grignard reactions are mechanistically plausible, they present significant challenges in terms of reactivity, selectivity, and potential side reactions. For researchers and drug development professionals, a thorough understanding of these reaction pathways and the ability to confirm the identity of key intermediates are essential for the development of robust and scalable synthetic processes.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2-Methoxypyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential resource for the safe and compliant disposal of 1-(2-Methoxypyridin-3-YL)ethanone (CAS No. 139043-75-5). As researchers and professionals in drug development, our commitment to safety and environmental stewardship is paramount. This guide provides in-depth, procedural guidance rooted in established safety protocols and chemical waste management principles. We will delve into the causality behind each step, ensuring a thorough understanding of the "why" behind the "how," empowering you to manage this chemical waste with confidence and integrity.

Understanding the Hazard Profile: A Proactive Approach to Safety

This compound is a substituted pyridine derivative. While specific toxicological data for this exact compound is not extensively published, the hazard profile can be inferred from related structures and the pyridine moiety itself. Pyridine and its derivatives are generally recognized as hazardous substances.[1][2]

Key Hazards Associated with Similar Compounds:

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[3][4][5]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[3][4][5]

  • Toxicity: Pyridine-based compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[5][6][7]

  • Flammability: Pyridine itself is a flammable liquid.[2][6] While the flammability of this compound is not explicitly defined, it is prudent to handle it away from ignition sources.[1][6]

Given these potential hazards, a cautious and well-defined disposal plan is not just a regulatory requirement but a cornerstone of laboratory safety.

Immediate Safety & Handling Protocols

Before initiating any disposal-related activities, ensure you are operating in a safe environment and are equipped with the appropriate Personal Protective Equipment (PPE).

Essential PPE & Engineering Controls:

Equipment Specification Rationale
Ventilation Certified Laboratory Chemical Fume Hood To prevent inhalation of potentially harmful vapors or dust.[1][2]
Eye Protection Chemical Splash Goggles To protect eyes from accidental splashes.[2][4]
Hand Protection Nitrile or Neoprene Gloves Provides a resistant barrier to prevent skin contact.[2][7]

| Body Protection | Fully-Buttoned Lab Coat | To protect skin and personal clothing from contamination.[2][4] |

In Case of Accidental Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[1][8]

  • Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing.[4][6][9]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[4][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][10]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer. [11][12][13]

Step 1: Waste Segregation and Collection

  • Pure Compound and Grossly Contaminated Materials: Collect any unused or waste this compound, as well as materials heavily contaminated with it (e.g., from a spill cleanup), in a dedicated, sealable, and airtight waste container.[8]

  • Container Compatibility: The waste container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.[6] Ensure the container is in good condition, free from cracks or leaks.[12]

  • Avoid Mixing: Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizers or acids, to prevent potentially dangerous reactions.[8]

Step 2: Proper Labeling of Waste Containers

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."[12]

  • Full Chemical Name: List the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

  • Hazard Identification: Indicate the primary hazards, such as "Toxic" and "Irritant."

Step 3: Storage of Chemical Waste

  • Designated Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[14]

  • Safe Environment: The storage area should be cool, dry, and well-ventilated, away from heat and sources of ignition.[1][6][8]

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to mitigate the impact of any potential leaks.

Step 4: Arranging for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[13][15]

  • Follow Institutional Protocols: Adhere strictly to your organization's specific procedures for hazardous waste collection.

  • Disposal Method: The ultimate disposal will likely be through high-temperature incineration at a licensed chemical destruction plant.[10]

Disposal of Empty Containers:

  • An empty container that held this compound must be managed carefully.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[13][14]

  • Rinsate as Waste: The rinsate from this process is also considered hazardous waste and must be collected in your designated hazardous waste container.[11]

  • Final Disposal: After triple rinsing and air-drying in a fume hood, the container can often be disposed of as regular trash, but first, all hazardous labels must be completely defaced or removed.[13][14] Always confirm this procedure with your local EHS guidelines.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Secure the Area: Prevent access to the contaminated area.

  • Wear Appropriate PPE: Before attempting cleanup, don the full PPE as described in Section 2.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.[3]

  • Collect Absorbed Material: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[3][10]

  • Decontaminate: Clean the spill area with a suitable solvent and then soap and water. The cleaning materials should also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, following your institution's reporting procedures.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_start Start: Waste Generation cluster_characterization Waste Characterization cluster_pure_disposal Bulk Waste Disposal cluster_container_disposal Empty Container Disposal start This compound Waste Generated is_pure Pure Compound or Grossly Contaminated? start->is_pure is_container Empty Container? start->is_container collect Collect in Compatible, Labeled Hazardous Waste Container is_pure->collect Yes triple_rinse Triple Rinse with Appropriate Solvent is_container->triple_rinse Yes store Store in Designated Satellite Accumulation Area collect->store dispose Arrange Pickup by EHS/ Licensed Contractor store->dispose collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface/Remove Label from Dry Container triple_rinse->deface_label collect_rinsate->collect trash Dispose of Container in Regular Trash deface_label->trash

Caption: Disposal decision workflow for this compound.

References

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
  • Pyridine Standard Operating Procedure.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]
  • How to handle pyridine safely? BIOSYNCE. [Link]
  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]
  • Chemical Waste Management Guide. Boston University Environmental Health & Safety. [Link]
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
  • Hazardous Waste Disposal Procedures.

Sources

A Comprehensive Guide to the Safe Handling of 1-(2-Methoxypyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: Understanding the "Why"

Structurally related methoxypyridine and pyridine compounds consistently exhibit a clear hazard profile.[5] It is prudent to assume that 1-(2-Methoxypyridin-3-YL)ethanone shares these characteristics. The primary hazards associated with analogous compounds include:

  • Skin Irritation: Causes skin irritation.[2][3][4]

  • Eye Irritation: Causes serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][4]

  • Harmful if Swallowed, in Contact with Skin, or if Inhaled. [2]

The methoxy and carbonyl functional groups on the pyridine ring influence the molecule's reactivity and toxicological profile. Pyridine itself is known for its volatility and potential for causing a range of health issues upon exposure, from headaches and dizziness to more severe effects.[5] Therefore, all handling procedures must be designed to minimize direct contact and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable and forms the cornerstone of safe handling.[5][6] The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties of this compound.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing.Protects against accidental splashes that can cause serious eye irritation. Ensure eye protection meets appropriate standards (e.g., NIOSH in the US or EN 166 in the EU).[7]
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile or Neoprene rubber).Provides a barrier against skin contact, which can cause irritation.[5] Always inspect gloves for integrity before use and employ proper glove removal techniques to avoid skin contact.[7]
Respiratory Protection A NIOSH-approved respirator is required if working outside a certified chemical fume hood, if ventilation is inadequate, or if dust/aerosols are generated.Minimizes the risk of inhaling airborne particles or vapors that can cause respiratory tract irritation.[7][8] Proper fit testing and training are essential for respirator use.
Protective Clothing A laboratory coat is mandatory. Consider a chemical-resistant apron for larger quantities.Protects skin and personal clothing from contamination.[5][7]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound at every stage is critical for maintaining a safe laboratory environment.

Receiving and Storage

Upon receiving the compound, immediately inspect the container for any signs of damage or leaks.[7] Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5][9] The storage area should be clearly labeled with appropriate hazard warnings, and access should be restricted.[7]

Handling Procedures

All manipulations of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood to control exposure.[5][9]

Step-by-Step Handling Protocol:

  • Preparation: Before starting, ensure the fume hood is functioning correctly and the sash is at the appropriate height. Assemble all necessary equipment and reagents.

  • Personal Protective Equipment: Don all required PPE as detailed in the table above.

  • Dispensing: Carefully weigh or measure the required amount of the compound, avoiding the generation of dust or aerosols.[8] Use non-sparking tools.[8]

  • Reactions: Keep all containers tightly closed when not in use.[5] If heating the compound, be aware that vapors may be heavier than air and could travel to an ignition source.[10]

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[7]

Spill Management

In the event of a spill, immediate and correct action is crucial.

Spill Response Workflow

SpillResponse cluster_ImmediateActions Immediate Actions cluster_Cleanup Cleanup Procedure (with full PPE) Evacuate 1. Evacuate Immediate Area Alert 2. Alert Colleagues & Supervisor Evacuate->Alert Assess 3. Assess Spill Size & Risk Alert->Assess Contain 4. Contain the Spill (Use absorbent material like sand or vermiculite) Assess->Contain If minor & trained Collect 5. Collect Absorbed Material (Use non-sparking tools) Contain->Collect Package 6. Package for Disposal (Seal in a labeled, compatible container) Collect->Package Decontaminate 7. Decontaminate Spill Area Package->Decontaminate

Caption: Workflow for managing a chemical spill.

For minor spills, trained personnel wearing appropriate PPE can gently cover the spill with an absorbent material such as sand or vermiculite, avoiding dust creation.[6] The absorbed material should then be collected using non-sparking tools and placed in a sealed, labeled container for disposal.[6][8]

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated materials, including gloves, absorbent pads, and empty containers, in a clearly labeled and sealed hazardous waste container.[7]

  • Liquid Waste: Unused solutions should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour any waste down the drain.[8]

  • Final Disposal: All waste must be disposed of through your institution's hazardous waste management program, in strict accordance with all local, state, and federal regulations.[2][7]

By adhering to these detailed procedures, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of your team.

References

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]
  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [Link]
  • New Jersey Department of Health. HAZARD SUMMARY. [Link]
  • Washington State University.
  • National Center for Biotechnology Information. 1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one. PubChem Compound Summary for CID 72213970. [Link]
  • Durham Tech. SIGMA-ALDRICH. [Link]
  • Altex Coatings Ltd.
  • ECHA. Ethanone, 1-(3-methyl-2-benzofuranyl)
  • MySkinRecipes. This compound. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.